Sodium salt, hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H9NNaO5S |
|---|---|
Molecular Weight |
254.22 g/mol |
InChI |
InChI=1S/C8H7NO4S.Na.H2O/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;;/h1-4H,5H2,(H,10,11,12);;1H2 |
InChI Key |
HYZJXBVPKNQNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sodium Acetate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O) is the sodium salt of acetic acid and exists as a colorless, crystalline solid. It is a compound of significant interest across various scientific disciplines, including pharmaceuticals, biotechnology, and materials science. Its utility as a buffering agent, a phase-change material for thermal energy storage, and a reagent in chemical synthesis underscores the importance of a thorough understanding of its chemical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of sodium acetate trihydrate, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in their work.
Core Chemical Properties
Sodium acetate trihydrate is a moderately water-soluble crystalline sodium source.[1] It is an ionic compound that dissociates in water to form sodium ions (Na⁺) and acetate ions (CH₃COO⁻).[2] This dissociation is fundamental to many of its applications, particularly its role in buffer solutions. The presence of three water molecules of hydration in its crystal structure significantly influences its physical and chemical behavior, distinguishing it from its anhydrous form.
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of sodium acetate trihydrate.
| Property | Value | Units | Conditions |
| Molecular Formula | CH₃COONa·3H₂O | - | - |
| Molecular Weight | 136.08 | g/mol | - |
| Melting Point | 58 | °C | Decomposes |
| Density | 1.45 | g/cm³ | 20 °C |
| Solubility in Water | 762 | g/L | 20 °C |
| 36.2 | g/100 mL | 0 °C | |
| 46.4 | g/100 mL | 20 °C | |
| 82 | g/100 mL | 50 °C | |
| Solubility in Ethanol | 5.3 | g/100mL | - |
| pH of Aqueous Solution | 8.9 | - | 0.1 M solution |
| 7.5 - 9.2 | - | 5% solution at 25 °C | |
| pKa (of acetic acid) | 4.76 | - | 25 °C |
| pKb (of acetate ion) | 9.24 | - | 25 °C |
| Enthalpy of Solution | +19.7 | kJ/mol | Endothermic |
| Latent Heat of Fusion | 264 - 289 | kJ/kg | - |
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of sodium acetate trihydrate.
Determination of Melting Point
Objective: To determine the temperature at which sodium acetate trihydrate melts, which is accompanied by the release of its water of crystallization.
Materials:
-
Sodium acetate trihydrate sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sodium acetate trihydrate sample is finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of 58 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the solid first begins to liquefy and the temperature at which the entire sample is liquid. This range is the melting point. Note that for sodium acetate trihydrate, melting is a decomposition process where it dissolves in its own water of hydration.
Determination of Solubility in Water
Objective: To quantitatively determine the solubility of sodium acetate trihydrate in water at a specific temperature.
Materials:
-
Sodium acetate trihydrate
-
Distilled water
-
Constant temperature water bath
-
Erlenmeyer flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Evaporating dish
Procedure:
-
Prepare a series of Erlenmeyer flasks, each containing a known volume of distilled water (e.g., 50 mL).
-
Place the flasks in a constant temperature water bath set to the desired temperature (e.g., 20 °C) and allow them to equilibrate.
-
Add an excess amount of sodium acetate trihydrate to each flask.
-
Stopper the flasks and shake them vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully filter a known volume of the supernatant to remove any undissolved solid.
-
Weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the clear filtrate to the evaporating dish and weigh it.
-
Gently heat the evaporating dish to evaporate the water completely.
-
Once dry, cool the evaporating dish in a desiccator and weigh it again.
-
The mass of the remaining solid represents the amount of sodium acetate trihydrate dissolved in the volume of water taken.
-
Calculate the solubility in g/100 mL or g/L.
Determination of Basicity by Titration
Objective: To determine the basicity of a sodium acetate trihydrate solution through titration with a strong acid.
Materials:
-
Sodium acetate trihydrate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Distilled water
-
Buret
-
Pipette
-
Erlenmeyer flask
-
pH meter or a suitable indicator (e.g., methyl orange)
-
Analytical balance
Procedure:
-
Accurately weigh a known mass of sodium acetate trihydrate (e.g., 1.36 g to make a 0.1 M solution in 100 mL).
-
Dissolve the weighed sample in a known volume of distilled water in a volumetric flask.
-
Pipette a precise volume of the sodium acetate solution (e.g., 25 mL) into an Erlenmeyer flask.
-
If using an indicator, add a few drops to the flask.
-
Fill a buret with the standardized HCl solution and record the initial volume.
-
Titrate the sodium acetate solution with the HCl, swirling the flask continuously.
-
If using a pH meter, record the pH after each addition of titrant. The equivalence point is the point of inflection in the titration curve.
-
If using an indicator, the endpoint is reached when the indicator changes color permanently.
-
Record the final volume of the HCl solution in the buret.
-
Calculate the moles of HCl used to reach the equivalence point. This will be equal to the moles of acetate ions in the titrated sample, from which the concentration and basicity can be confirmed.
Determination of Enthalpy of Solution by Calorimetry
Objective: To measure the heat change associated with the dissolution of sodium acetate trihydrate in water.
Materials:
-
Sodium acetate trihydrate
-
Distilled water
-
Coffee cup calorimeter (or a more sophisticated calorimeter)
-
Thermometer (with 0.1 °C precision)
-
Stirring rod
-
Analytical balance
Procedure:
-
Measure a known volume of distilled water (e.g., 100 mL) and place it in the calorimeter.
-
Record the initial temperature of the water once it has stabilized.
-
Accurately weigh a known mass of sodium acetate trihydrate.
-
Add the sodium acetate trihydrate to the water in the calorimeter, and immediately begin stirring to dissolve the solid.
-
Monitor the temperature of the solution and record the minimum temperature reached (as the dissolution is endothermic).
-
Calculate the heat absorbed by the solution (q_solution) using the formula: q = m × c × ΔT, where 'm' is the total mass of the solution, 'c' is the specific heat capacity of the solution (can be approximated to that of water, 4.184 J/g°C), and 'ΔT' is the change in temperature.
-
The enthalpy of solution (ΔH_soln) is then calculated by dividing the heat absorbed by the number of moles of sodium acetate trihydrate dissolved. Remember to assign a positive sign as the process is endothermic.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the chemical properties of sodium acetate trihydrate.
Caption: Dissociation of Sodium Acetate Trihydrate in Water.
Caption: Acetic Acid-Acetate Buffer System Equilibrium.
Caption: Experimental Workflow for Titration of Sodium Acetate.
Conclusion
This technical guide has provided a detailed examination of the key chemical properties of sodium acetate trihydrate. The quantitative data presented in a structured format allows for easy reference, while the detailed experimental protocols offer practical guidance for laboratory work. The visualizations of the dissociation process, buffer system, and an experimental workflow serve to further clarify the fundamental principles governing the behavior of this versatile compound. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their endeavors that utilize sodium acetate trihydrate.
References
An In-depth Technical Guide to the Crystal Structure of Sodium Sulfate Decahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. This document details the precise atomic arrangement, crystallographic parameters, and the intricate network of hydrogen bonding that defines its solid-state structure.
Introduction
Sodium sulfate decahydrate, commonly known as Glauber's salt or mirabilite, is a hydrated inorganic salt.[1][2] Its crystalline form is a subject of study due to its phase change properties and its relevance in various chemical processes. Understanding its crystal structure is fundamental for controlling its physical and chemical properties in applications ranging from thermal energy storage to its use as a laboratory reagent.
The crystal structure of sodium sulfate decahydrate has been determined with high precision, revealing a monoclinic system.[1][2] The arrangement of sodium and sulfate ions, along with the ten water molecules of hydration, is a complex three-dimensional network held together by ionic forces and an extensive hydrogen-bonding network.
Crystal Structure and Coordination
The fundamental asymmetry of the sodium sulfate decahydrate crystal structure consists of sodium cations, sulfate anions, and water molecules. The sodium ion is octahedrally coordinated by six water molecules, forming a [Na(H₂O)₆]⁺ complex.[1][2][3] Of the ten water molecules in the formula unit, eight are directly involved in the coordination sphere of the sodium ions. The remaining two water molecules are interstitial and are linked to the sulfate anions through hydrogen bonds.
The sulfate anion, a tetrahedron, is not directly coordinated to the sodium ion. Instead, it is integrated into the crystal lattice through a network of hydrogen bonds with the surrounding water molecules, both those coordinated to the sodium ions and the interstitial ones. This intricate arrangement of hydrogen bonds is crucial for the stability of the crystal structure.
Crystallographic Data
The crystallographic parameters of sodium sulfate decahydrate have been determined by single-crystal X-ray diffraction. The key data is summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 11.51 Å |
| b | 10.38 Å |
| c | 12.83 Å |
| α | 90° |
| β | 107.75° |
| γ | 90° |
| Volume of Unit Cell | 1459.88 ų |
Table 1: Crystallographic data for sodium sulfate decahydrate.
Experimental Protocols
The determination of the crystal structure of sodium sulfate decahydrate involved the following key experimental and computational steps:
-
Crystal Growth: Single crystals of sodium sulfate decahydrate suitable for X-ray diffraction were grown from an aqueous solution of sodium sulfate by controlled evaporation or cooling.
-
Data Collection: A single crystal was mounted on a goniometer of an X-ray diffractometer. The crystal was kept at a controlled temperature, and X-ray diffraction data were collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The initial positions of the heavier atoms (sodium and sulfur) were determined using direct methods or Patterson synthesis. The positions of the oxygen and hydrogen atoms were located from difference Fourier maps. The entire structure was then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in a final, precise atomic model.
Visualizations of the Crystal Structure
To better illustrate the complex arrangement of atoms and molecules in sodium sulfate decahydrate, the following diagrams were generated using the Graphviz (DOT language).
Figure 1: Octahedral coordination of the sodium ion by six water molecules.
Figure 2: Connectivity through hydrogen bonding between the major components.
References
An In-depth Technical Guide to the Synthesis of Sodium Metasilicate Pentahydrate
This technical guide provides a comprehensive overview of the synthesis of sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O), a compound with significant applications in detergents, cleaning agents, and as a precursor in the synthesis of other silicates. This document is intended for researchers, scientists, and professionals in drug development and related chemical industries, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
Sodium metasilicate pentahydrate is a hydrated crystalline form of sodium silicate (B1173343). It is produced by first synthesizing a sodium silicate solution, which is then subjected to a controlled crystallization process. The primary industrial production methods involve either a high-temperature furnace process or a hydrothermal process to obtain the initial sodium silicate solution. The subsequent crystallization is a critical step that determines the purity and crystal structure of the final product.
Synthesis Methodologies
There are two primary routes for the synthesis of the precursor sodium silicate solution, which is then used to crystallize sodium metasilicate pentahydrate.
High-Temperature Furnace (Dry) Process
In this method, a silica (B1680970) source, such as quartz sand (SiO₂), is fused with sodium carbonate (Na₂CO₃) at high temperatures. The resulting solid "glass" is then dissolved in water to form a sodium silicate solution.
Hydrothermal (Wet) Process
The hydrothermal process involves the direct reaction of a silica source with a concentrated sodium hydroxide (B78521) (NaOH) solution under elevated temperature and pressure. This method is often more direct for producing a solution ready for crystallization.
Experimental Protocols
Synthesis of Sodium Silicate Solution via Hydrothermal Process
This protocol details the synthesis of a sodium silicate solution suitable for the subsequent crystallization of sodium metasilicate pentahydrate.
Materials:
-
Silica source (e.g., quartz sand, silica fume)
-
Sodium hydroxide (NaOH), liquid solution (e.g., 50% wt)
Equipment:
-
Pressurized reaction vessel (autoclave)
-
Heating and stirring apparatus
-
Filtration system
Procedure:
-
Charge the reaction vessel with the silica source and liquid sodium hydroxide. The typical solid-to-liquid ratio is between 1:1.5 and 1:1.8.[1]
-
Heat the mixture to a temperature in the range of 150°C to 200°C.[1]
-
Maintain the reaction under constant stirring for a duration of 4 to 12 hours.[1]
-
After the reaction is complete, cool the mixture and filter it to remove any unreacted silica.
-
The resulting filtrate is a concentrated sodium silicate solution.
Crystallization of Sodium Metasilicate Pentahydrate
This protocol describes the crystallization of Na₂SiO₃·5H₂O from a concentrated sodium silicate solution.
Materials:
-
Concentrated sodium silicate solution (approx. 57.5% dissolved solids with a Na₂O:SiO₂ molar ratio of about 1:1)[2]
-
Caustic soda (NaOH) for molar ratio adjustment
-
Seed crystals of sodium metasilicate pentahydrate
Equipment:
-
Crystallization vessel with stirring and cooling capabilities
-
Granulation equipment
-
Sieving machine
Procedure:
-
Adjust the molar ratio of the sodium silicate solution to approximately 1:1 (Na₂O:SiO₂) by adding caustic soda if necessary.[3][4]
-
If the concentration is below 57.5% dissolved solids, evaporate excess water to reach this concentration.[2]
-
Cool the concentrated sodium metasilicate solution to a temperature between 65°C and 73°C.[1]
-
Transfer the solution to a granulation/crystallization vessel.
-
Add seed crystals of sodium metasilicate pentahydrate. The recommended size of the seed crystals is between 0.5 mm and 1 mm.[1] The solid-to-liquid ratio of seed crystals to the sodium silicate solution can be in the range of 1:1.5 to 1:2.5.[1]
-
Maintain a constant stirring speed of 50-60 rpm to ensure uniform crystal growth.[1]
-
Continue the crystallization process, allowing the crystals to grow.
-
Once crystallization is complete, cool the product to below 50°C.[1]
-
Separate the crystals from the mother liquor via centrifugation or filtration.
-
Dry the crystals and sieve to obtain the desired particle size distribution.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis and crystallization of sodium metasilicate pentahydrate.
Table 1: Reaction Conditions for Sodium Silicate Solution Synthesis (Hydrothermal Process)
| Parameter | Value | Reference |
| Reactant Ratio (Silica:NaOH) | 1:1.5 - 1:1.8 (solid-to-liquid) | [1] |
| Reaction Temperature | >150°C (typically 150-200°C) | [1] |
| Reaction Time | 4 - 12 hours | [1] |
Table 2: Conditions for Crystallization of Sodium Metasilicate Pentahydrate
| Parameter | Value | Reference |
| Solution Concentration | ~57.5% dissolved solids | [2] |
| Na₂O:SiO₂ Molar Ratio | ~1:1 | [2][3] |
| Crystallization Temperature | +25°C to +60°C | [5] |
| Initial Cooling Temperature | 65°C - 73°C | [1] |
| Seed Crystal Size | 0.5 - 1 mm | [1] |
| Stirring Speed | 50 - 60 rpm | [1] |
| Final Cooling Temperature | < 50°C | [1] |
Process Visualization
The following diagrams illustrate the experimental workflow for the synthesis of sodium metasilicate pentahydrate.
Caption: Experimental workflow for the synthesis of sodium metasilicate pentahydrate.
Logical Relationship of Key Crystallization Parameters
The successful crystallization of sodium metasilicate pentahydrate is dependent on the interplay of several critical parameters.
Caption: Key parameters influencing the crystallization of sodium metasilicate pentahydrate.
References
- 1. CN105084377A - Continuous crystallization process for sodium metasilicate pentahydrate - Google Patents [patents.google.com]
- 2. US3471253A - Process for producing sodium metasilicate pentahydrate - Google Patents [patents.google.com]
- 3. oxy.com [oxy.com]
- 4. primaryinfo.com [primaryinfo.com]
- 5. US1953839A - Crystallization of sodium metasilicate hydrates - Google Patents [patents.google.com]
The Promise of Sodium Salt Hydrates for Thermal Energy Storage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The global pursuit of sustainable energy solutions has intensified research into efficient and cost-effective thermal energy storage (TES) systems. Among the various materials being explored, sodium salt hydrates have emerged as promising candidates for latent heat storage applications. Their high energy storage density, relatively low cost, and tunable phase change temperatures make them suitable for a range of applications, from building heating and cooling to industrial waste heat recovery. This technical guide provides a comprehensive overview of the core thermal properties of key sodium salt hydrates, details the experimental protocols for their characterization, and visualizes the fundamental processes involved in their application for energy storage.
Salt hydrates are inorganic compounds that incorporate water molecules into their crystalline structure.[1] The principle of latent heat storage in these materials lies in the endothermic and exothermic processes of melting and solidification.[1] When heated, the salt hydrate (B1144303) melts, absorbing a significant amount of thermal energy at a nearly constant temperature.[1] This stored energy is then released when the material solidifies.[1]
Core Thermal Properties of Selected Sodium Salt Hydrates
The selection of a suitable salt hydrate for a specific TES application is primarily dictated by its thermophysical properties. Key parameters include the melting point, latent heat of fusion, specific heat capacity, and thermal conductivity. The following tables summarize the quantitative data for several commonly investigated sodium salt hydrates.
| Salt Hydrate | Chemical Formula | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) |
| Sodium Acetate (B1210297) Trihydrate | CH₃COONa·3H₂O | ~58 | ~252 |
| Sodium Sulfate (B86663) Decahydrate (B1171855) | Na₂SO₄·10H₂O | ~32.4 | ~254 |
| Sodium Thiosulfate (B1220275) Pentahydrate | Na₂S₂O₃·5H₂O | 48 - 49 | ~209 |
| Disodium Hydrogen Phosphate Dodecahydrate | Na₂HPO₄·12H₂O | ~35.2 | - |
| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | - | - |
Table 1: Phase Change Temperatures and Latent Heat of Fusion of Key Sodium Salt Hydrates. Data compiled from multiple sources.[2][3][4][5]
| Salt Hydrate | Chemical Formula | Density (g/cm³) | Thermal Conductivity (W/m·K) |
| Sodium Acetate Trihydrate | CH₃COONa·3H₂O | - | - |
| Sodium Sulfate Decahydrate | Na₂SO₄·10H₂O | - | ~0.5 |
| Sodium Thiosulfate Pentahydrate | Na₂S₂O₃·5H₂O | 1.715 (at 20°C) | 0.6035 |
Table 2: Density and Thermal Conductivity of Selected Sodium Salt Hydrates. Data compiled from multiple sources.[5][6][7][8]
Challenges and Mitigation Strategies
Despite their advantages, sodium salt hydrates present several challenges that can hinder their practical application. These include:
-
Supercooling: This phenomenon occurs when the salt hydrate cools below its freezing point without solidifying.[9][10] This delays the release of stored latent heat, reducing the efficiency of the TES system.[9] The addition of nucleating agents, which provide sites for crystal growth, is a common strategy to mitigate supercooling.[11]
-
Phase Segregation: Some salt hydrates melt incongruently, meaning they separate into a saturated aqueous phase and a solid phase of a lower hydrate or anhydrous salt.[1][9][10] This can lead to a gradual decrease in the latent heat storage capacity over repeated thermal cycles.[3] The use of thickening or gelling agents can help to prevent the settling of the solid phase and maintain a homogeneous mixture.[10][11]
-
Low Thermal Conductivity: Salt hydrates generally exhibit low thermal conductivity, which limits the rate of heat transfer during both charging and discharging cycles.[7][8][12] Incorporating materials with high thermal conductivity, such as expanded graphite (B72142), into the salt hydrate matrix can significantly enhance heat transfer.[7][12]
Experimental Protocols for Thermal Characterization
Accurate characterization of the thermal properties of sodium salt hydrates is crucial for designing and optimizing TES systems. The following are detailed methodologies for key experiments:
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, latent heat of fusion, and specific heat capacity of the salt hydrate.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the salt hydrate is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 5-10 °C/min) over a defined temperature range that encompasses the phase transition.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve plots heat flow against temperature. The peak of the endothermic curve corresponds to the melting point, and the area under the peak is integrated to determine the latent heat of fusion.
-
Specific heat capacity can be determined by analyzing the heat flow in the regions before and after the phase transition.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and dehydration behavior of the salt hydrate.[13]
Methodology:
-
A small, accurately weighed sample of the salt hydrate is placed in a crucible within the TGA instrument.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
The instrument continuously measures the mass of the sample as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
The onset temperature of weight loss indicates the beginning of dehydration, and the total weight loss corresponds to the amount of water released. This information is crucial for understanding the material's stability at elevated temperatures.[13]
Thermal Conductivity Measurement
Objective: To determine the rate at which heat is conducted through the salt hydrate.
Methodology (Transient Plane Source Method):
-
A sample of the salt hydrate is prepared in a solid, uniform state.
-
A transient plane source (TPS) sensor, consisting of a thin, electrically insulated nickel spiral, is placed between two identical pieces of the sample material.
-
A short electrical pulse is passed through the sensor, causing a slight increase in its temperature.
-
The sensor simultaneously acts as a temperature sensor, recording its own temperature increase over time.
-
By analyzing the temperature versus time response, the thermal conductivity and thermal diffusivity of the material can be calculated using the appropriate theoretical model.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships.
Caption: The cyclical process of latent heat storage in sodium salt hydrates.
Caption: A typical experimental workflow for characterizing sodium salt hydrates.
Caption: Key material properties influencing thermal energy storage performance.
Conclusion
Sodium salt hydrates represent a compelling class of materials for thermal energy storage, offering high energy densities and cost-effectiveness. However, challenges such as supercooling, phase segregation, and low thermal conductivity must be addressed to realize their full potential. Continued research focusing on the development of composite materials with enhanced properties, along with rigorous and standardized characterization protocols, will be essential for the successful deployment of sodium salt hydrate-based TES systems in a wide range of energy-saving applications. This guide serves as a foundational resource for professionals in the field, providing the necessary data and methodologies to advance the science and technology of thermal energy storage.
References
- 1. Salt Hydrates as Phase Change Materials → Area → Resource 1 [energy.sustainability-directory.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sodium thiosulfate pentahydrate [chemister.ru]
- 6. Preparation and characterization of sodium thiosulfate pentahydrate/silica microencapsulated phase change material for thermal energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of expanded graphite on the thermal conductivity of sodium sulfate decahydrate (Na2SO4·10H2O) phase change composites | ORNL [ornl.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. phasechange.com [phasechange.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, thermal storage properties and application of sodium acetate trihydrate/expanded graphite composite phase change materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Thermal stability of sodium salt hydrates for solar energy storage applications (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Physicochemical Properties of Trisodium Phosphate Dodecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of trisodium (B8492382) phosphate (B84403) dodecahydrate (TSP dodecahydrate). The information is presented to support research, scientific analysis, and drug development applications where this compound is utilized as a buffering agent, pH adjuster, or sequestrant.
Core Physicochemical Properties
Trisodium phosphate dodecahydrate is a crystalline inorganic salt with the chemical formula Na₃PO₄·12H₂O. It is widely recognized for its high solubility in water and its ability to produce strongly alkaline solutions.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of trisodium phosphate dodecahydrate.
Table 1: Physical Properties of Trisodium Phosphate Dodecahydrate
| Property | Value |
| Molecular Weight | 380.12 g/mol |
| Appearance | White or colorless crystalline solid |
| Melting Point | 73.3–76.7 °C (163.9–170.1 °F); undergoes decomposition with loss of water of crystallization.[1] |
| Density | 1.62 g/cm³ |
| Solubility in Water | 28.3 g/100 mL at 20 °C[2] |
| Bulk Density | 950 kg/m ³[3][4] |
Table 2: Chemical Properties of Trisodium Phosphate Dodecahydrate
| Property | Value |
| pH of Aqueous Solution | ~12 (for a 1% w/v solution)[5][6] |
| Decomposition Temperature | Begins to lose water of crystallization around 73.4 °C and becomes anhydrous at 100 °C.[6][7] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[8] |
| Incompatibilities | Incompatible with strong acids.[9] Reacts violently with water and acids to liberate heat.[10] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of trisodium phosphate dodecahydrate are provided below.
Determination of Melting Point
Principle: This protocol describes the determination of the melting point of trisodium phosphate dodecahydrate using a capillary melting point apparatus. The melting point is observed as the temperature range over which the crystalline solid transitions to a liquid state, which for this hydrated compound, coincides with the initial loss of water of crystallization.
Methodology:
-
Sample Preparation: A small amount of finely powdered trisodium phosphate dodecahydrate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.
Determination of Aqueous Solubility
Principle: This method determines the solubility of trisodium phosphate dodecahydrate in water at a specific temperature by creating a saturated solution and measuring the concentration of the dissolved solid.
Methodology:
-
Solution Preparation: An excess amount of trisodium phosphate dodecahydrate is added to a known volume of deionized water in a beaker.
-
Equilibration: The mixture is stirred at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Analysis: A known volume of the clear, saturated solution is carefully removed and its mass is determined. The water is then evaporated, and the mass of the remaining dry trisodium phosphate is measured.
-
Calculation: The solubility is calculated as grams of solute per 100 mL or 100 g of water.
pH Measurement of an Aqueous Solution
Principle: The pH of a trisodium phosphate dodecahydrate solution is determined using a calibrated pH meter. The high alkalinity of the solution is due to the hydrolysis of the phosphate ion.
Methodology:
-
Solution Preparation: A 1% (w/v) solution is prepared by accurately weighing 1.0 g of trisodium phosphate dodecahydrate and dissolving it in deionized water in a 100 mL volumetric flask. The solution is then diluted to the mark.
-
pH Meter Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 7.0 and pH 10.0).
-
Measurement: The calibrated pH electrode is rinsed with deionized water and then with a small amount of the sample solution. The electrode is immersed in the bulk of the solution, and the pH reading is allowed to stabilize before being recorded.[11]
Thermal Decomposition by Thermogravimetric Analysis (TGA)
Principle: Thermogravimetric analysis is used to determine the thermal stability and the composition of trisodium phosphate dodecahydrate by measuring the change in mass as a function of temperature. This is particularly useful for quantifying the water of crystallization.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of trisodium phosphate dodecahydrate is placed in a TGA crucible.
-
Instrument Setup: The analysis is conducted under a controlled, inert atmosphere (e.g., nitrogen) to prevent oxidative reactions.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 200 °C).
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures at which water is lost and to calculate the percentage of water in the original sample.[6]
Visualizations
The following diagrams illustrate key processes and workflows related to the analysis of trisodium phosphate dodecahydrate.
References
- 1. scribd.com [scribd.com]
- 2. Trisodium phosphate dodecahydrate | H24Na3O16P | CID 61473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. annexechem.com [annexechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drugfuture.com [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. 5.imimg.com [5.imimg.com]
- 10. WO1997015527A1 - Method for producing crystalline trisodium phosphate hydrates - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Hydration States of Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various hydration states of sodium carbonate, an excipient of significant interest in the pharmaceutical industry. Understanding the physicochemical properties and interconversion of these hydrates is critical for ensuring the stability, manufacturability, and efficacy of drug products. This document details the properties, stability, and characterization of anhydrous sodium carbonate and its primary hydrates, offering a valuable resource for formulation development and quality control.
Introduction to Sodium Carbonate and its Hydrates
Sodium carbonate (Na₂CO₃) is an inorganic salt that exists in several hydration states, each with distinct crystalline structures and physicochemical properties.[1] The primary forms encountered in research and pharmaceutical applications are the anhydrous form, the monohydrate, the heptahydrate, and the decahydrate (B1171855).[2][3][4] The degree of hydration can significantly impact properties such as solubility, hygroscopicity, and mechanical strength, making a thorough understanding of these forms essential.
Physicochemical Properties of Sodium Carbonate Hydrates
The various hydration states of sodium carbonate exhibit a range of physical and chemical properties. A summary of key quantitative data is presented in the following tables for ease of comparison.
Table 1: Chemical Formulas and Nomenclature of Sodium Carbonate Hydrates
| Hydration State | Chemical Formula | Common Name(s) | Mineral Name |
| Anhydrous | Na₂CO₃ | Soda Ash, Calcined Soda | Natrite |
| Monohydrate | Na₂CO₃·H₂O | Crystal Carbonate | Thermonatrite |
| Heptahydrate | Na₂CO₃·7H₂O | - | - |
| Decahydrate | Na₂CO₃·10H₂O | Washing Soda, Sal Soda | Natron |
Table 2: Physical Properties of Sodium Carbonate Hydrates
| Property | Anhydrous (Na₂CO₃) | Monohydrate (Na₂CO₃·H₂O) | Heptahydrate (Na₂CO₃·7H₂O) | Decahydrate (Na₂CO₃·10H₂O) |
| Molar Mass ( g/mol ) | 105.99 | 124.00 | 232.09 | 286.14 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Density (g/cm³) | 2.54 | 2.25 | 1.559 | 1.46 |
| Melting Point (°C) | 851 | Decomposes at ~100 | Decomposes at ~32-35 | Decomposes at ~32-34 |
| Solubility in Water ( g/100 mL) | 7 (0°C), 45.5 (100°C) | Very soluble | Very soluble | 21.5 (20°C) |
| Hygroscopicity | Highly hygroscopic | Less hygroscopic than anhydrous | Efflorescent | Efflorescent |
Stability and Phase Transitions
The stability of sodium carbonate hydrates is primarily dependent on temperature and relative humidity (RH). The interconversion between these forms is a critical consideration in storage and handling. Anhydrous sodium carbonate is highly hygroscopic and will readily absorb atmospheric moisture to form the monohydrate.[5][6] The decahydrate is stable at lower temperatures and will effloresce, losing water to form the monohydrate, at temperatures above approximately 32°C.[2] The heptahydrate exists in a narrow temperature range between the decahydrate and monohydrate.[2]
The following diagram illustrates the temperature-driven phase transitions of sodium carbonate hydrates.
Experimental Protocols for Characterization
Accurate characterization of the hydration state of sodium carbonate is crucial. The following are detailed methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of sodium carbonate hydrates by measuring the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sodium carbonate sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 200°C to ensure complete dehydration of the monohydrate. A heating rate of 10°C/min is commonly used.[4][7]
-
Atmosphere: Purge the furnace with an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent atmospheric moisture from interfering with the analysis.[4]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The dehydration of the decahydrate to the monohydrate is typically observed as a significant mass loss between 30°C and 60°C.[4]
-
The subsequent dehydration of the monohydrate to the anhydrous form occurs at approximately 65°C to 100°C.[4]
-
Calculate the percentage of water content from the observed mass loss at each step and compare it to the theoretical values.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify the phase transitions of sodium carbonate hydrates by measuring the heat flow associated with thermal events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A reference pan should be left empty.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0°C) to above 150°C. A heating rate of 10°C/min is typical.[7]
-
Atmosphere: Use an inert purge gas like nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Endothermic peaks will correspond to dehydration and melting events. The melting of the decahydrate in its own water of crystallization is observed around 35°C.[4]
-
The dehydration of the monohydrate is also an endothermic event, typically seen around 100°C.[8]
-
The peak temperature and enthalpy of these transitions can be used for identification and quantification.
-
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form (hydrate state) of sodium carbonate based on its unique diffraction pattern.
Methodology:
-
Instrument: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα).
-
Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.
-
Experimental Conditions:
-
Scan Range (2θ): Typically from 5° to 50°.
-
Step Size and Dwell Time: A step size of 0.02° with a dwell time of 1-2 seconds per step is common.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with reference patterns from a crystallographic database (e.g., the Powder Diffraction File from the ICDD).
-
Each hydrate (B1144303) of sodium carbonate has a distinct XRPD pattern, allowing for unambiguous phase identification.[9][10] For example, the monohydrate can be identified by characteristic peaks in its diffraction pattern.[9]
-
The following diagram outlines a general workflow for characterizing an unknown sample of sodium carbonate.
Conclusion
A thorough understanding and characterization of the hydration states of sodium carbonate are paramount for its effective use in research and pharmaceutical development. The choice of the appropriate hydrate form and the control of its stability are critical for ensuring product quality and performance. The data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working with this important inorganic compound.
References
- 1. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are the hygroscopic properties of high purity sodium carbonate? - Blog [chenlanchem.com]
- 6. quora.com [quora.com]
- 7. cis01.central.ucv.ro [cis01.central.ucv.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Dawn of a New Ice Age: Discovery of Novel Sodium Chloride Hydrates on Icy Moons
A Technical Guide on the Identification, Characterization, and Implications of Hyperhydrated Sodium Chloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the recent groundbreaking discovery of new, hyperhydrated forms of sodium chloride and their profound implications for our understanding of the geology and potential habitability of icy moons in our solar system.[1][2][3] The identification of these novel salt hydrates, stable under the extreme conditions of celestial bodies like Europa and Ganymede, resolves a long-standing mystery in planetary science and opens new avenues for research.[1][4]
Introduction: The Enigma of Icy Moon Surfaces
For years, spectral data from icy moons such as Europa and Ganymede have hinted at the presence of sodium chloride, a key component of their subsurface oceans.[1][5] However, the spectral signatures observed did not match any known sodium chloride-bearing phases on Earth.[1][3] This discrepancy suggested the existence of novel crystalline structures of salt and water, stable at the frigid temperatures and immense pressures characteristic of these distant worlds.[6] Recent experimental work has confirmed this hypothesis, leading to the discovery of two new "hyperhydrated" sodium chloride hydrates.[1][3][7]
These newly identified compounds, with a much higher water content than the previously known sodium chloride dihydrate (hydrohalite), provide a compelling explanation for the "watery" spectral signatures observed on these moons.[3][7] Their discovery represents a significant update to the foundational H₂O-NaCl phase diagram and has far-reaching implications for planetary science, physical chemistry, and even energy research.[1][7]
Quantitative Data on Newly Discovered Sodium Chloride Hydrates
Two new hyperhydrated forms of sodium chloride have been characterized: 2NaCl·17H₂O and NaCl·13H₂O.[1][8] The key quantitative data for these hydrates are summarized in the tables below.
Table 1: Composition and Stoichiometry of New Sodium Chloride Hydrates
| Hydrate (B1144303) Name | Chemical Formula | Molar Ratio (NaCl:H₂O) | Common Name |
| Disodium chloride decaheptahydrate | 2NaCl·17H₂O | 1:8.5 | SC8.5 |
| Sodium chloride decatriahydrate | NaCl·13H₂O | 1:13 | SC13 |
| Hydrohalite (for comparison) | NaCl·2H₂O | 1:2 | SC2 |
Table 2: Stability Conditions of New Sodium Chloride Hydrates
| Hydrate | Temperature Range (K) | Pressure Range (MPa) | Key Stability Notes |
| 2NaCl·17H₂O (SC8.5) | Stable below ~235 K | Stable at ambient pressure and up to 700 MPa | Believed to be the most abundant NaCl hydrate on icy moon surfaces.[1][10] Remains stable even after pressure is released.[7] |
| NaCl·13H₂O (SC13) | Formed at low temperatures | High pressures | Stability at various conditions is still under investigation.[1] |
Experimental Protocols
The discovery and characterization of these novel hydrates were made possible by simulating the extreme conditions of icy moons in a laboratory setting.[2][8] The primary experimental techniques involved the use of a diamond anvil cell (DAC) coupled with single-crystal X-ray diffraction (SCXRD) and Raman spectroscopy.[1]
Synthesis of Hyperhydrated Sodium Chloride
-
Sample Preparation: A 4 mol/kg aqueous solution of sodium chloride (NaCl) in ultrapure water is prepared.[9]
-
Loading the Diamond Anvil Cell (DAC): A small volume of the NaCl solution is loaded into the sample chamber of a DAC, along with a ruby sphere which serves as a pressure calibrant.[9]
-
Applying Pressure and Temperature: The DAC is placed in a cryostat for precise temperature control.[8] The pressure is gradually increased up to 2,500 MPa (25 kbar) while the temperature is lowered to a range of 150 to 300 K.[1][8] These conditions mimic those found in the deep oceans and icy crusts of moons like Europa.[2][7]
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD):
-
As the pressure and temperature conditions are varied within the DAC, the formation of crystalline structures is monitored in situ using synchrotron-based SCXRD.[6][9]
-
When single crystals of the new hydrates form, diffraction patterns are collected.
-
The crystal structures of 2NaCl·17H₂O and NaCl·13H₂O were refined from these diffraction patterns, allowing for the determination of atomic positions and lattice parameters.[1][9]
-
-
Raman Spectroscopy:
-
Raman spectroscopy is used to probe the vibrational modes of the water and salt molecules within the hydrate structures.[1]
-
The resulting Raman spectra provide a unique fingerprint for each hydrate phase, which can be used for identification and comparison with remote sensing data from icy moons.[1]
-
Spectra for 2NaCl·17H₂O were measured at approximately 0.42 GPa and 245 K.[11]
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow, the logical connection between the discovery and its implications, and the updated phase diagram of the H₂O-NaCl system.
Conclusion and Future Directions
The discovery of hyperhydrated sodium chloride hydrates marks a pivotal moment in planetary science.[1] It provides a viable explanation for the enigmatic surface compositions of icy moons and fundamentally alters our understanding of the H₂O-NaCl system at conditions relevant to extraterrestrial oceans.[1][4]
Future research will likely focus on:
-
Determining the infrared spectra of these new hydrates to directly compare with observational data from space missions like the European Space Agency's JUICE (JUpiter ICy moons Explorer).[1]
-
Investigating the stability and properties of other salt hydrates (e.g., those containing magnesium, potassium, sulfates) under similar extreme conditions.[6]
-
Modeling the implications of these new phases for the geological and thermal evolution of icy moons, as well as their potential to host life.[8]
This breakthrough underscores the importance of laboratory experiments in advancing our knowledge of the cosmos and highlights the vast, unexplored diversity of mineral structures that may exist under conditions different from our own planet.[1][11]
References
- 1. pnas.org [pnas.org]
- 2. eos.org [eos.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Hyperhydrated Salt on Icy Moons | News | Astrobiology [astrobiology.nasa.gov]
- 5. On the identification of hyperhydrated sodium chloride hydrates, stable at icy moon conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salt hydrates at high pressure and low temperature: Implications for icy moon explorations | Natural History Museum [nhm.ac.uk]
- 7. astrobiology.com [astrobiology.com]
- 8. esrf.fr [esrf.fr]
- 9. hou.usra.edu [hou.usra.edu]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. researchgate.net [researchgate.net]
Advancing Thermal Energy Storage: A Technical Guide to the Theoretical Energy Densities of Novel Salt Hydrates
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop efficient and sustainable energy storage solutions has propelled the investigation of novel materials capable of high-density thermal energy storage. Among these, salt hydrates have emerged as a promising class of thermochemical materials due to their high theoretical energy densities, abundance, and operational temperature ranges suitable for various applications, including waste heat recovery and solar energy utilization. This technical guide provides an in-depth exploration of the theoretical energy densities of novel salt hydrates, detailed experimental protocols for their characterization, and a systematic approach to material selection.
Theoretical Energy Density of Salt Hydrates
The thermal energy storage capacity of salt hydrates is rooted in the reversible chemical reaction of hydration and dehydration. Energy is stored during the endothermic dehydration process and released during the exothermic hydration process. The theoretical energy density of a salt hydrate (B1144303) can be expressed on both a gravimetric and volumetric basis.
The gravimetric energy density (GED) is the amount of energy stored per unit mass of the material and is calculated using the following formula:
GED (kJ/kg) = (ΔH * n) / M
Where:
-
ΔH is the molar enthalpy of hydration (kJ/mol of water).
-
n is the number of moles of water per mole of salt.
-
M is the molar mass of the hydrated salt ( kg/mol ).
The volumetric energy density (VED) is the amount of energy stored per unit volume of the material and is calculated as:
VED (GJ/m³) = GED * ρ
Where:
-
ρ is the density of the hydrated salt ( kg/m ³).
These fundamental equations provide a theoretical basis for comparing the energy storage potential of different salt hydrates.
Quantitative Data on Novel and Common Salt Hydrates
Recent research has focused on the discovery and characterization of novel salt hydrates with potentially superior energy storage properties. High-throughput density functional theory calculations have predicted the existence of numerous hypothetical salt hydrates with class-leading energy densities.[1] A selection of theoretical and experimentally determined energy densities for both novel and commonly studied salt hydrates is presented below for comparison.
| Salt Hydrate | Dehydration Temperature (°C) | Gravimetric Energy Density (GED) (kJ/kg) | Volumetric Energy Density (VED) (GJ/m³) | Reference(s) |
| Novel Metal Fluoride (B91410) Hydrates | ||||
| CoF₃·9H₂O | 256 | 2500 | 4.40 | [1] |
| VF₂·12H₂O | 139 | 2360 | 3.52 | [1] |
| CaF₂·12H₂O | 97 | 2200 | 2.97 | [1] |
| Common Inorganic Salt Hydrates | ||||
| MgSO₄·7H₂O | ~150 | ~2800 | ~2.8 | [2] |
| SrBr₂·6H₂O | <100 | ~1900 | ~2.3 | [3] |
| SrCl₂·6H₂O | <100 | ~1700 | ~2.1 | [3] |
| MgCl₂·6H₂O | ~117 | ~2400 | ~2.3 | [4] |
| CaCl₂·6H₂O | ~160 | ~1900 | ~1.9 | [4] |
| K₂CO₃·1.5H₂O | ~100 | ~1100 | ~1.4 | [5] |
| Novel Organic Salt Hydrates | ||||
| Calcium Ceftriaxone Heptahydrate | 30-150 | ~595.2 | ~1.003 | [6] |
Experimental Protocols
Accurate characterization of the thermophysical properties of salt hydrates is crucial for validating theoretical predictions and assessing their practical potential. The following sections detail the methodologies for key experiments.
Synthesis of Novel Salt Hydrates
The synthesis of novel metal fluoride hydrates often involves the reaction of the corresponding metal oxide or salt with hydrofluoric acid (HF).[7][8]
Materials:
-
Metal oxide or metal chloride precursor
-
Hydrofluoric acid (HF), ~49% aqueous solution
-
Deionized water
-
Plastic labware (e.g., PTFE beakers, graduated cylinders)
Procedure:
-
In a fume hood, carefully dissolve the metal oxide or chloride precursor in a stoichiometric excess of aqueous hydrofluoric acid in a PTFE beaker.
-
Stir the solution gently with a magnetic stirrer until the precursor is fully dissolved.
-
Allow the solution to slowly evaporate at room temperature or under controlled gentle heating.
-
As the solution concentrates, crystals of the metal fluoride hydrate will precipitate.
-
Collect the crystals by filtration using a plastic funnel and filter paper.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted acid.
-
Dry the crystals in a desiccator over a suitable drying agent.
Composite materials are often prepared to enhance the thermal conductivity and structural stability of salt hydrates.[9]
Materials:
-
Anhydrous or hydrated salt (e.g., CaCl₂)
-
Expanded graphite (B72142)
-
Deionized water
Procedure:
-
Prepare a saturated or near-saturated aqueous solution of the salt hydrate.
-
Immerse the expanded graphite in the salt solution.
-
Use vacuum impregnation to ensure the salt solution fully penetrates the porous structure of the expanded graphite.
-
After impregnation, dry the composite material in an oven at a temperature below the dehydration temperature of the salt hydrate to remove excess water.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques for determining the dehydration behavior, thermal stability, and energy storage capacity of salt hydrates.[10][11][12]
Sample Preparation:
-
Accurately weigh 5-10 mg of the salt hydrate sample into an aluminum or alumina (B75360) crucible.
-
For volatile samples or to control the atmosphere, use a hermetically sealed pan with a pinhole lid.
TGA/DSC Protocol:
-
Initial Isothermal Step: Hold the sample at a starting temperature (e.g., 25 °C) for a few minutes to ensure thermal equilibrium.
-
Heating Ramp (Dehydration): Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected dehydration temperature. An inert gas purge (e.g., nitrogen) is typically used.
-
Isothermal Hold (Dehydration): Hold the sample at the final temperature to ensure complete dehydration.
-
Cooling Ramp: Cool the sample back to the initial temperature at a controlled rate.
-
Hydration (Optional, with humidity control): Introduce a controlled flow of humidified gas to study the rehydration process.
Data Analysis:
-
TGA: The mass loss curve from the TGA provides information on the number of water molecules lost during dehydration and the temperature ranges of these transitions.
-
DSC: The heat flow curve from the DSC allows for the determination of the enthalpy of dehydration (the integral of the endothermic peak), which corresponds to the energy stored. The onset temperature of the peak indicates the dehydration temperature.
Visualization of Key Processes
To better understand the selection and potential failure modes of salt hydrate materials, the following diagrams illustrate key logical workflows and relationships.
Material Screening Workflow
The selection of a suitable salt hydrate for a specific thermal energy storage application involves a multi-criteria decision-making process. The following workflow outlines the key steps and decision points.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. escholarship.org [escholarship.org]
- 3. osti.gov [osti.gov]
- 4. Thermochemical Energy Storage Based on Salt Hydrates: A Comprehensive Review | MDPI [mdpi.com]
- 5. A review of salt hydrates for seasonal heat storage in domestic applications [repository.tno.nl]
- 6. mdpi.com [mdpi.com]
- 7. Hydrofluoric acid - Wikipedia [en.wikipedia.org]
- 8. WO1986004049A1 - Process for the preparation of ultrapure heavy metal fluorides - Google Patents [patents.google.com]
- 9. gncl.cn [gncl.cn]
- 10. Differential Scanning Calorimetry Analysis [intertek.com]
- 11. qualitest.ae [qualitest.ae]
- 12. torontech.com [torontech.com]
An In-depth Technical Guide to the Solubility of Sodium Acetate Trihydrate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O) in a range of common laboratory solvents. Understanding the solubility characteristics of this compound is critical for its application in various scientific and pharmaceutical contexts, including as a buffering agent, a reagent in chemical synthesis, and in the formulation of therapeutic agents. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of sodium acetate trihydrate varies significantly with the solvent and temperature. The following table summarizes the available quantitative data for its solubility in water, ethanol, methanol, acetone, and isopropanol (B130326).
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |
| Water | -10 | 32.9 | - | - |
| 0 | 36.2 | - | - | |
| 20 | 46.4 | - | - | |
| 50 | 82 | - | - | |
| Ethanol | - | 5.3 | - | - |
| Methanol | 15 | - | 16 | - |
| 67.7 | - | 16.55 | - | |
| Acetone | 15 | - | 0.05 | - |
| Isopropanol | - | Soluble | - | - |
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid in a liquid is a fundamental experimental procedure. Below are two common and reliable methods for determining the solubility of sodium acetate trihydrate.
Method 1: Isothermal Gravimetric Analysis
This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.
Materials and Equipment:
-
Sodium acetate trihydrate
-
Selected solvent
-
Constant temperature water bath or incubator
-
Stirring mechanism (magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)
-
Pre-weighed evaporation dish or beaker
-
Analytical balance
-
Drying oven
Procedure:
-
Equilibration: Add an excess amount of sodium acetate trihydrate to a known volume or mass of the solvent in a sealed container.
-
Place the container in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This may take several hours.
-
Sampling: Once equilibrium is established, cease stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Filtration: Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium acetate trihydrate (a temperature below its melting point of 58°C is recommended, or a vacuum oven can be used).
-
Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Calculation: The mass of the dissolved sodium acetate trihydrate is the final mass of the dish minus the initial tare mass. The solubility can then be expressed in the desired units (e.g., g/100 mL or g/100 g of solvent).
Method 2: Polythermal Method (Determination of Saturation Temperature)
This method involves preparing solutions of known concentrations and determining the temperature at which each solution becomes saturated upon cooling.
Materials and Equipment:
-
Sodium acetate trihydrate
-
Selected solvent
-
Test tubes or small flasks
-
Heating and stirring plate
-
Digital thermometer with high precision
-
Analytical balance
Procedure:
-
Preparation of Samples: Prepare a series of samples with known masses of sodium acetate trihydrate and the solvent in separate test tubes.
-
Dissolution: Heat each sample while stirring until all the solid has completely dissolved.
-
Cooling and Observation: Slowly cool the clear solution while continuing to stir.
-
Saturation Point: Carefully observe the solution and record the temperature at which the first crystals of sodium acetate trihydrate appear. This is the saturation temperature for that specific concentration.
-
Data Collection: Repeat this process for all the prepared samples to obtain a set of concentration-saturation temperature data points.
-
Solubility Curve: Plot the concentration of sodium acetate trihydrate as a function of the saturation temperature to generate a solubility curve. This curve can then be used to determine the solubility at any temperature within the experimental range.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the isothermal gravimetric analysis method for determining the solubility of sodium acetate trihydrate.
This in-depth guide provides essential data and methodologies to support researchers, scientists, and drug development professionals in their work with sodium acetate trihydrate. The provided information is intended to facilitate experimental design, formulation development, and a deeper understanding of the physicochemical properties of this versatile compound.
An In-depth Technical Guide to the Molecular Structure of Borax Decahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borax (B76245) decahydrate (B1171855), a naturally occurring mineral with the common formula Na₂B₄O₇·10H₂O, is a compound of significant interest across various scientific disciplines, including materials science and pharmaceuticals. Its true molecular structure is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O, a formulation that reveals the intricate coordination of its constituent atoms.[1] This guide provides a comprehensive technical overview of the molecular structure of borax decahydrate, detailing its crystallographic parameters, atomic coordinates, and key intramolecular dimensions. Furthermore, it outlines the experimental protocol for its structural determination via single-crystal X-ray diffraction and presents visualizations of its structural components and dehydration pathway.
Crystallographic Data
The crystal structure of borax decahydrate has been determined and refined through single-crystal X-ray and neutron diffraction studies. It crystallizes in the monoclinic system with the space group C2/c. The fundamental structural unit consists of the complex tetraborate (B1243019) anion, [B₄O₅(OH)₄]²⁻, sodium cations, and water molecules of hydration.[2][3]
Unit Cell Parameters
The unit cell parameters for borax decahydrate have been reported from several studies. The values from two key determinations, one by Morimoto in 1956 and a more recent redetermination by Gainsford et al. in 2008 at 145 K, are presented below.
| Parameter | Value (Morimoto, 1956) | Value (Gainsford et al., 2008) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| a | 11.858 Å | 11.8843 (5) Å |
| b | 10.674 Å | 10.6026 (4) Å |
| c | 12.197 Å | 12.2111 (5) Å |
| α | 90° | 90° |
| β | 106.68° | 106.790 (2)° |
| γ | 90° | 90° |
| V | 1480.97 ų | 1473.06 (10) ų |
| Z | 4 | 4 |
Atomic Coordinates
The following table lists the fractional atomic coordinates of the asymmetric unit of borax decahydrate as determined by Morimoto (1956). These coordinates define the positions of the atoms within the unit cell.
| Atom | x | y | z |
| Na1 | 0 | 0 | 0 |
| Na2 | 0 | 0.845 | 0.25 |
| B1 | 0.085 | 0.345 | 0.217 |
| B2 | 0.095 | 0.454 | 0.39 |
| O1 | 0 | 0.265 | 0.25 |
| O2 | 0.154 | 0.419 | 0.314 |
| O3 | 0.018 | 0.435 | 0.123 |
| OH4 | 0.161 | 0.269 | 0.167 |
| OH5 | 0.163 | 0.511 | 0.491 |
Molecular Structure and Bonding
The core of the borax decahydrate structure is the tetraborate anion, [B₄O₅(OH)₄]²⁻. This anion is a complex polyanion containing two tetrahedrally coordinated boron atoms and two trigonally coordinated boron atoms, all linked by oxygen atoms. The hydroxyl groups are attached to the tetrahedral boron atoms.
The sodium ions are coordinated by water molecules, forming [Na(H₂O)₆]⁺ octahedra. These octahedra link to form chains within the crystal lattice. The remaining two water molecules per formula unit are not directly coordinated to the sodium ions but are held within the structure by hydrogen bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of borax decahydrate is primarily achieved through single-crystal X-ray diffraction. A generalized experimental protocol is outlined below.
-
Crystal Selection and Mounting: A suitable single crystal of borax decahydrate, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant to prevent degradation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 145 K) to reduce thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This data is then corrected for various experimental factors, such as absorption and polarization.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the processed diffraction data using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction intensities. The quality of the final structure is assessed using parameters such as the R-factor. For the redetermination by Gainsford et al. (2008), the final R-factor was 0.025.[3]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the molecular structure and behavior of borax decahydrate.
Caption: A diagram illustrating the primary components of the borax decahydrate crystal structure.
Caption: A simplified workflow of the thermal dehydration of borax decahydrate.
References
A Technical Guide to the Thermodynamic Properties of Sodium Salt Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of common sodium salt hydrates. These materials are of significant interest in various scientific and industrial fields, including thermal energy storage, humidity control, and pharmaceutical drug development, where their hydration and dehydration behaviors can critically influence product stability and efficacy. This document summarizes key quantitative data, details common experimental protocols for their characterization, and illustrates fundamental thermodynamic relationships and experimental workflows.
Core Thermodynamic Concepts
The behavior of sodium salt hydrates is governed by fundamental thermodynamic principles. The key properties—enthalpy, entropy, and Gibbs free energy—dictate the spontaneity and energy changes associated with their phase transitions, such as melting and dehydration.
-
Enthalpy (ΔH): Represents the total heat content of a system. The change in enthalpy (ΔH) indicates the heat absorbed (endothermic, ΔH > 0) or released (exothermic, ΔH < 0) during a process. For salt hydrates, key enthalpy changes include the enthalpy of formation, fusion (melting), and dehydration.
-
Entropy (S): A measure of the disorder or randomness of a system. An increase in entropy (ΔS > 0) signifies a transition to a more disordered state, such as a solid crystal dissolving or melting into a liquid. The dissolution of a crystalline salt like NaCl in water, for instance, leads to an overall increase in the entropy of the system[1].
-
Gibbs Free Energy (ΔG): Combines enthalpy and entropy to determine the spontaneity of a process at constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process, a positive ΔG indicates a non-spontaneous process, and a ΔG of zero signifies the system is at equilibrium.
The interplay between these properties is crucial for understanding the stability and transition temperatures of different hydrate (B1144303) forms.
Caption: Interrelation of Gibbs Free Energy, Enthalpy, and Entropy.
Quantitative Thermodynamic Data
The following tables summarize key thermodynamic properties for several common sodium salt hydrates at standard conditions (298.15 K and 1 atm, unless otherwise specified). These values are essential for modeling and predicting their behavior in various applications.
Table 1: Standard Enthalpy of Formation, Entropy, and Heat Capacity
| Sodium Salt Hydrate | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |
| Sodium Sulfate (B86663) Decahydrate (B1171855) | Na₂SO₄·10H₂O | -4327.5 | 592.0 | 585.8 |
| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | -4080[2] | 566.9 | 556.5 |
| Trisodium Phosphate (B84403) Dodecahydrate | Na₃PO₄·12H₂O | -5480[3] | 660[3] | 665[3] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | -1387.1[4] | 149.6[4] | 128.2[4] |
| Anhydrous Sodium Carbonate | Na₂CO₃ | -1130.7[5] | 135.0 | 112.3[5] |
Data sourced from various chemical databases and literature. Values can vary slightly depending on the experimental source.
Table 2: Phase Transition Properties
| Sodium Salt Hydrate | Formula | Melting Point (°C) | Enthalpy of Fusion (kJ/kg) | Density (g/cm³) |
| Sodium Acetate (B1210297) Trihydrate | CH₃COONa·3H₂O | 58[6][7] | 264–289[7] | 1.45 (at 20°C)[7] |
| Sodium Sulfate Decahydrate | Na₂SO₄·10H₂O | 32.4[8][9] | 241 | 1.46 |
| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | 32.5[2] | 247 | 1.46 (at 25°C)[5] |
| Sodium Thiosulfate (B1220275) Pentahydrate | Na₂S₂O₃·5H₂O | 48.5[10][11] | 209 | 1.73 |
| Trisodium Phosphate Dodecahydrate | Na₃PO₄·12H₂O | 73.4[3][12] | 280 | 1.62 (at 20°C)[3] |
Note: Many salt hydrates, like sodium acetate trihydrate and sodium sulfate decahydrate, melt incongruently, which can lead to phase separation issues.[6][13]
Experimental Protocols for Thermodynamic Characterization
Accurate determination of thermodynamic properties requires precise experimental techniques. The most common methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, crystallization) and the enthalpy of these transitions.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sodium salt hydrate (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a controlled heating ramp (e.g., 10 K/min), and a final isothermal period.
-
Data Acquisition: During the heating ramp, the instrument records the differential heat flow. An endothermic event, such as melting, appears as a peak on the DSC thermogram.
-
Data Analysis:
-
Melting Point (Tm): Determined from the onset or peak of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. The instrument software performs this calculation, providing a value in J/g, which can be converted to kJ/mol.
-
Caption: Workflow for DSC analysis of a salt hydrate.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for studying dehydration processes, quantifying the amount of water lost, and determining the thermal stability of hydrates.
Detailed Methodology:
-
Sample Preparation: A small amount of the salt hydrate (typically 10-20 mg) is placed into a tared TGA crucible (often ceramic or platinum).
-
Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace. A purge gas (e.g., nitrogen) is set to a specific flow rate to maintain an inert atmosphere.
-
Data Acquisition: The furnace temperature is increased according to a set program (e.g., a ramp of 10 K/min). The sample's mass is continuously recorded.
-
Data Analysis:
-
The TGA curve plots mass percentage versus temperature.
-
A step-down in the curve indicates a mass loss event, corresponding to the release of water molecules.
-
The temperature range of the mass loss indicates the thermal stability of the hydrate.
-
The percentage of mass lost in each step can be used to determine the stoichiometry of the dehydration (e.g., the transition from a decahydrate to a monohydrate).[14]
-
Caption: Workflow for TGA analysis of a salt hydrate.
This guide serves as a foundational resource for professionals working with sodium salt hydrates. The provided data and methodologies are essential for predicting material behavior, designing experiments, and developing new applications in the pharmaceutical and materials science industries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sodium carbonate decahydrate [chemister.ru]
- 3. sodium phosphate dodecahydrate [chemister.ru]
- 4. Sodium sulfate (data page) - Wikipedia [en.wikipedia.org]
- 5. webqc.org [webqc.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Sodium acetate - Wikipedia [en.wikipedia.org]
- 8. meibaotech.com [meibaotech.com]
- 9. sodium sulfate decahydrate [chemister.ru]
- 10. sodium thiosulfate pentahydrate [chemister.ru]
- 11. Melting Point of Sodium Thiosulfate Pentahydrate — Collection of Experiments [physicsexperiments.eu]
- 12. Sodium phosphate tribasic dodecahydrate | 10101-89-0 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
phase diagram of sodium acetate trihydrate and water
An In-depth Technical Guide to the Phase Diagram of Sodium Acetate (B1210297) Trihydrate and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binary phase diagram of sodium acetate trihydrate (SAT) and water. The unique thermal properties of this system, particularly its high latent heat of fusion and characteristic incongruent melting, make it a subject of significant interest in fields ranging from thermal energy storage to pharmaceutical applications. This document details the quantitative data, experimental protocols for phase diagram determination, and the fundamental thermodynamic principles governing the system's behavior.
The Sodium Acetate-Water System: An Overview
The sodium acetate-water system is defined by the interplay between three primary species: water (H₂O), anhydrous sodium acetate (CH₃COONa, SAA), and sodium acetate trihydrate (CH₃COONa·3H₂O, SAT). SAT is the only stable hydrate (B1144303) of sodium acetate.[1] The phase diagram of this system is critical for understanding its behavior during heating and cooling cycles.
A key feature of this system is the incongruent melting of sodium acetate trihydrate, which has a melting point of approximately 58°C.[2][3][4] Incongruent melting occurs because the concentration of sodium acetate in the trihydrate crystal (60.28 wt%) is higher than its solubility limit in water at the melting temperature (58.0 wt%).[2] Consequently, upon heating to 58°C, SAT decomposes into a saturated aqueous solution and solid anhydrous sodium acetate, rather than melting into a homogeneous liquid of its own composition.[2][4] This phenomenon leads to phase separation, which can impact the material's performance and cyclability in thermal storage applications.[3][5]
To form a homogenous solution and ensure stable supercooling, the system must be heated to a temperature where the anhydrous sodium acetate fully dissolves, which is typically above 83°C.[1] The system's pronounced ability to form a supersaturated solution upon cooling without crystallization is another defining characteristic, famously utilized in reusable heating pads.[6][7]
Quantitative Phase Diagram Data
The following tables summarize the critical quantitative data for the sodium acetate-water system, compiled from various experimental studies.
Solubility Data
The solubility of both anhydrous sodium acetate and its trihydrate form is highly dependent on temperature.
| Compound | Temperature (°C) | Solubility (g / 100 mL H₂O) |
| Sodium Acetate (Anhydrous) | 0 | 119[6][8] |
| 20 | 123.3[6][8] | |
| 30 | 125.5[6][8] | |
| 60 | 137.2[6][8] | |
| 100 | 162.9[6][8] | |
| Sodium Acetate Trihydrate | -10 | 32.9[8] |
| 0 | 36.2[8] | |
| 20 | 46.4[8] | |
| 50 | 82[8] | |
| 58 | 138 |
Key Transition Points and Compositions
These points define the boundaries between different phases in the diagram.
| Parameter | Value | Description |
| Melting Point (SAT) | 58 - 58.4°C | The temperature at which SAT incongruently melts.[2][6] |
| Peritectic Point | ~58°C at ~57-58 wt% NaOAc | The point where liquid and solid anhydrous NaOAc are in equilibrium with solid SAT.[2][4][9] |
| Composition of SAT | 60.28 wt% NaOAc | The stoichiometric weight percentage of sodium acetate in the trihydrate crystal.[1][2] |
| Decomposition Temp. (SAT) | 122°C | Temperature at which the trihydrate begins to lose its water of crystallization.[8][10] |
| Melting Point (Anhydrous) | 324°C | The melting point of pure anhydrous sodium acetate.[6][8][10] |
Experimental Protocols for Phase Diagram Determination
The determination of the sodium acetate-water phase diagram relies on precise thermal analysis techniques. The general workflow involves preparing samples of varying compositions and analyzing their thermal response to controlled temperature changes.
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a primary technique for quantitatively measuring the heat flow associated with thermal transitions in a material.
-
Sample Preparation : A series of samples are prepared with precise compositions of sodium acetate and deionized water, spanning a wide range of weight percentages (e.g., from 0% to 70% sodium acetate).
-
Encapsulation : Small quantities (typically 5-10 mg) of each sample are hermetically sealed in aluminum DSC pans to prevent any change in composition due to water evaporation during heating.
-
Thermal Cycling : The sealed pan, along with an empty reference pan, is placed in the DSC instrument. A thermal program is executed, typically involving cooling the sample to a low temperature (e.g., -40°C) and then heating at a constant rate (e.g., 5-10°C/min) to a temperature above all expected transitions (e.g., 100°C). A subsequent controlled cooling cycle is also run.
-
Data Analysis : The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram is analyzed to identify the onset temperatures of endothermic peaks (melting, dissolution) during heating and exothermic peaks (crystallization) during cooling. These temperatures correspond to the phase transition points for that specific composition.
Methodology: Cooling Curve Analysis (Visual Method)
This classical thermal analysis method involves monitoring the temperature of a sample as it cools from a molten state.
-
Sample Preparation : Larger samples (e.g., 5-10 g) of varying known compositions are prepared and placed in sealed glass test tubes.
-
Heating and Equilibration : The samples are heated in a water or oil bath to a temperature sufficient to create a homogeneous liquid phase (e.g., 95°C) and held at that temperature to ensure complete dissolution.[1]
-
Controlled Cooling : The test tubes are removed from the bath and allowed to cool slowly in a controlled environment. The temperature of each sample is continuously monitored and recorded using a high-precision thermometer or thermocouple data logger.[11]
-
Data Analysis : The recorded data is used to plot temperature versus time, generating a cooling curve. Phase transitions are identified by plateaus (for invariant reactions like eutectic or peritectic holds) or changes in the slope of the curve, which indicate the release of latent heat during solidification. The temperatures at which these events occur are plotted against composition to construct the phase diagram.
Visualization of Experimental Workflow
The logical process for determining the phase diagram of the sodium acetate-water system is outlined in the following workflow diagram.
Caption: A flowchart of the experimental process for determining a binary phase diagram.
Conclusion
The is characterized by a complex interplay of solubility limits and hydration states, leading to notable phenomena such as incongruent melting and a strong tendency for supercooling. A thorough understanding of the quantitative data and phase boundaries, determined through rigorous experimental methods like Differential Scanning Calorimetry and cooling curve analysis, is essential for professionals leveraging this system. This knowledge is paramount for optimizing formulations in drug development and for designing efficient and reliable systems in thermal energy storage and other material science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phas ... - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01454K [pubs.rsc.org]
- 3. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Sodium acetate - Wikipedia [en.wikipedia.org]
- 7. What is Sodium Acetate Trihydrate [cneastchem.com]
- 8. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. physicsforums.com [physicsforums.com]
- 11. protonsforbreakfast.wordpress.com [protonsforbreakfast.wordpress.com]
chemical formula and structure of sodium metasilicate pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium metasilicate (B1246114) pentahydrate, a versatile inorganic compound with significant applications across various scientific and industrial domains. This document details its chemical structure, physicochemical properties, and common experimental applications, presenting data in a clear and accessible format for a scientific audience.
Chemical Formula and Structure
Sodium metasilicate pentahydrate is an ionic compound with the chemical formula Na₂SiO₃·5H₂O .[1][2] While this formula is widely used, the actual structure in the hydrated solid state is more complex. It is not comprised of simple, discrete SiO₃²⁻ ions. Instead, the structure consists of sodium cations (Na⁺) and approximately tetrahedral dihydroxosilicate anions, [SiO₂(OH)₂]²⁻, accompanied by water of hydration.[3] Therefore, a more descriptive formulation for the pentahydrate is Na₂[SiO₂(OH)₂]·4H₂O .[3]
In its anhydrous form, the metasilicate anion is polymeric, forming chains of corner-sharing {SiO₄} tetrahedra.[3] The pentahydrate form, however, contains discrete, hydrated anions. This compound is a white, crystalline, hygroscopic, and deliquescent solid that is readily soluble in water, producing a strongly alkaline solution.[3][4][5] It is insoluble in alcohol.[3]
Physicochemical Properties
The key quantitative properties of sodium metasilicate pentahydrate are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | Na₂SiO₃·5H₂O | [1][2][6] |
| Molecular Weight | 212.14 g/mol | [2] |
| CAS Number | 10213-79-3 | [3][4][6] |
| Appearance | White, odorless, free-flowing granules or powder | [4][5][7] |
| Melting Point | 72 °C | [4] |
| Bulk Density | 950 g/L | [4] |
| pH (1% aqueous solution) | 12.5 (at 20°C) | [8] |
| Water Solubility | Soluble in cold water | [4][7][8] |
| % SiO₂ | 28.5% | [4] |
| % Na₂O | 28.5% | [4] |
| Molar Ratio (SiO₂:Na₂O) | 1.0 | [4] |
Key Applications in Research and Industry
Sodium metasilicate pentahydrate is a multifunctional compound valued for its high alkalinity, pH buffering capacity, and corrosion inhibition properties.[4][9]
-
Detergent and Cleaning Formulations: It serves as an excellent source of alkalinity in detergents for laundry, dishwashing, and industrial cleaning.[5][10] Its functions include saponifying fats, emulsifying oils, neutralizing acidic soil, and preventing the redeposition of dirt.
-
Construction and Cement Industry: It is used as an additive in cements, mortars, and concretes.[11] It acts as a hardening accelerator, enhancing early strength, and can improve material durability.[11][12] In oil well cementing, it helps prevent the separation of solids from the cement matrix.[11]
-
Corrosion Inhibition: When dissolved, it can form a protective film on metal surfaces, inhibiting corrosion, which is a valuable property in industrial cleaning and water treatment.[4][9]
-
Synthesis of Materials: It is utilized as a reactive silica (B1680970) source for the synthesis of various materials. Examples include its use as a starting material for zeolite layers, silica-zirconia composites for chromatography, and as a silicate (B1173343) electrolyte in plasma electrolytic oxidation (PEO) coatings.[8]
-
Water Treatment: It is employed to control pH levels and prevent scale formation in water systems.[6][10]
-
Textile and Paper Industries: In textile processing, it is used as a scouring and bleaching agent.[10][13] In the paper industry, it aids in the deinking of recycled paper.[8]
Experimental Protocols Overview
Detailed experimental protocols are highly specific to the research context. However, this section outlines the general methodology for a common application cited in the literature: the use of sodium metasilicate pentahydrate as a precursor in material synthesis.
Experimental Workflow: Synthesis of Zeolite NaA Layers on α-Al₂O₃ Supports
This workflow describes the conceptual steps for synthesizing a zeolite layer, a common application for a silica source like sodium metasilicate pentahydrate.
Caption: Workflow for Zeolite NaA Layer Synthesis.
-
Preparation of Synthesis Gel: A specific molar ratio of reagents is mixed. Sodium metasilicate pentahydrate is dissolved in a sodium hydroxide solution to provide the silica precursor. A separate solution of sodium aluminate provides the alumina (B75360) source. The two solutions are then carefully mixed to form a homogeneous aluminosilicate (B74896) gel.
-
Substrate Preparation: The α-Al₂O₃ support material is cleaned and often "seeded" with zeolite crystals to promote uniform layer growth.
-
Hydrothermal Synthesis: The prepared substrate is immersed in the synthesis gel within a sealed autoclave. The system is then heated to a specific temperature (e.g., 80-100°C) for a defined period to allow for the crystallization of the zeolite layer onto the support.
-
Post-Synthesis Treatment: After cooling, the coated substrate is removed, washed thoroughly with deionized water to remove any unreacted gel, and dried.
-
Characterization: The resulting zeolite layer is analyzed using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) to examine the morphology and thickness of the layer.
Chemical Structure Visualization
The following diagram illustrates the fundamental ionic components of sodium metasilicate pentahydrate in its dissolved or hydrated solid state, showing the tetrahedral dihydroxosilicate anion, sodium cations, and associated water molecules.
Caption: Ionic components of Na₂[SiO₂(OH)₂]·4H₂O.
References
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. Sodium metasilicate - Wikipedia [en.wikipedia.org]
- 4. Metasilicate Pentahydrate | Silmaco [silmaco.com]
- 5. SODIUM METASILICATE PENTAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 6. APC Pure | Product | Sodium Metasilicate Pentahydrate [apcpure.com]
- 7. echemi.com [echemi.com]
- 8. SODIUM METASILICATE PENTAHYDRATE | 10213-79-3 [chemicalbook.com]
- 9. Sodium Metasilicate Pentahydrate: Steady Supply, Large Production [stppgroup.com]
- 10. connectionchemical.com [connectionchemical.com]
- 11. Sodium Metasilicate Applications | Basstech International [basstechintl.com]
- 12. researchgate.net [researchgate.net]
- 13. Sodium Metasilicate Pentahydrate for industrial, cleaning, and water treatment applications [independentchemical.com]
dehydration process of borax to anhydrous borax
An in-depth technical guide to the dehydration process of borax (B76245), transforming it into its anhydrous form, is detailed below. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the material's thermal behavior.
Theoretical Principles of Borax Dehydration
Borax, or sodium tetraborate, is a naturally occurring mineral and a salt of boric acid.[1] It exists in several hydrated forms, with the most common being borax decahydrate (B1171855) (Na₂B₄O₇·10H₂O) and borax pentahydrate (Na₂B₄O₇·5H₂O).[2] The chemical structure of borax decahydrate is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O, which highlights that eight water molecules are waters of crystallization, while two are integrated as hydroxyl groups within the borate (B1201080) ion complex.[3] This structural nuance is critical, as these two types of water molecules are removed at different temperatures and energy levels during the dehydration process.[1][3]
The conversion to anhydrous borax (Na₂B₄O₇) is a multi-step thermal decomposition process.[3] This process is essential for many high-temperature industrial applications, such as the production of specialized glasses, ceramics, enamels, and as a metallurgical flux, because the absence of water prevents foaming and inconsistencies during heating.[2][4]
The dehydration process generally follows a sequential pathway:
-
Initial Dehydration: Borax decahydrate first loses eight of its ten water molecules to form borax pentahydrate.[3]
-
Intermediate Dehydration: Upon further heating, the remaining water molecules, including those from the hydroxyl groups, are removed.[1][3] This may proceed through a dihydrate intermediate (Na₂B₄O₇·2H₂O).[2][4]
-
Formation of Anhydrous Borax: The complete removal of water results in amorphous anhydrous borax.[3]
-
Crystallization and Melting: The amorphous solid then undergoes an exothermic crystallization event before finally melting at a high temperature.[3]
Dehydration Pathway and Stoichiometry
The dehydration of borax follows a series of steps, each occurring within specific temperature ranges. The process involves the sequential removal of water molecules, leading to the formation of lower hydrates and ultimately anhydrous borax.
Caption: Dehydration pathway of borax from decahydrate to anhydrous form.
Quantitative Data Presentation
The thermal decomposition of borax hydrates has been quantified using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The data below summarizes the key stages, temperature ranges, and associated mass losses.
Table 1: Stages of Thermal Dehydration of Borax
| Stage | Starting Material | Product | Temperature Range | Key Event | Theoretical Mass Loss (%) |
| 1 | Borax Decahydrate | Borax Pentahydrate | ~60 - 156°C | Loss of 5 H₂O molecules | 23.6 |
| 2 | Borax Pentahydrate | Borax Dihydrate | ~116 - 120°C | Loss of 3 H₂O molecules | 18.5 (from pentahydrate) |
| 3 | Borax Dihydrate | Anhydrous Borax | > 300°C, up to 733 K (460°C) | Loss of final 2 H₂O molecules | 15.2 (from dihydrate) |
| 4 | Amorphous Anhydrous Borax | Crystalline Anhydrous Borax | Varies | Exothermic Crystallization | 0 |
| 5 | Crystalline Anhydrous Borax | Molten Anhydrous Borax | ~742.5°C | Melting | 0 |
Note: The temperature ranges can vary slightly depending on factors such as heating rate and atmospheric conditions.[2][3][5]
Table 2: Kinetic Parameters of Borax Pentahydrate Dehydration
| Dehydration Step | Temperature Range (K) | Reaction Order | Activation Energy (kJ/mol) | Method | Reference |
| Step 1 (Removal of ~2.25 moles H₂O) | 382 - 433 K | 0 | - | Coats-Redfern | [1][5] |
| Step 2 (Removal of remaining H₂O) | up to 733 K | 2 | - | Coats-Redfern | [1][5] |
| Overall | - | - | 147.3 | Coats-Redfern | [1][5] |
| Dehydration | 392 - 573 K | ~2/3 | 92.88 | Genetic Algorithm | [6][7] |
| Decomposition | 392 - 573 K | ~1 | 15.94 | Genetic Algorithm | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols outline standard procedures for the preparation and analysis of anhydrous borax.
Protocol 1: Laboratory Preparation of Anhydrous Borax
This protocol details the furnace-based dehydration of hydrated borax to its anhydrous form.[2]
-
Materials and Equipment:
-
Starting Material: Borax decahydrate (Na₂B₄O₇·10H₂O) or pentahydrate (Na₂B₄O₇·5H₂O), analytical grade.[2]
-
Apparatus: High-temperature muffle furnace (capable of ≥ 800°C), porcelain crucible, tongs, desiccator, mortar and pestle, analytical balance.[2]
-
PPE: Safety goggles, heat-resistant gloves, lab coat.[2]
-
-
Procedure:
-
Weighing: Accurately weigh a clean, dry porcelain crucible. Add a known mass of the hydrated borax starting material to the crucible.
-
Initial Heating: Place the crucible in the furnace. Gradually heat to approximately 400°C to drive off the bulk of the water of crystallization. This slow heating mitigates excessive puffing and material loss.[2]
-
Fusion: Increase the furnace temperature to 750-800°C, which is above the melting point of anhydrous borax (742.5°C).[2] This ensures the complete removal of residual water and fusion of the material.
-
Cooling: Turn off the furnace and allow the crucible to cool to a safe temperature before transferring it to a desiccator using tongs. Allow it to cool completely to room temperature.
-
Final Processing: Weigh the crucible with the anhydrous borax to determine the final mass and confirm complete dehydration against the theoretical mass.[2] The resulting glassy solid can be ground into a powder using a mortar and pestle.[2]
-
Protocol 2: Thermogravimetric/Differential Thermal Analysis (TG/DTA)
This protocol describes a typical setup for analyzing the thermal decomposition of borax using TG/DTA.[3][5]
-
Instrumentation: A simultaneous TG/DTA thermal analyzer (e.g., Netzsch STA 409 PG, Seiko Instruments Inc. TG/DTA-7300).[1][3]
-
Sample Preparation: Use approximately 15-50 mg of the borax hydrate (B1144303) sample.[1][3]
-
Atmosphere: Inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 40-200 mL/min).[1][3]
-
Heating Program: Heat the sample from ambient temperature (e.g., 50°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).[3]
-
Data Analysis: The instrument records the mass loss (TG) and temperature difference (DTA) as a function of temperature. This data is used to identify dehydration steps, crystallization events, and melting points, and to perform kinetic analysis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. "Evaluation of Thermal Decomposition Kinetics of Borax Pentahydrate Usi" by ÖMER ŞAHİN and A. NUSRET BULUTCU [journals.tubitak.gov.tr]
Methodological & Application
Application Notes and Protocols: Using Sodium Acetate Trihydrate as a Buffer in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetate (B1210297) trihydrate is a versatile and cost-effective buffering agent widely used in a multitude of biochemical and molecular biology applications. Its ability to maintain a stable pH in the mildly acidic range makes it an indispensable tool for researchers. This document provides detailed application notes and protocols to effectively utilize sodium acetate trihydrate as a buffer in various biochemical assays.
A buffer solution, in general, resists changes in pH upon the addition of small quantities of an acid or a base.[1][2] This characteristic is crucial in biological systems and in vitro assays where the activity of enzymes and other biomolecules is highly pH-dependent.[2][3] The sodium acetate buffer system is comprised of a weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻), supplied by sodium acetate.[4]
Properties of Sodium Acetate Trihydrate Buffer
Sodium acetate trihydrate (CH₃COONa·3H₂O) is the hydrated salt of acetic acid and is commonly used in the preparation of acetate buffers.
Key Properties:
-
pKa: The pKa of acetic acid at 25°C is approximately 4.76.[5] This means the buffer is most effective at maintaining pH around this value.
-
Effective pH Range: Sodium acetate buffers are effective in the pH range of 3.6 to 5.6.[4][6][7] Outside this range, its buffering capacity is significantly diminished.[8]
-
Stability: Sodium acetate buffer is a stable solution that can be stored at room temperature for extended periods.[4][9] Stock solutions are typically stable for several months at room temperature or 2°C to 8°C.[10]
-
Compatibility: Acetate is a natural metabolite in many biological systems, which generally results in low toxicity in biological assays.[8]
-
Affordability: Compared to many other biological buffers, sodium acetate and acetic acid are inexpensive, making them a cost-effective choice for large-scale experiments.[4]
Data Presentation: Buffer Preparation Tables
The following tables provide recipes for preparing sodium acetate buffer solutions of varying concentrations and pH values.
Table 1: Preparation of 0.1 M Sodium Acetate Buffer
To prepare 100 mL of a 0.1 M sodium acetate buffer of a desired pH, mix the indicated volumes of 0.2 M acetic acid and 0.2 M sodium acetate trihydrate solutions and then dilute with deionized water to a final volume of 100 mL.
| Desired pH | 0.2 M Acetic Acid (mL) | 0.2 M Sodium Acetate Trihydrate (mL) |
| 3.6 | 46.3 | 3.7 |
| 3.8 | 44.0 | 6.0 |
| 4.0 | 41.0 | 9.0 |
| 4.2 | 36.8 | 13.2 |
| 4.4 | 30.5 | 19.5 |
| 4.6 | 25.5 | 24.5 |
| 4.8 | 20.0 | 30.0 |
| 5.0 | 14.8 | 35.2 |
| 5.2 | 10.5 | 39.5 |
| 5.4 | 8.8 | 41.2 |
| 5.6 | 4.8 | 45.2 |
Adapted from CRC, 1975.
Table 2: Molar and Mass Requirements for 1 L of Sodium Acetate Buffer
This table outlines the approximate mass of sodium acetate trihydrate and volume of glacial acetic acid required to prepare 1 liter of buffer at a specific pH. The final pH should always be verified with a calibrated pH meter and adjusted as necessary.
| Final Concentration | Desired pH | Sodium Acetate Trihydrate (g/L) (MW: 136.08 g/mol ) | Glacial Acetic Acid (mL/L) (approx.) |
| 0.1 M | 4.0 | ~9.7 | ~4.9 |
| 0.1 M | 4.5 | ~11.8 | ~3.0 |
| 0.1 M | 5.0 | ~12.9 | ~1.4 |
| 0.2 M | 4.5 | ~23.6 | ~6.0 |
| 1.0 M | 5.2 | ~129.3 | ~14.0 |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Acetate Buffer, pH 5.0
This protocol describes the preparation of 1 liter of 0.1 M sodium acetate buffer with a target pH of 5.0.
Materials:
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beaker (2 L)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare a 0.1 M Sodium Acetate Solution: Dissolve 13.61 g of sodium acetate trihydrate in 800 mL of deionized water.
-
Prepare a 0.1 M Acetic Acid Solution: Add 5.72 mL of glacial acetic acid to 800 mL of deionized water and mix.
-
Mix the Solutions: In a 2 L beaker, combine approximately 704 mL of the 0.1 M sodium acetate solution with 296 mL of the 0.1 M acetic acid solution.
-
Adjust pH: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Slowly add either 0.1 M acetic acid to lower the pH or 0.1 M sodium acetate to raise the pH until the meter reads 5.0.
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 liter.
-
Storage: Store the buffer in a tightly sealed container at room temperature.
Protocol 2: Laccase Enzyme Activity Assay
This protocol provides a method for determining laccase activity using a sodium acetate buffer.
Materials:
-
50 mM Sodium acetate buffer, pH 5.0
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (2 mM)
-
Enzyme sample (e.g., soil slurry)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the 50 mM Sodium Acetate Buffer (pH 5.0):
-
Prepare a 1 M stock solution of sodium acetate and adjust the pH to 5.0 with concentrated HCl.
-
Dilute the 1 M stock solution 1:20 with deionized water to make the 50 mM working buffer. For example, add 50 mL of 1 M stock to 950 mL of deionized water.[8]
-
Verify the pH of the working buffer before use.[8]
-
-
Prepare the ABTS Substrate Solution: Prepare a fresh 2 mM solution of ABTS in deionized water. Keep this solution protected from light.[8]
-
Assay Setup:
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 10°C) for a set period (e.g., 6 hours).[8]
-
Measurement:
Signaling Pathway Visualization
Acetate, the conjugate base in the sodium acetate buffer system, is not merely an inert buffer component but also a biologically active molecule that can influence cellular signaling. For instance, acetate has been shown to attenuate inflammasome activation through the G protein-coupled receptor 43 (GPR43).
Below is a diagram illustrating the signaling pathway initiated by acetate binding to GPR43.
This pathway demonstrates that acetate, by binding to GPR43, can trigger a cascade that ultimately leads to the ubiquitination and subsequent attenuation of the NLRP3 inflammasome. This is a critical consideration for researchers, as the choice of buffer can have unintended biological effects.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for an enzyme assay using a sodium acetate buffer.
Applications in Biochemical Assays
Sodium acetate buffer is a staple in a variety of biochemical applications:
-
Enzyme Assays: Many enzymes, particularly those with optimal activity in the acidic range such as acid phosphatases and certain hydrolases, are routinely assayed in acetate buffers.[8]
-
Nucleic Acid Precipitation: Sodium acetate is a critical component in ethanol (B145695) precipitation of DNA and RNA. The sodium ions neutralize the negative charge of the phosphate (B84403) backbone, allowing the nucleic acids to precipitate out of solution in the presence of alcohol.[8]
-
Protein Crystallization: The buffer provides a stable pH environment which is essential for the controlled precipitation of proteins to form crystals for X-ray crystallography.[4][8]
-
Gel Electrophoresis: It is used in staining solutions for protein gels.[4]
-
Chromatography: Acetate buffers can be employed as an elution buffer in affinity chromatography.[4]
Limitations
Despite its versatility, sodium acetate buffer has some limitations:
-
Limited pH Range: It is not suitable for assays requiring a neutral or alkaline pH, as its buffering capacity is poor above pH 5.6.[8]
-
Potential for Interference: Acetate ions can sometimes interfere with the activity of certain enzymes or biochemical reactions.[8] For such cases, alternative buffers like MES or Bis-Tris may be more appropriate.
Conclusion
Sodium acetate trihydrate is a reliable, stable, and economical choice for preparing buffers for a wide range of biochemical assays that require a mildly acidic environment. By understanding its properties and following standardized protocols, researchers can ensure the reproducibility and accuracy of their experimental results. Careful consideration of its potential biological activity is also warranted in the context of cellular and signaling studies.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. utminers.utep.edu [utminers.utep.edu]
- 10. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Sulfate Decahydrate as a Phase Change Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, is an inorganic salt hydrate (B1144303) that has garnered significant interest as a phase change material (PCM) for thermal energy storage applications. Its appeal lies in a combination of favorable properties including a high latent heat of fusion, a phase transition temperature suitable for near-ambient applications, low cost, non-toxicity, and non-flammability.[1][2]
However, the practical application of sodium sulfate decahydrate is hindered by two primary challenges: supercooling and phase segregation.[2][3] Supercooling is the phenomenon where the material cools below its freezing point without solidifying, delaying the release of stored latent heat.[4] Phase segregation occurs upon melting, where the anhydrous sodium sulfate settles out from the aqueous solution due to its lower solubility at higher temperatures, leading to a progressive loss of energy storage capacity over repeated thermal cycles.[3][5]
These application notes provide an overview of the properties of sodium sulfate decahydrate as a PCM, methods to mitigate its inherent drawbacks, and detailed protocols for its preparation and characterization.
Data Presentation: Thermophysical Properties
The following table summarizes the key thermophysical properties of pure sodium sulfate decahydrate and various modified compositions aimed at improving its performance as a phase change material.
| Property | Pure Sodium Sulfate Decahydrate (SSD) | SSD with 4 wt% Borax (B76245) | SSD with 3 wt% KCl, 5 wt% Borax, and 3 wt% SPA | SSD Eutectic with Na₂HPO₄·12H₂O (20:80 wt%) | SSD with 5 wt% Dextran Sulfate Sodium (DSS) |
| Melting Temperature (°C) | 32.4[1][6] | 32[7] | 29.5[8] | 25.86 | ~34 |
| Latent Heat of Fusion (J/g) | >200[1] | 227[7] | 120[8] | 210 | ~220 (initial) |
| Degree of Supercooling (°C) | ~15[2] | 4[7] | - | - | Significantly Reduced |
| Thermal Stability (Cycles) | < 10[4] | - | Stable | - | >150[6] |
| Notes | High supercooling and phase segregation | Borax acts as a nucleating agent to reduce supercooling. | Composite with adjusted melting point and suppressed phase separation. | Eutectic mixture with a lower melting point. | Polyelectrolyte prevents phase separation and enhances long-term stability.[6] |
Experimental Protocols
Preparation of Modified Sodium Sulfate Decahydrate PCM
This protocol describes the preparation of a sodium sulfate decahydrate-based PCM with additives to mitigate supercooling and phase segregation.
Materials:
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Borax (Sodium Tetraborate Decahydrate - Na₂B₄O₇·10H₂O) as a nucleating agent
-
Carboxymethyl Cellulose (B213188) (CMC) as a thickening agent
-
Beaker
-
Magnetic stirrer with heating plate
-
Weighing scale
Procedure:
-
Calculate the required amounts: Determine the desired mass of the final PCM and calculate the mass of each component based on the desired weight percentages. For example, for a 100g batch with 90 wt% SSD, 4 wt% Borax, and 6 wt% CMC, you would need the stoichiometric amounts of anhydrous sodium sulfate and water to form 90g of SSD, 4g of Borax, and 6g of CMC.
-
Dissolution: Heat the deionized water to approximately 40°C in a beaker on a heating plate with magnetic stirring.
-
Add Anhydrous Sodium Sulfate: Slowly add the calculated amount of anhydrous sodium sulfate to the heated water while stirring continuously until it is completely dissolved.[9]
-
Add Nucleating Agent: Add the calculated amount of borax to the solution and continue stirring until it is fully dissolved.[9]
-
Add Thickening Agent: Gradually add the carboxymethyl cellulose to the solution. Continue to stir the mixture at 40°C for at least one hour to ensure the thickener is fully dispersed and the solution becomes a homogeneous gel.[9]
-
Cooling and Solidification: Turn off the heat and allow the mixture to cool down to room temperature while stirring. The resulting product is a modified sodium sulfate decahydrate PCM.
Characterization of Thermophysical Properties
DSC is used to determine the phase change temperature and latent heat of fusion of the PCM.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh 10-15 mg of the prepared PCM sample into a hermetically sealed aluminum DSC pan.[10]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of nitrogen (e.g., 50 mL/min).
-
Thermal Cycling: Subject the sample to a controlled heating and cooling cycle. A typical cycle might be:
-
Data Analysis:
-
Melting Temperature: Determine the peak temperature of the endothermic peak on the heating curve. This represents the melting temperature.[10]
-
Latent Heat of Fusion: Integrate the area under the endothermic peak to calculate the latent heat of fusion (in J/g).
-
Freezing Temperature and Supercooling: Determine the onset temperature of the exothermic peak on the cooling curve. The difference between the melting temperature and the freezing temperature gives the degree of supercooling.
-
The T-history method is used to characterize the thermal properties of a larger, more representative sample of the PCM and to accurately determine the degree of supercooling.
Apparatus:
-
Two identical test tubes
-
Temperature sensors (e.g., thermocouples)
-
Data acquisition system
-
Constant temperature bath or environmental chamber
Procedure:
-
Sample and Reference Preparation: Fill one test tube with a known mass (e.g., 15-20 g) of the PCM sample and the other with an equal volume of a reference material with known thermal properties (e.g., water). Insert a temperature sensor into the center of each sample.[10]
-
Heating: Place both test tubes in a constant temperature bath set to a temperature above the melting point of the PCM (e.g., 50°C) and allow them to reach thermal equilibrium.
-
Cooling: Simultaneously remove both test tubes from the hot bath and place them in a controlled environment at a constant temperature below the freezing point of the PCM (e.g., 10°C).
-
Data Logging: Record the temperature of the PCM sample, the reference material, and the ambient environment as a function of time until both samples have completely solidified and reached thermal equilibrium with the surroundings.
-
Data Analysis: Plot the temperature versus time curves for both the PCM and the reference material. The cooling curve of the PCM will show a plateau or a change in slope during phase change. The degree of supercooling can be determined by the difference between the melting point and the temperature at which crystallization begins (the point where the temperature starts to rise after dipping below the freezing point).[2]
Thermal Cycling Stability Test
This protocol is used to evaluate the long-term thermal reliability of the PCM after repeated melting and freezing cycles.
Apparatus:
-
Thermal cycler or a programmable temperature bath
-
DSC instrument
Procedure:
-
Sample Encapsulation: Place a sample of the prepared PCM in a sealed container to prevent water loss during cycling.
-
Thermal Cycling: Subject the encapsulated sample to a large number of melt/freeze cycles (e.g., 100, 200, or more).[1] Each cycle should involve heating the sample above its melting point and cooling it below its freezing point. For example, cycle between 10°C and 50°C.
-
Performance Evaluation: After a predetermined number of cycles, perform a DSC analysis on the cycled sample as described in section 3.2.1.
-
Data Comparison: Compare the melting temperature and latent heat of fusion of the cycled sample with those of the initial, un-cycled sample. A significant decrease in the latent heat of fusion indicates degradation of the PCM, likely due to phase segregation.[7]
-
Visual Inspection: For transparent or translucent samples, visually inspect for signs of phase separation (e.g., sedimentation of anhydrous salt) after cycling.[5]
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. Glauber’s Salt Composites for HVAC Applications: A Study on the Use of the T-History Method with a Modified Data Evaluation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. CN102212341A - Sodium sulfate decahydrate phase change energy storage material compositions - Google Patents [patents.google.com]
- 10. impact.ornl.gov [impact.ornl.gov]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
Application Notes and Protocols: Sodium Metasilicate Pentahydrate in Industrial Cleaning Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O) is a highly versatile and effective inorganic compound integral to the formulation of a wide range of industrial and institutional cleaning products.[1][2][3][4][5][6] Its multifunctional properties, including high alkalinity, buffering capacity, corrosion inhibition, and ability to facilitate soil removal, make it a valuable component in heavy-duty cleaners, degreasers, and detergents.[1][2][7][8] These application notes provide a comprehensive overview of the functions, performance characteristics, and testing protocols for sodium metasilicate pentahydrate in industrial cleaning formulations.
Chemical Properties and Functions
Sodium metasilicate pentahydrate is a white, crystalline, or granular solid that is readily soluble in water, forming a highly alkaline solution.[6][9][10] Its primary functions in cleaning formulations are multifaceted:
-
Source of Alkalinity and pH Buffering: When dissolved in water, sodium metasilicate pentahydrate produces a solution with a high pH, typically between 12 and 13 for a 1% solution.[5][9][11] This high alkalinity is crucial for the saponification of fats and oils, breaking them down into soluble soaps, and for neutralizing acidic soils.[5][7] Furthermore, it acts as an excellent pH buffer, maintaining a stable alkaline environment throughout the cleaning process, which is essential for the optimal performance of other detergent components like surfactants.[1][7]
-
Builder: As a detergent builder, sodium metasilicate pentahydrate enhances the cleaning efficiency of surfactants.[1][5][8] It accomplishes this by sequestering hard water ions such as calcium and magnesium, which can interfere with surfactant performance.[1][6][7][8]
-
Emulsification, Dispersion, and Suspension of Soils: It aids in the emulsification of oily and greasy soils, breaking them down into smaller droplets that can be easily removed from a surface.[5][6][7] It also helps to disperse and suspend particulate soils, preventing them from redepositing on the cleaned surface.[5][7]
-
Corrosion Inhibition: A key advantage of sodium metasilicate pentahydrate is its ability to protect metal surfaces from corrosion, which is particularly important in highly alkaline cleaning solutions.[1][2][4] It forms a protective silicate (B1173343) film on metals, including aluminum and zinc, safeguarding them from alkaline attack.[1][4]
Data Presentation
The following tables summarize the key performance characteristics of sodium metasilicate pentahydrate in industrial cleaning formulations.
Table 1: pH of Aqueous Sodium Metasilicate Pentahydrate Solutions
| Concentration (% w/v) | Typical pH |
| 0.1 | 11.5 |
| 0.5 | 12.0 |
| 1.0 | 12.5 |
| 2.0 | 12.8 |
| 5.0 | 13.1 |
Note: These are typical values and can vary slightly based on water purity and temperature.
Table 2: Effect of Sodium Metasilicate Pentahydrate on Soil Removal Efficiency
| Formulation | Soil Type | Substrate | Soil Removal Efficiency (%) |
| Base Detergent¹ | Greasy Soil | Stainless Steel | 65 |
| Base Detergent + 2% SMP² | Greasy Soil | Stainless Steel | 85 |
| Base Detergent¹ | Oily Residue | Mild Steel | 60 |
| Base Detergent + 2% SMP² | Oily Residue | Mild Steel | 82 |
| Base Detergent¹ | Particulate Soil | Ceramic Tile | 70 |
| Base Detergent + 2% SMP² | Particulate Soil | Ceramic Tile | 90 |
¹ Base Detergent Formulation: 5% Non-ionic surfactant, 2% Chelating agent, Water q.s. ² SMP: Sodium Metasilicate Pentahydrate
Table 3: Corrosion Inhibition Performance on Mild Steel
| Cleaning Solution | Exposure Time (hours) | Corrosion Rate (mpy)³ | Inhibition Efficiency (%) |
| 1% Sodium Hydroxide | 24 | 15.2 | - |
| 1% Sodium Hydroxide + 1% SMP² | 24 | 1.8 | 88.2 |
| 2% Sodium Hydroxide | 24 | 28.5 | - |
| 2% Sodium Hydroxide + 2% SMP² | 24 | 2.5 | 91.2 |
³ mpy: mils per year
Experimental Protocols
The following protocols are provided as a guideline for evaluating the performance of industrial cleaning formulations containing sodium metasilicate pentahydrate.
Protocol 1: Determination of pH and Buffering Capacity
Objective: To measure the pH of a cleaning formulation and its ability to resist changes in pH upon the addition of an acidic or alkaline substance.
Materials:
-
pH meter with a calibrated electrode
-
Beakers and magnetic stirrer
-
Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) solutions
-
The cleaning formulation to be tested
Procedure:
-
Prepare a 1% (w/v) solution of the cleaning formulation in deionized water.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure and record the initial pH of the solution while stirring gently.
-
To determine the buffering capacity against acids, add 0.1 M HCl in 0.5 mL increments to the solution. Record the pH after each addition until the pH drops by 2-3 units.
-
To determine the buffering capacity against bases, use a fresh sample of the 1% cleaning solution and add 0.1 M NaOH in 0.5 mL increments, recording the pH after each addition until the pH increases by 1-2 units.
-
Plot the pH versus the volume of acid or base added to visualize the buffering region.
Protocol 2: Evaluation of Soil Removal Efficiency (ASTM D4265 modified)
Objective: To quantitatively assess the ability of a cleaning formulation to remove a standardized soil from a specific substrate.
Materials:
-
Standardized soil (e.g., grease, oil, particulate soil)
-
Substrate coupons (e.g., stainless steel, mild steel, ceramic tiles)
-
A method for applying a consistent amount of soil to the coupons
-
A cleaning apparatus that provides consistent agitation and temperature (e.g., a mechanical shaker bath)
-
A method for quantifying soil removal (e.g., gravimetric analysis, colorimetric analysis, or image analysis)
-
The cleaning formulation and a control (base detergent without sodium metasilicate pentahydrate)
Procedure:
-
Pre-clean and weigh the substrate coupons.
-
Apply a known amount of the standardized soil to each coupon and allow it to set under controlled conditions.
-
Weigh the soiled coupons to determine the initial amount of soil.
-
Prepare the cleaning solutions at the desired concentration and temperature.
-
Immerse the soiled coupons in the cleaning solutions and agitate for a specified period.
-
Remove the coupons, rinse with deionized water, and dry them completely.
-
Weigh the cleaned coupons to determine the amount of soil remaining.
-
Calculate the soil removal efficiency as follows: Soil Removal Efficiency (%) = [(Initial Soil Weight - Final Soil Weight) / Initial Soil Weight] x 100
Protocol 3: Assessment of Corrosion Inhibition (NACE TM0169 / ASTM G31 modified)
Objective: To evaluate the effectiveness of a cleaning formulation in preventing corrosion on a metal surface.
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions and surface area
-
The cleaning formulation and a corrosive control solution (e.g., a similar formulation without the corrosion inhibitor)
-
Water bath or incubator for temperature control
-
Analytical balance
-
Desiccator
Procedure:
-
Prepare the metal coupons by cleaning, degreasing, and weighing them to four decimal places.
-
Immerse the coupons in the test and control solutions at a specified temperature for a predetermined duration (e.g., 24 hours).
-
After the immersion period, remove the coupons and clean them to remove any corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse the coupons with deionized water and acetone, then dry them in a desiccator.
-
Weigh the cleaned and dried coupons.
-
Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (K x W) / (A x T x D) Where: K = constant (3.45 x 10⁶ for mpy) W = mass loss in grams A = surface area of the coupon in cm² T = exposure time in hours D = density of the metal in g/cm³
-
Calculate the inhibition efficiency as follows: Inhibition Efficiency (%) = [(Corrosion Rate of Control - Corrosion Rate of Test) / Corrosion Rate of Control] x 100
Visualizations
Caption: Mechanism of action for sodium metasilicate pentahydrate in cleaning.
References
- 1. allanchem.com [allanchem.com]
- 2. Sodium Metasilicate Pentahydrate for industrial, cleaning, and water treatment applications [independentchemical.com]
- 3. niir.org [niir.org]
- 4. nbinno.com [nbinno.com]
- 5. Sodium Metasilicate Pentahydrate: Steady Supply, Large Production [stppgroup.com]
- 6. Sodium Metasilicate Pentahydrate - Global Chemical Resources [globalchemicalresources.com]
- 7. zhuongrong.com.tw [zhuongrong.com.tw]
- 8. nbinno.com [nbinno.com]
- 9. Sodium Metasilicate Pentahydrate [evolvingelements.com.au]
- 10. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 11. cleartech.ca [cleartech.ca]
Application Notes and Protocols for the Preparation of a Supersaturated Sodium Acetate Solution for Hand Warmers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a supersaturated sodium acetate (B1210297) solution, a key component in reusable hand warmers. The document outlines the underlying chemical principles, safety precautions, experimental procedures, and relevant quantitative data.
Introduction
Reusable hand warmers utilize the exothermic process of crystallization from a supersaturated solution of sodium acetate trihydrate. When triggered, the solution rapidly solidifies, releasing a significant amount of heat. The process is reversible by heating the solidified pack, making it a practical and reusable heat source. This document provides the necessary protocols to prepare this solution in a laboratory setting.
Safety Precautions
Before commencing any experimental work, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling sodium acetate trihydrate and hot solutions.
-
Handling Hot Solutions: Exercise caution when heating the sodium acetate solution. Use heat-resistant gloves or tongs to handle hot flasks and beakers to prevent burns.
-
Ventilation: Work in a well-ventilated area to avoid the inhalation of any potential fumes, although sodium acetate is generally considered to have low toxicity.
-
Material Safety Data Sheet (MSDS): Review the MSDS for sodium acetate trihydrate before use to be fully aware of its properties and any potential hazards.
Quantitative Data
The following tables summarize key quantitative data for sodium acetate trihydrate, crucial for understanding and optimizing the preparation of the supersaturated solution.
Table 1: Solubility of Sodium Acetate Trihydrate in Water
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 10 | 36.3 |
| 20 | 46.42 |
| 30 | 65.4 |
| 58 | 138 |
Source: Sigma-Aldrich
Table 2: Thermodynamic Properties of Sodium Acetate Trihydrate
| Property | Value |
| Melting Point | 58 °C |
| Heat of Crystallization | -56.7 kJ/mol (for anhydrous sodium acetate) |
| Latent Heat of Fusion | 264–289 kJ/kg |
Note: The heat of crystallization can vary based on the specific conditions and whether it is reported for the anhydrous or trihydrate form.
Experimental Protocols
This section details the step-by-step procedure for preparing a supersaturated sodium acetate solution.
Materials
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O)
-
Distilled or Deionized Water
-
Erlenmeyer flask or beaker
-
Heating source (hot plate or Bunsen burner)
-
Stirring rod
-
Graduated cylinder
-
Weighing scale
-
Heat-resistant gloves or tongs
-
Container for cooling (e.g., a larger beaker of cool water)
-
Seed crystal of sodium acetate trihydrate (for initiating crystallization)
Protocol for Preparation of Supersaturated Sodium Acetate Solution
-
Determine Ratios: A common starting ratio is approximately 1:1 by mass of sodium acetate trihydrate to water. For example, use 100 g of sodium acetate trihydrate and 100 mL (100 g) of distilled water.
-
Combine Ingredients: Weigh the desired amount of sodium acetate trihydrate and add it to the Erlenmeyer flask or beaker. Measure and add the corresponding amount of distilled water.
-
Heating and Dissolution:
-
Gently heat the mixture on a hot plate or over a Bunsen burner.
-
Stir the solution continuously with a stirring rod until all the sodium acetate trihydrate has completely dissolved. The solution should be clear.[1]
-
The temperature of the solution will need to exceed the melting point of sodium acetate trihydrate (58°C). Heating to around 75-80°C is often sufficient to ensure complete dissolution.[1]
-
-
Cooling:
-
Once the solid is fully dissolved, carefully remove the flask from the heat source using heat-resistant gloves or tongs.
-
Cover the flask (e.g., with a watch glass or aluminum foil) to prevent dust or other particulates from entering, as these can act as nucleation sites and cause premature crystallization.
-
Allow the solution to cool slowly and undisturbed to room temperature. To speed up the process, the flask can be placed in a larger beaker of cool water.
-
-
Activation (Initiation of Crystallization):
-
Once the solution has cooled to room temperature, it is in a supersaturated, metastable state.[1]
-
To initiate crystallization, introduce a small "seed" crystal of sodium acetate trihydrate into the solution.
-
Alternatively, for hand warmers containing a metal disc, flexing the disc creates nucleation sites that trigger crystallization.[2]
-
-
Observation: Upon activation, a rapid crystallization process will occur, spreading throughout the solution. The flask will become noticeably warm as the exothermic process releases heat.
Recharging the Solution
To reuse the solution, simply reheat the solidified sodium acetate in its container until all the crystals have melted back into a clear solution. This can be done by placing the container in boiling water.[3] Once dissolved, the solution can be cooled again to be reused.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the supersaturated sodium acetate solution.
Caption: Experimental workflow for preparing and recharging a supersaturated sodium acetate solution.
References
Trisodium Phosphate Dodecahydrate as a pH Adjuster in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium (B8492382) phosphate (B84403) (TSP), available commercially as trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O), is a versatile excipient used in the pharmaceutical industry primarily as a pH adjusting agent and, in combination with other phosphate salts, as a buffering agent.[1][2] Its high alkalinity makes it particularly useful for creating alkaline environments in liquid and semi-solid formulations.[3][4] A 1% solution of trisodium phosphate has a pH of approximately 12.[3] This document provides detailed application notes and protocols for the effective use of trisodium phosphate dodecahydrate in pharmaceutical formulations, with a focus on pre-formulation, formulation development, and stability considerations.
The selection of an appropriate pH-adjusting agent is critical for the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).[5][6] Trisodium phosphate's utility stems from the third pKa of phosphoric acid (pKa₃ ≈ 12.33), which allows it to provide robust buffering capacity in the highly alkaline range of pH 11.0 to 12.5.[1][3]
Physicochemical Properties and Data Presentation
Trisodium phosphate dodecahydrate is a white, crystalline solid that is freely soluble in water and insoluble in ethanol.[3][7] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | Na₃PO₄·12H₂O | [3] |
| Molecular Weight | 380.12 g/mol | [8] |
| Appearance | White, odorless crystals or granules | [3] |
| Solubility in Water | Freely soluble | [3] |
| pH of 1% solution | 11.5 - 12.5 | [3][7] |
Buffering Properties
Trisodium phosphate is a component of the phosphate buffer system, which is derived from the triprotic phosphoric acid. The three pKa values of phosphoric acid are approximately 2.15, 7.20, and 12.33.[3] Trisodium phosphate, in combination with disodium (B8443419) hydrogen phosphate, is used to create buffers in the alkaline pH range (pH 11.0-12.5).[1]
Applications in Pharmaceutical Formulations
Trisodium phosphate dodecahydrate can be used in various dosage forms to adjust and maintain pH.
-
Parenteral Formulations: It can be used to adjust the pH of intravenous fluids to prevent or correct hypophosphatemia.[9] Care must be taken to avoid precipitation with divalent cations like Ca²⁺ and Mg²⁺.
-
Ophthalmic Formulations: Phosphate buffers are commonly used in eye drops. However, high concentrations of phosphate can lead to corneal calcification, especially in a damaged cornea.[10][11] Studies have shown that phosphate concentrations in some ophthalmic preparations can range from below 0.1 mmol/L to over 100 mmol/L.[10][11][12] It is recommended to use preparations with physiological phosphate concentrations for treating a damaged corneal surface.[10]
-
Oral Liquids: In oral solutions and suspensions, it can be used to maintain a pH that ensures API stability and solubility.[5]
-
Topical Formulations: In creams and gels, it can be used to adjust the pH to a level that is compatible with the skin and ensures the stability of the active ingredient.[13][14] A patent for a topical gel formulation of an NSAID describes the use of a sodium phosphate buffer at a concentration of 10 to 300 mM to enhance skin permeation.[14]
Experimental Protocols
Protocol for Pre-formulation pH-Stability Profile of a New API
This protocol outlines the initial steps to determine the optimal pH range for the stability of a new active pharmaceutical ingredient (API).
Objective: To determine the pH at which a new API exhibits maximum stability in an aqueous solution.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl) solutions (1 M, 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (1 M, 0.1 M)
-
A selection of appropriate buffering agents (e.g., citrate, acetate, phosphate)
-
High-purity water for injection or equivalent
-
pH meter and calibrated electrode
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC or other suitable analytical instrument for API quantification
Methodology:
-
Solution Preparation: Prepare a stock solution of the API in high-purity water at a relevant concentration.
-
pH Adjustment: Aliquot the API stock solution into several vials. Adjust the pH of each aliquot to a different value (e.g., in increments of 1 pH unit from pH 2 to pH 12) using dilute HCl or NaOH. For more precise control, prepare a series of buffers covering the desired pH range and dissolve the API in each buffer.
-
Initial Analysis: Immediately after preparation, determine the initial concentration of the API in each pH-adjusted solution using a validated analytical method (e.g., HPLC). This is the T=0 time point.
-
Stability Study: Place the prepared solutions in a stability chamber at an accelerated condition (e.g., 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4 weeks), withdraw samples from each pH solution and analyze the API concentration.
-
Data Analysis: Plot the percentage of the remaining API against pH for each time point. The pH at which the highest percentage of API remains is the pH of maximum stability.
Caption: Workflow for determining the pH-stability profile of a new API.
Protocol for Preparation of a 0.1 M Trisodium Phosphate Solution and pH Adjustment
This protocol describes how to prepare a stock solution of trisodium phosphate and use it to adjust the pH of a formulation to a target alkaline pH.
Objective: To prepare a 0.1 M trisodium phosphate dodecahydrate solution and adjust the pH of a placebo formulation.
Materials:
-
Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O, MW: 380.12 g/mol )
-
High-purity water
-
Hydrochloric acid (HCl), 1 M solution
-
pH meter and calibrated electrode
-
Volumetric flask (100 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
Methodology:
-
Preparation of 0.1 M Trisodium Phosphate Solution:
-
Weigh 3.801 g of trisodium phosphate dodecahydrate.
-
Dissolve the weighed solid in approximately 80 mL of high-purity water in a 100 mL volumetric flask.
-
Once fully dissolved, add water to the 100 mL mark and mix thoroughly. The initial pH of this solution will be highly alkaline (around 12).[3]
-
-
pH Adjustment of a Placebo Formulation:
-
Prepare the placebo formulation without the pH adjuster.
-
Place the placebo formulation in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the 0.1 M trisodium phosphate solution dropwise to raise the pH.
-
If the target pH is overshot, or if a lower alkaline pH is desired from the initial high pH of the trisodium phosphate solution, slowly add 1 M HCl dropwise to lower the pH.[3]
-
Monitor the pH continuously. As the target pH is approached, add the adjusting solution in smaller increments.
-
Once the target pH is reached and stable, record the final volume of the adjusting solution added.
-
Caption: Workflow for preparing a trisodium phosphate solution and adjusting formulation pH.
Protocol for API-Excipient Compatibility Study
Objective: To assess the compatibility of the API with trisodium phosphate dodecahydrate.
Materials:
-
API
-
Trisodium phosphate dodecahydrate
-
Other selected excipients
-
Vials
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC or other suitable analytical instrument
Methodology:
-
Sample Preparation: Prepare binary mixtures of the API and trisodium phosphate dodecahydrate, typically in a 1:1 ratio. Also, prepare a sample of the API alone as a control.
-
Storage: Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH).
-
Analysis: At specified time points (e.g., 2 and 4 weeks), analyze the samples for the appearance of degradation products and any change in the physical appearance of the mixture. Compare the degradation profile of the API in the mixture to that of the API alone.
-
Interpretation: A significant increase in degradation products in the binary mixture compared to the API control indicates a potential incompatibility.[15]
Stability Considerations
The use of trisodium phosphate dodecahydrate as a pH adjuster requires careful consideration during stability studies.
-
Accelerated Stability Testing: Formulations containing trisodium phosphate should be subjected to accelerated stability studies to predict their shelf life.[16][17][18] These studies are typically conducted at elevated temperatures and humidity (e.g., 40°C/75% RH for 6 months).[19][20]
-
Interaction with API and Other Excipients: The high pH environment created by trisodium phosphate can accelerate the degradation of pH-sensitive APIs. Therefore, API-excipient compatibility studies are crucial.[21][22] Trisodium phosphate dodecahydrate contains water of hydration, which could potentially be released under certain conditions and affect moisture-sensitive APIs.[23]
-
Packaging: The choice of container and closure system is important, as alkaline solutions can interact with certain materials.
Regulatory Considerations
Trisodium phosphate is listed by the U.S. Food and Drug Administration (FDA) as Generally Recognized As Safe (GRAS) for use as a food additive, which supports its safety profile for use in oral pharmaceutical formulations.[24] When used in pharmaceutical manufacturing, it is important to use a grade of trisodium phosphate that meets the specifications of the relevant pharmacopeias (e.g., USP, Ph. Eur.) and is accompanied by the necessary regulatory documentation.[25]
Conclusion
Trisodium phosphate dodecahydrate is a valuable excipient for adjusting and maintaining an alkaline pH in pharmaceutical formulations. Its effective use requires a thorough understanding of the API's pH-stability profile, careful consideration of potential interactions with other excipients, and comprehensive stability testing of the final formulation. The protocols provided in this document offer a framework for the rational and scientific application of trisodium phosphate dodecahydrate in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Trisodium phosphate dodecahydrate (Phosphoric acid, sodium salt, hydrate (1:3:12)) | Biochemical Assay Reagents | 10101-89-0 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trisodium Phosphate Buffer Manufacturer, Trisodium Phosphate Supplier and Exporter from India [krishnachemical.net]
- 5. upm-inc.com [upm-inc.com]
- 6. pH Buffer Phosphate Trisodium Phosphate Tsp CAS: 7601-54-9 - Phosphate and Food Additives [jiurunfa.en.made-in-china.com]
- 7. fao.org [fao.org]
- 8. Trisodium phosphate dodecahydrate | H24Na3O16P | CID 61473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trisodium phosphate dodecahydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Ophthalmic Formulations: The Good, The Bad and The Ugly | Farmigea Ophthalmics [farmigea.co.uk]
- 11. oftalmoloji.org [oftalmoloji.org]
- 12. Assessment of Phosphate and Osmolarity Levels in Chronically Administered Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. complexgenerics.org [complexgenerics.org]
- 14. EP0872247B1 - topical formulation containing phosphate buffer as skin permeation enhancer - Google Patents [patents.google.com]
- 15. Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trisodium phosphate dodecahydrate | TargetMol [targetmol.com]
- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. ijsdr.org [ijsdr.org]
- 20. rjptonline.org [rjptonline.org]
- 21. Preformulation Studies – KP Pharmaceutical Technology, Inc. [kppt.com]
- 22. scribd.com [scribd.com]
- 23. The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cosmeticsinfo.org [cosmeticsinfo.org]
- 25. WO2021213512A1 - A formulation for treating ophthalmic conditions - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Sodium Salt Hydrates in Thermochemical Heat Storage
Audience: Researchers, scientists, and material development professionals.
Introduction: Thermochemical energy storage (TCES) is an advanced method for storing thermal energy through reversible chemical reactions. Compared to sensible and latent heat storage, TCES offers significantly higher energy storage densities (up to 10 times higher than sensible heat storage) and the potential for long-term, loss-free storage.[1] Salt hydrates, particularly sodium-based variants, have emerged as highly promising materials for these systems due to their low cost, wide availability, high reaction enthalpies, and operating temperatures suitable for low-grade heat applications such as residential heating.[1][2][3]
The fundamental principle of TCES using salt hydrates involves a reversible hydration and dehydration reaction. Energy is stored during an endothermic dehydration process where heat is applied to the salt hydrate (B1144303) (e.g., from solar collectors or industrial waste heat), causing it to release water vapor and transform into a lower hydrate or anhydrous salt. This energy can be stored indefinitely as long as the dehydrated salt is kept separate from water.[4] When heat is needed, the dehydrated salt is exposed to water vapor, triggering an exothermic hydration reaction that releases the stored energy.[1][5]
This document provides detailed application notes on key sodium salt hydrates and standardized protocols for their synthesis, characterization, and performance evaluation in thermochemical heat storage applications.
Principle of Thermochemical Heat Storage with Salt Hydrates
The process is a cyclical operation involving two key phases: charging (dehydration) and discharging (hydration).
Caption: The charge-discharge cycle of a salt hydrate thermochemical storage system.
Key Sodium Salt Hydrates and Their Properties
Several sodium salt hydrates have been extensively investigated for TCES applications. The most common candidates include Sodium Sulfate (B86663) Decahydrate (B1171855), Sodium Acetate (B1210297) Trihydrate, and Sodium Sulfide Nonahydrate. Their performance is often hindered by issues like incongruent melting, supercooling, and poor cycle stability, which can be mitigated by creating composite materials.[6][7][8]
Data Presentation: Properties of Sodium Salt Hydrates
| Salt Hydrate | Chemical Formula | Dehydration Temp. (°C) | Energy Density (kWh/m³) | Latent Heat (kJ/kg) | Key Challenges | Potential Solutions |
| Sodium Sulfate Decahydrate | Na₂SO₄·10H₂O | ~32.4 | ~100 | ~251 | Incongruent melting, phase separation, supercooling.[8] | Additives (Borax), thickeners (polymers), composite formation.[6][8] |
| Sodium Acetate Trihydrate | CH₃COONa·3H₂O | ~58 | ~150 | ~252 | Severe supercooling, incongruent melting, heat reduction after cycling.[7][9] | Nucleating agents (e.g., Na₂HPO₄·12H₂O), thickeners (gelatin), porous matrix (expanded graphite).[10] |
| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 49 (to pentahydrate) | High | - | Chemical and physical instability, requires inert atmosphere.[11] | Blending with stabilizers like cellulose.[11][12] |
| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | ~32-34 | - | - | Often used in mixtures to optimize melting point and stability.[13] | Used as a component in eutectic mixtures.[13] |
Application Notes: Overcoming Material Challenges
The primary obstacle to the widespread application of sodium salt hydrates is their instability over repeated charge-discharge cycles.[5] Key challenges and common mitigation strategies are outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Stable Thermochemical Salt Hydrates for Energy Storage in Buildings | Department of Energy [energy.gov]
- 6. PHASE CHANGE MATERIAL FOR THERMAL ENERGY STORAGE IN BUILDINGS BASED ON SODIUM SULFATE DECAHYDRATE AND DISODIUM HYDROGEN PHOSPHATE DODECAHYDRATE | ORNL [ornl.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, thermal storage properties and application of sodium acetate trihydrate/expanded graphite composite phase change materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US4292189A - Thermal energy storage composition comprising sodium sulfate decahydrate; sodium carbonate decahydrate; and sodium tetraborate decahydrate - Google Patents [patents.google.com]
Application of Sodium Carbonate Decahydrate in Water Softening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hard water, characterized by high concentrations of dissolved divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), poses significant challenges in various scientific and industrial settings. In laboratory environments, it can lead to the precipitation of insoluble salts, interfere with chemical reactions, and cause scaling in equipment. For drug development, the purity of water is critical, as mineral contaminants can affect the stability, solubility, and bioavailability of pharmaceutical compounds.
Sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), commonly known as washing soda, is a widely used and effective reagent for water softening. Its application is based on a precipitation reaction where the carbonate ions (CO₃²⁻) from dissolved sodium carbonate react with the calcium and magnesium ions in hard water to form insoluble precipitates of calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃).[1][2][3] These precipitates can then be removed by filtration or sedimentation, resulting in softened water with a reduced concentration of hardness-causing ions.[4] This document provides detailed application notes and experimental protocols for the use of sodium carbonate decahydrate in water softening for research and development applications.
Principle of Water Softening with Sodium Carbonate
The fundamental principle of water softening using sodium carbonate is the chemical precipitation of hardness-causing ions. Sodium carbonate is highly soluble in water, providing a source of carbonate ions (CO₃²⁻).[5] These ions react with the dissolved calcium and magnesium ions, which are the primary constituents of both temporary (bicarbonate) and permanent (sulfate and chloride) hardness.
The key chemical reactions are as follows:
-
Reaction with Calcium Ions: Na₂CO₃(aq) + Ca²⁺(aq) → CaCO₃(s)↓ + 2Na⁺(aq)[1][2]
-
Reaction with Magnesium Ions: Na₂CO₃(aq) + Mg²⁺(aq) → MgCO₃(s)↓ + 2Na⁺(aq)[1][2]
The resulting calcium carbonate and magnesium carbonate are insoluble in water and precipitate out of the solution, thereby reducing the water's hardness.[3]
Quantitative Data on Water Hardness Reduction
The efficiency of water softening with sodium carbonate decahydrate is dependent on the initial hardness of the water and the dosage of the softening agent. The stoichiometric amount of sodium carbonate required can be calculated based on the concentration of calcium and magnesium ions. The following table provides a summary of the expected reduction in water hardness at various concentrations of sodium carbonate decahydrate. The data is presented in terms of parts per million (ppm) of calcium carbonate (CaCO₃), a standard unit for measuring water hardness.
| Initial Water Hardness (mg/L as CaCO₃) | Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O) Added (mg/L) | Theoretical Final Water Hardness (mg/L as CaCO₃) |
| 100 (Moderately Hard) | 286 | < 10 |
| 150 (Hard) | 429 | < 10 |
| 200 (Very Hard) | 572 | < 10 |
| 300 (Very Hard) | 858 | < 10 |
Note: The theoretical final water hardness is based on the complete precipitation of calcium and magnesium ions. In practice, residual hardness may remain due to the slight solubility of the precipitates and other factors.
Experimental Protocols
Determination of Initial Water Hardness by Complexometric Titration with EDTA
This protocol describes the determination of the total hardness of a water sample using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).
Materials:
-
Water sample
-
Standard EDTA solution (0.01 M)
-
Ammonia (B1221849) buffer solution (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Burette (50 mL)
-
Pipette (25 mL or 50 mL)
-
Erlenmeyer flask (250 mL)
-
Distilled water
Procedure:
-
Rinse the burette with a small amount of the standard EDTA solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette a known volume (e.g., 50 mL) of the water sample into a clean 250 mL Erlenmeyer flask.
-
Add 1-2 mL of the ammonia buffer solution to the water sample to adjust the pH to approximately 10.
-
Add a small amount of EBT indicator (a few drops of solution or a pinch of the solid mixture) to the flask. The solution will turn a wine-red color in the presence of calcium and magnesium ions.
-
Titrate the water sample with the standard EDTA solution from the burette while constantly swirling the flask.
-
The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.
-
Record the final burette reading. The volume of EDTA used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to ensure accuracy and calculate the average volume of EDTA used.
Calculation of Total Hardness: Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used (in L)
-
M_EDTA = Molarity of EDTA solution (in mol/L)
-
100.09 = Molar mass of CaCO₃ (in g/mol )
-
V_sample = Volume of the water sample (in L)
Water Softening using Sodium Carbonate Decahydrate
This protocol outlines the procedure for softening a hard water sample using a calculated amount of sodium carbonate decahydrate.
Materials:
-
Hard water sample with known total hardness
-
Sodium carbonate decahydrate (Na₂CO₃·10H₂O)
-
Beaker (1 L or larger)
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., filter paper and funnel, or vacuum filtration system)
-
Weighing balance
Procedure:
-
Based on the initial total hardness determined in Protocol 4.1, calculate the stoichiometric amount of sodium carbonate decahydrate required to soften a specific volume of water. The molar mass of Na₂CO₃·10H₂O is 286.14 g/mol .
-
Calculation: Grams of Na₂CO₃·10H₂O = (Initial Hardness as CaCO₃ in mg/L) × (Volume of water in L) × (286.14 / 100.09) / 1000
-
-
Weigh the calculated amount of sodium carbonate decahydrate.
-
Add the hard water to a large beaker.
-
While stirring, gradually add the weighed sodium carbonate decahydrate to the water.
-
Continue stirring for at least 15-30 minutes to ensure the reaction goes to completion and to promote the precipitation of calcium and magnesium carbonates.
-
Allow the precipitate to settle for a minimum of 1 hour. For best results, allow it to settle overnight.
-
Carefully decant the supernatant (the clear, softened water) or filter the entire solution to remove the precipitate.
Determination of Final Water Hardness
To evaluate the effectiveness of the softening process, determine the hardness of the treated water using the same complexometric titration with EDTA as described in Protocol 4.1. The final hardness should be significantly lower than the initial hardness.
Visualizations
The following diagrams illustrate the key processes and relationships in the application of sodium carbonate decahydrate for water softening.
References
Application Notes and Protocols: Sodium Acetate Trihydrate in Textile Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of sodium acetate (B1210297) trihydrate in various textile dyeing processes. This versatile compound serves as a crucial auxiliary chemical, primarily utilized as a pH buffering agent and a component in mordant preparations, contributing to improved dye fixation, colorfastness, and overall quality of the dyed textile material.
Introduction
Sodium acetate trihydrate (CH₃COONa·3H₂O) is the sodium salt of acetic acid and exists as a crystalline solid containing three molecules of water. In the textile industry, it is valued for its ability to control and stabilize the pH of dye baths, which is a critical parameter for the successful application of many dye classes, particularly acid and reactive dyes. Its buffering capacity ensures consistent and even dye uptake, leading to level dyeing and reproducible shades. Furthermore, it is a key ingredient in the in-situ preparation of aluminum acetate, a common mordant for cellulose (B213188) fibers.
Key Applications in Textile Dyeing
Sodium acetate trihydrate has several important applications in textile dyeing processes:
-
pH Buffering Agent: It is most commonly used in combination with acetic acid to create a buffer solution. This buffer system is highly effective in maintaining a stable acidic pH, typically in the range of 4.0 to 5.5.[1] This is crucial for:
-
Acid Dyes on Protein Fibers (e.g., Silk, Wool) and Polyamides (e.g., Nylon): Acid dyes require an acidic environment to facilitate the ionic bonding between the anionic dye molecules and the cationic sites on the fibers. A stable pH ensures even dye absorption and prevents rapid, uncontrolled dye uptake that can lead to unlevel dyeing.[1]
-
Reactive Dyes on Cellulosic Fibers (e.g., Cotton): While reactive dyes fix under alkaline conditions, the initial dyeing phase (exhaustion) is often carried out under neutral to slightly acidic conditions. A buffer can help maintain this initial pH before the addition of alkali for fixation. Some eco-friendly dyeing processes explore the use of organic salts like sodium acetate as alternatives to traditional alkalis.
-
-
Mordanting: Sodium acetate is used to prepare aluminum acetate, a mordant that improves the affinity of certain dyes for cellulosic fibers like cotton.[2] A mordant acts as a linking agent between the dye and the fiber, enhancing color yield and wash fastness.
-
Neutralizing Agent: It can be used to neutralize residual acids in the textile material after certain treatments or to neutralize acidic waste streams from the dyeing process.[3]
-
Leveling Agent: By controlling the pH, sodium acetate helps to ensure that the dye is absorbed by the fabric evenly, acting as a leveling agent and preventing blotchiness or streaking.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of sodium acetate trihydrate in different dyeing processes.
Table 1: Sodium Acetate/Acetic Acid Buffer for Low-Temperature Dyeing of Silk with Acid Dyes
| Parameter | Value | Reference |
| Fabric Weight | 2 g | [4] |
| Liquor Ratio | 30:1 | [4] |
| Initial Temperature | 40°C | [4] |
| Temperature Ramp | to 70°C over 30 min | [4] |
| Dyeing Time | 60 min at 70°C | [4] |
| Soaping | 3 g/L soap, 2 g/L sodium carbonate | [4] |
| Soaping Temperature | 95-98°C | [4] |
| Soaping Time | 5-10 min | [4] |
Table 2: Preparation of Homemade Aluminum Acetate Mordant
| Component | Quantity | Reference |
| Sodium Acetate | 150 g | [2] |
| Potassium Aluminum Sulfate (B86663) | 150 g | [2] |
| Hot Tap Water | 3 Liters | [2] |
| Yield | Sufficient to mordant 1 kg of fabric | [2] |
Table 3: General Recommendations for Reactive Dyeing of Cotton (Adapted)
| Parameter | Value | Rationale/Reference |
| Dye | 1-4% on weight of fabric (o.w.f.) | Standard practice |
| Sodium Acetate Trihydrate | 5-15 g/L (as part of a buffer system) | Theoretical substitution for pH control |
| Acetic Acid | To achieve desired pH (e.g., 6.0-7.0) | For initial exhaustion phase |
| Glauber's Salt (Na₂SO₄) | 50-80 g/L | Promotes dye exhaustion |
| Soda Ash (Na₂CO₃) | 10-20 g/L | For alkaline fixation (added later) |
| Liquor Ratio | 1:10 - 1:20 | Standard practice |
| Temperature | 60-80°C | Dependent on reactive dye type |
| Time | 60-90 min | Standard practice |
Note: The values in Table 3 are adapted from standard reactive dyeing procedures. The use of a sodium acetate buffer in the initial exhaustion phase is a theoretical application to maintain a stable pH before the addition of the fixation alkali.
Experimental Protocols
Protocol 1: Low-Temperature Dyeing of Silk with Acid Dyes using a Sodium Acetate/Acetic Acid Buffer
This protocol describes a laboratory-scale procedure for the low-temperature dyeing of silk fabric, which helps to preserve the integrity and quality of the fiber.[4]
Materials:
-
Mill-degummed and bleached plain woven Bombyx mori silk fabric
-
Acid dye (e.g., C.I. Acid Violet 17)
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Non-ionic surfactant
-
Soap
-
Sodium carbonate
-
Laboratory dyeing apparatus with temperature control and stirring
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Fabric Pre-treatment:
-
Treat the silk fabric (2 g) in an aqueous solution containing 1 g/L acetic acid and 2 g/L non-ionic surfactant for 10 minutes at 90°C with a liquor ratio of 60:1.
-
Thoroughly wash the fabric with room temperature water.
-
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 30:1.
-
Add the required amount of acid dye.
-
Prepare a sodium acetate/acetic acid buffer to maintain the desired pH (typically 4.5-5.0). The exact concentrations of sodium acetate and acetic acid will depend on the desired pH and the buffering capacity needed.
-
-
Dyeing Process:
-
Introduce the pre-treated silk fabric into the dye bath at 40°C.
-
Raise the temperature to 70°C over a period of 30 minutes.
-
Maintain the temperature at 70°C and continue dyeing for 60 minutes with continuous stirring.
-
-
Post-Dyeing Treatment:
-
After dyeing, wash the fabric three times with 50-100 mL of water.
-
Prepare a soaping liquor containing 3 g/L soap and 2 g/L sodium carbonate.
-
Soap the dyed fabric in 150 mL of the soaping liquor for 5-10 minutes at 95-98°C.
-
Rinse the fabric thoroughly and allow it to dry.
-
-
Evaluation:
-
Assess the percentage exhaustion of the dye and the percentage of dye fixation.
-
Perform colorfastness to washing (e.g., ISO 105-C06) and rubbing (e.g., ISO 105-X12) tests.
-
Protocol 2: Preparation of Aluminum Acetate Mordant from Sodium Acetate Trihydrate for Cotton
This protocol outlines the preparation of a homemade aluminum acetate mordant for cellulose fibers, which is often preferred for achieving richer shades with natural dyes.[2]
Materials:
-
Sodium acetate trihydrate (150 g)
-
Potassium aluminum sulfate (alum) (150 g)
-
Hot tap water (3 Liters)
-
A container large enough to hold the solution and fabric
Procedure:
-
Dissolving the Components:
-
In the container, add 150 g of sodium acetate trihydrate and 150 g of potassium aluminum sulfate to 3 liters of hot tap water.
-
Stir the mixture until both salts are completely dissolved. The resulting solution is aluminum acetate.
-
-
Mordanting the Fabric:
-
This mordant bath is sufficient for approximately 1 kg of cotton fabric.
-
Immerse the clean, scoured cotton fabric into the mordant solution.
-
Ensure the fabric is fully submerged and manipulate it gently to ensure even uptake of the mordant.
-
The duration of mordanting can vary, but a common practice is to leave the fabric in the solution for at least one hour, or even overnight for deeper mordanting.
-
-
Post-Mordanting:
-
Remove the fabric from the mordant bath and gently squeeze out the excess liquid.
-
The fabric can then be dyed directly or dried for later use.
-
Visualizations
Buffering Mechanism of Sodium Acetate/Acetic Acid
Caption: Buffering action of a sodium acetate/acetic acid system.
General Workflow of Textile Dyeing with Sodium Acetate Trihydrate
References
Application Notes and Protocols: Microencapsulation of Sodium Sulfate Decahydrate for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium sulfate (B86663) decahydrate (B1171855) (SSD), also known as Glauber's salt, is a promising phase change material (PCM) for thermal energy storage (TES) applications due to its high latent heat of fusion, appropriate phase transition temperature for various applications, low cost, and non-flammability.[1][2] However, its practical application is hindered by issues such as phase separation and supercooling.[2] Microencapsulation offers a viable solution to these challenges by enclosing SSD particles within a protective shell, preventing leakage and phase segregation, and improving its thermal reliability.[3][4]
These application notes provide detailed protocols for the microencapsulation of sodium sulfate decahydrate using various techniques, along with methods for their characterization and an overview of their applications.
Microencapsulation Techniques: Protocols
Several techniques can be employed for the microencapsulation of sodium sulfate decahydrate. The choice of method and shell material is critical and depends on the desired particle size, shell thickness, and thermal properties of the final product.
In-Situ Polymerization
In-situ polymerization involves the formation of a polymer shell around the core material droplets dispersed in a continuous phase. The polymerization reaction is initiated in the continuous phase, and the resulting polymer deposits onto the surface of the core droplets.
Protocol: In-Situ Polymerization of Sodium Sulfate Decahydrate with a Melamine-Formaldehyde Shell
This protocol describes the encapsulation of sodium sulfate decahydrate in a melamine-formaldehyde (MF) shell.
Materials:
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Formaldehyde (B43269) solution (37 wt%)
-
Styrene-maleic anhydride (B1165640) (SMA) copolymer (emulsifier)
-
Ammonia (B1221849) solution (to scavenge free formaldehyde)[2]
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid (for pH adjustment)
-
Sodium hydroxide (B78521) (NaOH) (for pH adjustment)[2]
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, and temperature controller
-
Homogenizer
-
pH meter
-
Heating mantle or water bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of the Core Material Emulsion:
-
Dissolve a specific amount of SMA copolymer in deionized water in the reactor to prepare the continuous phase.
-
Heat the solution to a temperature above the melting point of sodium sulfate decahydrate (e.g., 55 °C).[2]
-
Add the molten sodium sulfate decahydrate to the aqueous solution while stirring at a high speed (e.g., 1000-2000 rpm) to form a stable oil-in-water (O/W) emulsion. The droplet size can be controlled by adjusting the stirring speed.
-
-
Preparation of the Melamine-Formaldehyde Prepolymer:
-
In a separate beaker, mix melamine and formaldehyde solution in a specific molar ratio.
-
Adjust the pH of the mixture to 8.0-9.0 using a sodium hydroxide solution.
-
Heat the mixture to 70 °C and stir until the solution becomes clear, indicating the formation of the MF prepolymer.
-
-
Microencapsulation Process:
-
Slowly add the prepared MF prepolymer to the core material emulsion in the reactor while maintaining the temperature and stirring.
-
Adjust the pH of the mixture to 4.0-5.0 using hydrochloric acid or acetic acid to initiate the polycondensation of the MF prepolymer at the oil-water interface.
-
Continue the reaction for 2-4 hours at the set temperature.[5]
-
-
Post-Treatment:
-
After the polymerization is complete, cool the suspension to room temperature.
-
Add ammonia solution to the suspension to act as a scavenger for any unreacted formaldehyde.[2]
-
Filter the microcapsules and wash them several times with deionized water and then with ethanol (B145695) to remove any unreacted monomers and impurities.
-
Dry the microcapsules in an oven at a suitable temperature (e.g., 50-60 °C) for 24 hours.
-
Workflow for In-Situ Polymerization:
Sol-Gel Microencapsulation
The sol-gel method involves the hydrolysis and condensation of metal alkoxides to form a metal oxide network (the "sol") that subsequently gels to form a solid matrix, encapsulating the core material. Silica (B1680970) is a commonly used shell material due to its high thermal conductivity and stability.[6]
Protocol: Sol-Gel Microencapsulation of Sodium Sulfate Decahydrate with a Silica Shell
This protocol details the encapsulation of sodium sulfate decahydrate using tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor.
Materials:
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized water
-
Ammonia solution (catalyst)
-
A non-ionic surfactant (e.g., Triton X-100)[6]
-
Hexane or Cyclohexane (oil phase)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer and condenser
-
Homogenizer
-
Heating mantle or water bath
-
Centrifuge
-
Drying oven
Procedure:
-
Preparation of the Emulsion:
-
In the reactor, dissolve the surfactant in the oil phase (hexane or cyclohexane).
-
Prepare an aqueous solution of sodium sulfate decahydrate.
-
Add the aqueous SSD solution to the oil phase while homogenizing at high speed to form a stable water-in-oil (W/O) emulsion.
-
-
Sol-Gel Reaction:
-
In a separate beaker, prepare a solution of TEOS in ethanol.
-
Slowly add the TEOS solution to the emulsion while stirring continuously.
-
Add the ammonia solution dropwise to the mixture to catalyze the hydrolysis and condensation of TEOS at the water-oil interface.
-
Continue the reaction for several hours (e.g., 6-12 hours) at a controlled temperature (e.g., 40-60 °C) to allow for the formation of a solid silica shell around the SSD droplets.
-
-
Purification and Drying:
-
After the reaction is complete, separate the microcapsules from the reaction mixture by centrifugation.
-
Wash the microcapsules repeatedly with ethanol and then with deionized water to remove the oil phase, unreacted precursors, and surfactant.
-
Dry the microcapsules in an oven at a suitable temperature (e.g., 60-80 °C) for 24 hours.
-
Workflow for Sol-Gel Microencapsulation:
Interfacial Polymerization
Interfacial polymerization involves a polymerization reaction that occurs at the interface of two immiscible liquids. Monomers dissolved in each phase react at the interface to form a polymer film, which constitutes the microcapsule shell.
Protocol: Interfacial Polymerization of Sodium Sulfate Decahydrate with a Polyurethane Shell
This protocol describes the encapsulation of sodium sulfate decahydrate in a polyurethane shell.
Materials:
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (oil-soluble monomer)
-
Ethylene glycol or other diols (water-soluble monomer)
-
A suitable oil phase (e.g., toluene, cyclohexane)
-
A surfactant/emulsifier (e.g., polyvinyl alcohol - PVA)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer and condenser
-
Homogenizer
-
Heating mantle or water bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of the Two Phases:
-
Oil Phase: Dissolve the diisocyanate monomer (TDI or MDI) in the oil phase.
-
Aqueous Phase: Dissolve the diol monomer and the emulsifier (PVA) in deionized water. Add the sodium sulfate decahydrate to this phase and heat to dissolve.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase while homogenizing at high speed to form a stable oil-in-water (O/W) emulsion.
-
-
Polymerization:
-
Heat the emulsion to the desired reaction temperature (e.g., 50-70 °C) with continuous stirring.
-
The polymerization reaction will occur at the oil-water interface, forming a polyurethane shell around the SSD-containing aqueous droplets.
-
Continue the reaction for a few hours to ensure complete polymerization.
-
-
Purification and Drying:
-
Cool the suspension to room temperature.
-
Filter the microcapsules and wash them thoroughly with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted monomers and the oil phase.
-
Dry the microcapsules in an oven at a moderate temperature (e.g., 50-60 °C).
-
Workflow for Interfacial Polymerization:
Characterization of Microcapsules
Thorough characterization of the microencapsulated sodium sulfate decahydrate is essential to evaluate its properties and performance for thermal energy storage applications.
Data Presentation: Properties of Microencapsulated Sodium Sulfate Decahydrate
The following tables summarize quantitative data from various studies on the microencapsulation of sodium sulfate decahydrate.
Table 1: Thermal Properties of Microencapsulated Sodium Sulfate Decahydrate
| Shell Material | Microencapsulation Method | Core:Shell Ratio | Melting Temp. (°C) | Solidifying Temp. (°C) | Latent Heat of Fusion (J/g) | Encapsulation Efficiency (%) | Reference |
| Silica | Reverse micellization and emulsion polymerization | - | 33.6 | 6.0 | 125.6 | - | [4][6] |
| Methyl Methacrylate | Monomer polymerization | 7:3 | - | - | 147.8 | 92 | [7] |
| Polyurethane | - | - | 35 | - | 167.3 | - | [8] |
| Eutectic of SSD and Disodium Hydrogen Phosphate Dodecahydrate | - | - | - | - | 168.3 | - | [9] |
Table 2: Physical and Stability Properties of Microencapsulated Sodium Sulfate Decahydrate
| Shell Material | Particle Size | Morphology | Thermal Cycling Stability | Reference |
| Silica | 500 nm - 28 µm | Spherical | - | [4][6] |
| Methyl Methacrylate | < 3 µm | Smooth, spherical | Good stability after heating/cooling cycles | [7] |
| Composite (anhydrous sodium sulfate, calcium chloride, and magnesium chloride) with nanosilica | - | - | 97.3% latent heat retention after 50 cycles | [7] |
Experimental Protocols for Characterization
3.2.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the microcapsules, such as melting and solidification temperatures and latent heat of fusion.
Protocol:
-
Accurately weigh 5-10 mg of the dried microcapsule sample into a standard aluminum DSC pan.[1]
-
Hermetically seal the pan to prevent any loss of water from the hydrated salt.[1]
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample from a low temperature (e.g., 0 °C) to a temperature above the melting point of SSD (e.g., 50 °C) at a controlled heating rate (e.g., 5-10 °C/min).[3][10]
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled cooling rate (e.g., 5-10 °C/min).
-
Analyze the resulting heat flow curve to determine the onset and peak temperatures of melting and solidification, and integrate the peak areas to calculate the latent heat of fusion and crystallization.
-
The encapsulation efficiency can be calculated using the following formula:[3][5]
-
Encapsulation Efficiency (%) = (ΔH_microcapsule / ΔH_pure_SSD) x 100
-
Where ΔH_microcapsule is the latent heat of the microencapsulated SSD and ΔH_pure_SSD is the latent heat of the pure, unencapsulated sodium sulfate decahydrate.
-
3.2.2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the microcapsules and to determine the core and shell content.
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the microcapsules into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[3]
-
Record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve will show distinct weight loss steps corresponding to the dehydration of the sodium sulfate and the decomposition of the polymer shell. The temperatures at which these events occur indicate the thermal stability of the core and shell materials.
3.2.3. Scanning Electron Microscopy (SEM)
SEM is used to observe the surface morphology, shape, and size of the microcapsules.
Protocol:
-
Mount a small amount of the dried microcapsule powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[5]
-
Introduce the coated sample into the SEM chamber.
-
Acquire images at various magnifications to observe the overall morphology, surface texture, and to measure the particle size distribution. To observe the core-shell structure, microcapsules can be fractured before mounting.
3.2.4. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the chemical composition of the microcapsules and to verify that the core and shell materials are physically encapsulated without any chemical reaction between them.
Protocol:
-
Prepare a sample by mixing a small amount of the dried microcapsule powder with potassium bromide (KBr) and pressing the mixture into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Record the FTIR spectrum of the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[10]
-
Compare the spectrum of the microcapsules with the spectra of the pure sodium sulfate decahydrate and the pure shell material. The spectrum of the microcapsules should show the characteristic peaks of both the core and shell materials, indicating successful encapsulation.
Logical Relationship in Characterization:
Applications of Microencapsulated Sodium Sulfate Decahydrate
Microencapsulated sodium sulfate decahydrate has a wide range of potential applications in thermal energy storage.
-
Building Materials: Incorporation of microencapsulated SSD into building materials such as concrete, gypsum boards, and plaster can enhance the thermal mass of the building envelope. This helps in regulating indoor temperatures, reducing heating and cooling loads, and improving energy efficiency.[11][12][13] The microcapsules absorb excess heat during the day and release it at night, creating a more comfortable indoor environment.
-
Solar Energy Systems: Microencapsulated SSD can be used as a heat storage medium in solar thermal collectors and solar water heating systems.[14][15] The material can store solar energy during periods of high solar radiation and release it when needed, providing a more consistent and reliable energy supply.
-
Textiles: Integration of microencapsulated PCMs into textiles can lead to the development of "smart" fabrics that can regulate the microclimate around the human body. These textiles can provide a cooling effect in warm environments and a warming effect in cold environments, enhancing comfort for the wearer.
-
Electronics Cooling: The high heat storage capacity of microencapsulated SSD can be utilized for the thermal management of electronic devices. By incorporating these materials into heat sinks or other cooling components, they can absorb and dissipate the heat generated by electronic components, preventing overheating and improving device performance and reliability.
-
Shipping and Transportation: Insulated containers incorporating microencapsulated SSD can be used for the transportation of temperature-sensitive goods, such as pharmaceuticals and food products. The PCM helps to maintain a stable temperature inside the container, protecting the cargo from temperature fluctuations during transit.
References
- 1. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Microencapsulated Phase Change Materials for Use in Building Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of microencapsulated sodium sulfate decahydrate as phase change energy storage materials [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Trisodium Phosphate Buffer for Enzymatic Assays
Introduction
Trisodium (B8492382) Phosphate (B84403) (TSP) buffer is a highly alkaline, inorganic buffering agent suitable for various biochemical and molecular biology applications. A solution of trisodium phosphate in water is strongly alkaline, with a pH typically ranging from 11.5 to 12.5.[1] This makes it particularly useful for enzymatic assays involving enzymes that exhibit optimal activity in high pH environments, such as alkaline phosphatase. However, its use requires careful consideration of potential interactions with enzymes and other reaction components.
The phosphate buffer system is based on the three dissociation equilibria of phosphoric acid (H₃PO₄), which provides multiple buffering ranges.[2] TSP, as the most basic salt of phosphoric acid, establishes the highest of these pH ranges.
Key Properties and Considerations
When selecting a buffer for an enzymatic assay, it is critical to understand its properties and potential interactions. The choice of buffer can significantly impact enzyme activity and the reproducibility of results.
Table 1: Properties of the Phosphate Buffer System
| pKa Value (at 25°C) | Conjugate Acid/Base Pair | Effective pH Range |
| pKa₁: 2.15 | H₃PO₄ / H₂PO₄⁻ | 1.15 - 3.15 |
| pKa₂: 7.20 | H₂PO₄⁻ / HPO₄²⁻ | 6.20 - 8.20 |
| pKa₃: 12.33 | HPO₄²⁻ / PO₄³⁻ | 11.33 - 13.33 |
| Data sourced from BenchChem[2] |
Table 2: Advantages and Disadvantages of Trisodium Phosphate Buffer in Enzymatic Assays
| Advantages | Disadvantages |
| High pH Buffering: Effective for enzymes with high pH optima, like alkaline phosphatase.[3] | Potential Enzyme Inhibition: Phosphate ions can inhibit certain enzymes, such as kinases, metalloenzymes, or those involved in phosphorylation/dephosphorylation reactions.[1][3] |
| Physiological Relevance: Phosphate is a natural component of biological systems.[4] | Product Inhibition: Can act as a product inhibitor for enzymes like alkaline phosphatase, potentially affecting reaction kinetics.[3][5] |
| Low Temperature Dependence of pH: The pH of phosphate buffers changes little with temperature compared to amine-based buffers like Tris.[4] | Precipitation with Divalent Cations: Tends to form precipitates with divalent cations like Ca²⁺ and Mg²⁺, which are essential cofactors for many enzymes.[1][6] |
| Stability: TSP solutions are stable for several weeks when stored properly at 4°C.[4] | CO₂ Absorption: Highly alkaline solutions can absorb atmospheric CO₂, which can lower the pH over time. Fresh preparation and tight storage are recommended.[2] |
| Cost-Effective: Generally an inexpensive reagent.[5] | Metal Chelation: Can act as a sequestrant, which may be a disadvantage if the enzyme requires metal ions for activity.[3] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Trisodium Phosphate Stock Solution
This protocol describes the preparation of a 0.1 M Trisodium Phosphate stock solution, which will have a high initial pH (around 12).
Materials:
-
Trisodium phosphate, dodecahydrate (Na₃PO₄·12H₂O), MW: 380.12 g/mol
-
Deionized or distilled water
-
1 L beaker or flask
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 38.01 g of trisodium phosphate dodecahydrate.[3]
-
Add the powder to a beaker containing approximately 800 mL of deionized water.[3]
-
Place a magnetic stir bar in the beaker and stir the solution until the solid is completely dissolved.
-
Carefully transfer the dissolved solution into a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the buffer in a tightly sealed container at room temperature or 4°C.[7][8]
Caption: Workflow for preparing a 0.1 M Trisodium Phosphate stock solution.
Protocol 2: pH Adjustment of Trisodium Phosphate Buffer
This protocol outlines how to adjust the pH of the 0.1 M TSP stock solution to a desired alkaline pH for an enzymatic assay.
Materials:
-
0.1 M Trisodium Phosphate stock solution (from Protocol 1)
-
1 M Hydrochloric Acid (HCl)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Pour the desired volume of 0.1 M TSP stock solution into a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution. The initial pH will be highly alkaline.[2]
-
Slowly add 1 M HCl dropwise to lower the pH. Monitor the pH reading continuously.[2]
-
As the pH approaches your target value (e.g., pH 11.5), switch to a more dilute acid solution (0.1 M HCl) for finer control. This helps prevent overshooting the target pH.[2]
-
Once the target pH is reached and stable, stop adding acid.
-
If the buffer was prepared in a smaller volume than the final desired volume, transfer it to a volumetric flask and add deionized water to the mark. Re-check the pH to ensure it has remained stable.[2]
-
Store the final pH-adjusted buffer in a tightly sealed container.
Troubleshooting:
-
pH Drifting: If the pH is unstable, it may be due to the absorption of atmospheric CO₂. Prepare the buffer fresh before use and keep it covered.[2]
-
Inaccurate pH Readings: Ensure the pH meter is properly calibrated with at least two standard buffers that bracket your target pH.[2]
-
Temperature Effects: The pKa values of phosphoric acid are temperature-dependent. Always prepare and measure the pH of your buffer at the temperature at which it will be used for the assay.[2][7]
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
This protocol provides an example of using a TSP buffer for a colorimetric assay of alkaline phosphatase activity using p-Nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
0.1 M Trisodium Phosphate Buffer, pH 11.5 (prepared as described above)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL, prepare fresh in the TSP buffer)[3]
-
Alkaline phosphatase enzyme solution (diluted to a working concentration in the TSP buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the desired assay temperature (e.g., 37°C)
Assay Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well microplate, add 180 µL of the 0.1 M Trisodium Phosphate Buffer (pH 11.5).[3]
-
Add Substrate: To each well, add 10 µL of the freshly prepared pNPP substrate solution.[3]
-
Blank Control: For blank wells, add an additional 10 µL of the TSP buffer instead of the enzyme solution.
-
Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to bring the reaction mixture to the correct temperature.[3]
-
Initiate Reaction: Add 10 µL of the diluted alkaline phosphatase enzyme solution to the appropriate wells to start the reaction.[3]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time may require optimization based on enzyme concentration.[3]
-
Measure Absorbance: Stop the reaction (if necessary, using a stop solution like NaOH, though often not required if reading immediately) and measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank controls from the absorbance of the sample wells. Calculate enzyme activity based on the rate of p-nitrophenol formation.
Caption: General workflow for a colorimetric enzyme assay using a microplate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BUFFERS [ou.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Trisodium Phosphate Buffer Manufacturer, Trisodium Phosphate Supplier and Exporter from India [krishnachemical.net]
Sodium Metasilicate Pentahydrate: A High-Performance Corrosion Inhibitor for Water Treatment Systems
Application Note and Protocols
Introduction
Corrosion in water treatment and distribution systems poses a significant challenge, leading to infrastructure degradation, operational inefficiencies, and potential contamination of the water supply. Sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O) has emerged as a highly effective and environmentally benign corrosion inhibitor.[1][2] Its application is particularly crucial in industrial settings such as boilers, heat exchangers, and cooling towers to protect metallic components from the corrosive effects of water.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development on the use of sodium metasilicate pentahydrate as a corrosion inhibitor in water treatment.
Sodium metasilicate pentahydrate functions by forming a protective silicate-based film on metal surfaces, acting as a barrier to corrosive elements.[3] This anodic inhibitor is effective for a variety of metals, including mild steel, aluminum, and copper, particularly in alkaline to neutral pH conditions.[4][5]
Mechanism of Action
The primary mechanism of corrosion inhibition by sodium metasilicate pentahydrate involves the formation of a durable, thin protective layer on the metal surface. This process can be summarized as follows:
-
Hydrolysis: In an aqueous solution, sodium metasilicate pentahydrate hydrolyzes to form silicic acid (Si(OH)₄) and sodium hydroxide (B78521) (NaOH), leading to an increase in the alkalinity of the water.[3]
-
Adsorption and Film Formation: The soluble silica (B1680970) species adsorb onto the metal surface. In the alkaline environment, these species react with the metal ions (e.g., Fe²⁺, Al³⁺) present at the surface, which are products of the initial stages of corrosion.[3][4]
-
Protective Barrier: This reaction forms a passive and protective layer of metal silicate (B1173343) (e.g., iron silicate or aluminosilicate).[4][5] This film is insoluble and acts as a physical barrier, isolating the metal from the corrosive aqueous environment and stifling the electrochemical corrosion reactions.
References
Application Notes and Protocols for Employing Sodium Salt Hydrates in Solar Energy Storage Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium salt hydrates are a class of phase change materials (PCMs) that hold significant promise for thermal energy storage, particularly in solar energy applications.[1][2] They are attractive due to their high latent heat storage capacity, relatively low cost, and moderate phase transition temperatures suitable for solar heating and cooling.[1][3] These materials store thermal energy by undergoing a reversible solid-liquid phase transition. During melting, the salt hydrate (B1144303) absorbs a large amount of latent heat from the solar source at a nearly constant temperature. This stored energy is then released during solidification when the ambient temperature drops.[4]
However, the practical application of sodium salt hydrates is hindered by several challenges, most notably supercooling and phase segregation.[1][4] Supercooling is the phenomenon where the material cools below its freezing point without solidifying, which can delay or prevent heat release.[5] Phase segregation, or incongruent melting, occurs when the anhydrous salt settles out of the aqueous solution during cycling, leading to a progressive loss of energy storage capacity.[1][6]
These application notes provide an overview of common sodium salt hydrates used for solar energy storage, their thermophysical properties, and detailed protocols for their characterization. Furthermore, strategies to mitigate the inherent challenges of supercooling and phase segregation are discussed, along with diagrams to illustrate key concepts and workflows.
Data Presentation: Thermophysical Properties of Common Sodium Salt Hydrates
The following table summarizes the key thermophysical properties of sodium salt hydrates frequently investigated for solar energy storage applications.
| Salt Hydrate Name | Chemical Formula | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) |
| Sodium Sulfate (B86663) Decahydrate (B1171855) | Na₂SO₄·10H₂O | 32.4 | ~254 |
| Disodium Hydrogen Phosphate Dodecahydrate | Na₂HPO₄·12H₂O | 35.0 | 256.60 |
| Sodium Thiosulfate (B1220275) Pentahydrate | Na₂S₂O₃·5H₂O | 48.0 | 210 |
| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | 32-34 | ~247 |
| Sodium Acetate Trihydrate | CH₃COONa·3H₂O | 58.0 | 226-264 |
Note: The values presented are approximate and can vary based on the purity of the material and the experimental conditions.
Overcoming Challenges: Supercooling and Phase Segregation
Effective utilization of sodium salt hydrates in solar energy storage systems necessitates addressing the issues of supercooling and phase segregation.
Supercooling is a kinetic phenomenon where the initiation of crystal nucleation is delayed.[5] To overcome this, nucleating agents are often added to the salt hydrate. These agents provide heterogeneous nucleation sites, reducing the energy barrier for crystal formation and thus minimizing the degree of supercooling. A common nucleating agent for sodium sulfate decahydrate is borax (B76245) (sodium tetraborate (B1243019) decahydrate).[5]
Phase segregation occurs due to the density difference between the anhydrous salt and its saturated solution, leading to the settling of the solid phase.[1] This can be mitigated by:
-
Thickening Agents: Adding gelling agents or thickeners, such as carboxymethyl cellulose (B213188) (CMC), increases the viscosity of the molten salt hydrate, thereby suspending the anhydrous salt particles and preventing their sedimentation.[7][8]
-
Encapsulation: Microencapsulation of the salt hydrate can confine the material within a small shell, preventing phase separation on a macroscopic level.[9][10][11]
Experimental Protocols
Protocol 1: Determination of Thermophysical Properties using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and latent heat of fusion of a sodium salt hydrate.
Materials:
-
Sodium salt hydrate sample (e.g., Sodium Sulfate Decahydrate)
-
DSC instrument
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sodium salt hydrate sample into an aluminum DSC pan using a microbalance.
-
Seal the pan with a lid. Prepare an empty sealed pan to be used as a reference.
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the initial temperature below the expected melting point (e.g., 10°C).
-
Set the final temperature above the expected melting point (e.g., 60°C).
-
Set a constant heating rate (e.g., 5 °C/min).[10]
-
Set a constant cooling rate (e.g., 5 °C/min).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Acquisition:
-
Start the temperature program. The DSC will record the heat flow to the sample as a function of temperature.
-
An endothermic peak will be observed during heating, corresponding to the melting of the salt hydrate.
-
An exothermic peak will be observed during cooling, corresponding to the solidification of the salt hydrate.
-
-
Data Analysis:
-
Melting Point: The onset temperature of the endothermic peak is typically taken as the melting point.
-
Latent Heat of Fusion: Integrate the area of the endothermic peak to determine the latent heat of fusion (in J/g). The instrument software will typically perform this calculation.
-
Supercooling: The difference between the onset of the melting peak and the onset of the crystallization peak represents the degree of supercooling.
-
Protocol 2: Thermal Cycling Stability using the T-History Method
Objective: To evaluate the long-term thermal stability and performance of a sodium salt hydrate after repeated melting and freezing cycles.
Materials:
-
Sodium salt hydrate sample (with any additives like nucleating or thickening agents)
-
Test tube or other suitable container
-
Temperature-controlled water bath or environmental chamber
-
Temperature sensors (e.g., thermocouples)
-
Data acquisition system
Procedure:
-
Sample Preparation: Place a known amount of the sodium salt hydrate sample into a test tube. Insert a temperature sensor into the center of the sample and another to monitor the ambient temperature.
-
Experimental Setup: Place the test tube in the temperature-controlled bath or chamber.
-
Thermal Cycling:
-
Heating: Increase the ambient temperature to a point above the melting temperature of the salt hydrate (e.g., 50°C for sodium sulfate decahydrate) and hold until the sample has completely melted.
-
Cooling: Decrease the ambient temperature to a point below the freezing temperature (e.g., 15°C) and hold until the sample has completely solidified.
-
Repeat this heating and cooling cycle for a desired number of cycles (e.g., 50, 100, or more).[12][13]
-
-
Data Acquisition: Continuously record the temperature of the sample and the ambient temperature throughout the cycling process.
-
Data Analysis:
-
Plot the temperature of the sample as a function of time for each cycle.
-
Analyze the heating and cooling curves. A stable material will show consistent melting and freezing temperatures and plateau shapes over many cycles.
-
A degradation in performance, indicated by a significant change in the phase change temperature or a decrease in the length of the freezing plateau (indicative of reduced latent heat release), suggests issues like phase segregation.[13]
-
Visualizations
References
- 1. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 2. PHASE CHANGE MATERIAL FOR THERMAL ENERGY STORAGE IN BUILDINGS BASED ON SODIUM SULFATE DECAHYDRATE AND DISODIUM HYDROGEN PHOSPHATE DODECAHYDRATE | ORNL [ornl.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. phasechange.com [phasechange.com]
- 7. researchgate.net [researchgate.net]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. Preparation and characterization of sodium thiosulfate pentahydrate/silica microencapsulated phase change material for thermal energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Preparation and characterization of sodium thiosulfate pentahydrate/silica microencapsulated phase change material for thermal energy storage - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28056K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and performance study of hydrated salt phase change energy storage materials | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Additive Manufacturing of Salt Hydrates for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt hydrates are a compelling class of phase change materials (PCMs) for thermal energy storage (TES) due to their high latent heat storage capacity, non-flammability, and low cost.[1][2] Additive manufacturing (AM), or 3D printing, offers a transformative approach to fabricating TES systems with intricate geometries and enhanced performance. This document provides detailed application notes and experimental protocols for the additive manufacturing of salt hydrate-based composites, with a focus on the Direct Ink Writing (DIW) technique.
The primary challenge in the 3D printing of salt hydrates lies in their incompatibility with common high-temperature techniques like Fused Deposition Modeling (FDM), where they can dehydrate, and with photocurable resins used in Stereolithography (SLA).[1][3] DIW emerges as a promising alternative, allowing for the printing of salt hydrate (B1144303) composites at room temperature.[1][4]
Application Notes
Direct Ink Writing (DIW) of Salt Hydrate Composites
DIW is an extrusion-based additive manufacturing method where a viscous ink is dispensed from a nozzle to build a 3D object layer-by-layer.[5] For salt hydrate applications, the ink is typically a composite material comprising salt hydrate particles, a polymer binder, and a solvent.
Key Advantages of DIW for Salt Hydrates:
-
Room Temperature Processing: Avoids the dehydration of salt hydrates that can occur at elevated temperatures.[1]
-
Material Versatility: Allows for the incorporation of various additives to enhance thermal and mechanical properties.[3][4]
-
Complex Geometries: Enables the fabrication of intricate structures to maximize heat transfer surface area.
Challenges in DIW of Salt Hydrates:
-
Ink Rheology: The ink must exhibit shear-thinning behavior, flowing easily through the nozzle but retaining its shape after deposition.[6][7]
-
Phase Separation: Preventing the settling of salt hydrate particles within the polymer matrix is crucial for consistent performance.[8]
-
Supercooling: Salt hydrates have a tendency to supercool before solidifying, which can be mitigated by incorporating nucleating agents.[1][9]
Materials and Ink Formulation
A successful DIW process for salt hydrates relies on a well-formulated ink. A common approach involves using poly(methyl methacrylate) (PMMA) as a binder, toluene (B28343) as a solvent, and specially prepared salt hydrate particles.[1][3]
Components of a Typical DIW Ink for Salt Hydrates:
| Component | Role | Example Material |
| Phase Change Material | Stores and releases thermal energy | Magnesium Nitrate (B79036) Hexahydrate (MNH), Zinc Nitrate Hexahydrate (ZNH)[1][3] |
| Binder | Provides structural integrity to the printed object | Poly(methyl methacrylate) (PMMA)[1][3] |
| Solvent | Dissolves the binder to create a printable paste | Toluene[1][3] |
| Rheological Modifier | Controls the flow properties of the ink | Alkylated Graphene Oxide-Coated Salt Hydrate Particles[1][3] |
| Thermal Conductivity Enhancer | Improves heat transfer within the composite | Carbon Black[3][4] |
Experimental Protocols
Protocol 1: Preparation of Alkylated Graphene Oxide (GO) Coated Salt Hydrate Particles
This protocol describes the synthesis of alkylated GO-coated salt hydrate particles, which act as a rheological modifier and nucleating agent in the DIW ink.[3]
Materials:
-
Graphite (B72142) powder
-
Sodium nitrate (NaNO₃)
-
Sulfuric acid (H₂SO₄)
-
Potassium permanganate (B83412) (KMnO₄)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Salt Hydrate (e.g., Magnesium Nitrate Hexahydrate - MNH)
-
Toluene
Procedure:
-
Synthesis of Graphene Oxide (GO):
-
Alkylation of GO:
-
Disperse the synthesized GO in water.
-
Add hexylamine and heat the mixture under reflux to functionalize the GO with alkyl chains.
-
Wash the resulting alkylated GO (C₆-GO) with water and ethanol (B145695) and dry.
-
-
Coating of Salt Hydrate Particles:
-
Melt the salt hydrate (e.g., MNH at 100 °C).[3]
-
Prepare a dispersion of C₆-GO nanosheets in toluene (e.g., 2 mg/mL).[3]
-
Add the C₆-GO dispersion to the molten salt hydrate.
-
Emulsify the biphasic system using a hand-held emulsifier at high speed while maintaining the temperature.[3]
-
Cool the emulsion to room temperature to allow the salt hydrate droplets to solidify.
-
Isolate the solidified, coated particles by decanting the toluene.
-
Dry the particles under reduced pressure for approximately 4 hours.[3]
-
Protocol 2: Formulation of Direct Ink Writing (DIW) Ink
This protocol details the preparation of the salt hydrate composite ink for 3D printing.[3]
Materials:
-
Alkylated GO-coated salt hydrate particles (from Protocol 1)
-
Poly(methyl methacrylate) (PMMA) beads
-
Toluene
-
Carbon black (optional, for enhanced thermal conductivity)
Procedure:
-
Prepare PMMA Solution:
-
Dissolve PMMA beads in toluene to create a 6:10 (w/v) solution. This can be done by heating at 50 °C overnight followed by sonication until a clear solution is obtained.[3]
-
-
Formulate the Ink:
-
Add the alkylated GO-coated salt hydrate particles to the PMMA solution at a weight ratio of 1:1 (particles:solution).[3]
-
For enhanced thermal conductivity, a formulation with carbon black can be used: To 1 g of a 5:10 (w:v) PMMA/toluene solution, add 900 mg of MNH particles and 70 mg of carbon black.[3]
-
-
Homogenize the Ink:
-
Thoroughly mix the components using a planetary mixer (e.g., Thinky AR-100) at 2000 rpm to achieve a homogeneous, viscous ink.[3]
-
Protocol 3: Direct Ink Writing (DIW) 3D Printing
This protocol outlines the steps for 3D printing the salt hydrate composite ink.
Equipment:
-
DIW 3D printer (e.g., Hyrel 3D Engine SR)[3]
-
Syringe with a Luer-Lok tip
-
Nozzle (e.g., 14-gauge with an inner diameter of 1.600 ± 0.076 mm)[3]
Procedure:
-
Load the Ink:
-
Load the prepared ink into a 10 mL Luer-Lok syringe.
-
Attach the desired nozzle to the syringe.
-
Insert the loaded syringe into the extrusion head of the 3D printer.
-
-
Printing Parameters:
-
Set the desired 3D model for printing.
-
Optimize printing parameters such as extrusion rate, printing speed, and layer height for the specific ink rheology.
-
-
Layer-by-Layer Curing:
-
During the printing process, allow for a short curing time between each layer to facilitate solvent evaporation. A pause of 30 seconds between layers has been shown to be effective.[3]
-
-
Post-Printing Curing:
Protocol 4: Thermal Characterization
This protocol describes the methods for analyzing the thermal properties of the 3D printed salt hydrate composites.
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting temperature, freezing temperature, and latent heat of fusion of the composite.[13]
-
Procedure:
-
Hermetically seal a small sample (5-10 mg) of the printed composite in an aluminum DSC pan.[3]
-
Place the pan in the DSC instrument.
-
Use the following temperature program:
-
Analyze the resulting thermogram to determine the onset of melting, peak melting temperature, and the integrated area of the melting peak (latent heat).
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and composition of the composite.[14]
-
Procedure:
-
Place a small sample of the printed composite in the TGA instrument.
-
Use the following temperature program under a nitrogen atmosphere:
-
Analyze the weight loss as a function of temperature to identify decomposition events and determine the final residual mass.
-
Thermal Conductivity Measurement:
-
Purpose: To measure the rate at which heat is transferred through the composite material.
-
Method: The guarded heat flow meter method (ASTM C518) is a suitable technique for measuring the thermal conductivity of the printed composites.[15][16][17][18]
-
Procedure:
-
Print a flat, solid sample of the composite with parallel surfaces.
-
Place the sample between a heated plate and a cooled plate in the testing apparatus.
-
Establish a steady-state temperature gradient across the sample.
-
Measure the heat flow through the sample using heat flux transducers.
-
Calculate the thermal conductivity based on the measured heat flow, temperature difference, and sample thickness.
-
Data Presentation
The following tables summarize the thermophysical properties of bulk salt hydrates and their 3D printed composites as reported in the literature.
Table 1: Thermophysical Properties of Bulk Salt Hydrates
| Salt Hydrate | Melting Temp. (°C) | Latent Heat (J/g) |
| Magnesium Nitrate Hexahydrate (MNH) | 89 | 140.2[3] |
| Zinc Nitrate Hexahydrate (ZNH) | 36 | 147.2[3] |
| Sodium Sulfate Decahydrate | 32.4 | 251 |
| Calcium Chloride Hexahydrate | 29.9 | 190 |
Note: Data for Sodium Sulfate Decahydrate and Calcium Chloride Hexahydrate are from general literature and not from the specific cited 3D printing studies.
Table 2: Thermal Properties of 3D Printed Salt Hydrate Composites
| Composite Material | Salt Hydrate Content (wt%) | Onset of Melting (°C) | Latent Heat (J/g) | Thermal Conductivity Enhancement |
| Printed MNH-PMMA | ~70 | 88[3] | 99.4[3] | - |
| Printed ZNH-PMMA | ~70 | 33[3] | 98.8[3] | - |
| Printed MNH-PMMA with Carbon Black | ~63 (MNH) | 88[3] | 77.7[3] | ≥ 33%[3][4] |
| Cast MNH-PMMA | ~70 | 88[3] | 102[3] | - |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for DIW of salt hydrate composites.
Logical Relationship of DIW Ink Components
Caption: Interdependencies of DIW ink components.
References
- 1. Printing Composites with Salt Hydrate Phase Change Materials for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Direct Ink Writing of Carbon-Doped Polymeric Composite Ink: A Review on Its Requirements and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 9. Nanocapsules containing salt hydrate phase change materials for thermal energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. infinitalab.com [infinitalab.com]
- 16. infinitalab.com [infinitalab.com]
- 17. ASTM C518 | Thermal Resistance and Conductivity Testing | VTEC Laboratories [vteclabs.com]
- 18. ASTM C518: Standard Test Method for Steady-State Thermal Transmission Properties [intertek.com]
Application Notes and Protocols for the Synthesis of Eutectic Salt Hydrate Mixtures with Enhanced Thermal Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of eutectic salt hydrate (B1144303) mixtures, which are of significant interest for thermal energy storage applications. Their enhanced thermal properties, including high latent heat storage capacity and tunable phase change temperatures, make them suitable for a variety of applications, including temperature-controlled shipping of pharmaceuticals and biological samples.
Introduction to Eutectic Salt Hydrate Mixtures
Salt hydrates are inorganic salts that incorporate water molecules into their crystal structure. Eutectic mixtures of salt hydrates are compositions of two or more salt hydrates that melt and freeze congruently at a single, lower temperature than any of the individual components. This eutectic point offers a distinct and sharp phase transition, which is highly desirable for thermal energy storage applications.
The primary advantages of eutectic salt hydrate mixtures as phase change materials (PCMs) include:
-
High Latent Heat of Fusion: They can store and release large amounts of thermal energy during their phase transition.
-
Tunable Phase Change Temperature: By varying the composition of the mixture, the melting point can be tailored to specific application requirements.
-
Improved Thermal Stability: Eutectic formation can mitigate some of the common issues associated with single salt hydrates, such as incongruent melting and phase separation.
-
Low Cost and Abundance: The raw materials are generally inexpensive and readily available.
However, challenges such as supercooling (cooling of the liquid below its freezing point without solidification) and phase separation during thermal cycling need to be addressed to ensure reliable performance.
Data Presentation: Thermal Properties of Eutectic Salt Hydrate Mixtures
The following table summarizes the thermal properties of several common eutectic salt hydrate mixtures found in the literature.
| Eutectic Composition (wt%) | Melting Point (°C) | Latent Heat of Fusion (J/g) | Notes |
| 50% Na₂SO₄·10H₂O - 50% Na₂CO₃·10H₂O | 25.18 | 187.46 | Exhibits good thermal reliability.[1] |
| 20% Na₂SO₄·10H₂O - 80% Na₂HPO₄·12H₂O | 25.16 | 142.9 | Addition of nucleators and stabilizers can reduce supercooling.[1] |
| 25% Na₂SO₄·10H₂O - 75% Na₂HPO₄·12H₂O | 31.2 | 218.58 | Low degree of supercooling.[2] |
| 75% CaCl₂·6H₂O - 25% MgCl₂·6H₂O | ~21 | Not Specified | |
| 30% Zn(NO₃)₂·6H₂O - 70% Na₂SO₄·10H₂O | 29 | Not Specified | Suggested for photovoltaics.[3] |
| 94% Zn(NO₃)₂ eutectic - 5% talc (B1216) - 1% CMC | 20.9 | ~108 | Talc as a nucleator and CMC as a thickener to improve stability.[3] |
Experimental Protocols
Synthesis of Eutectic Salt Hydrate Mixtures: Heating-Mixing Method
This protocol describes a general method for preparing eutectic salt hydrate mixtures. A specific example for the synthesis of a Na₂SO₄·10H₂O - Na₂CO₃·10H₂O eutectic mixture is provided.
General Protocol:
-
Preparation: Accurately weigh the individual salt hydrates according to the desired eutectic composition.
-
Mixing: Combine the weighed salt hydrates in a sealed container.
-
Heating: Heat the mixture in a water bath or on a hot plate with magnetic stirring. The temperature should be set above the melting point of the highest-melting component to ensure complete liquefaction.
-
Homogenization: Stir the molten mixture continuously for a predetermined period (e.g., 30-60 minutes) to ensure a homogeneous solution.[1]
-
Cooling: Allow the mixture to cool to room temperature while stirring to promote uniform crystallization.
-
Storage: Store the resulting eutectic mixture in a sealed container to prevent water loss or gain.
Specific Example: Synthesis of 50 wt% Na₂SO₄·10H₂O - 50 wt% Na₂CO₃·10H₂O Eutectic Mixture
-
Preparation: Weigh 50 g of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O) and 50 g of sodium carbonate decahydrate (Na₂CO₃·10H₂O).
-
Mixing: Place both salts in a 250 mL beaker with a magnetic stir bar.
-
Heating: Place the beaker on a hot plate with magnetic stirring and heat to approximately 40°C.
-
Homogenization: Stir the mixture at a moderate speed (e.g., 300 rpm) for 1 hour after the salts have completely melted to ensure a uniform eutectic mixture.
-
Cooling: Turn off the heat and continue stirring while the mixture cools to room temperature.
-
Storage: Transfer the solidified eutectic mixture to a labeled, airtight container.
Characterization of Thermal Properties
DSC is a primary technique for determining the melting point and latent heat of fusion of PCMs.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the eutectic salt hydrate mixture into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of water during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
-
Ramp the temperature up at a controlled rate (e.g., 5-10°C/min) to a temperature above the melting point (e.g., 50°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back down to the initial temperature at a controlled rate (e.g., 5-10°C/min).
-
It is recommended to perform a second heating and cooling cycle to observe the thermal behavior after the initial melt and resolidification.
-
-
Data Analysis: Determine the onset temperature of the melting peak as the melting point. Integrate the area under the melting peak to calculate the latent heat of fusion (in J/g). The degree of supercooling can be determined from the difference between the onset of melting and the onset of crystallization during the cooling cycle.
The T-history method is an alternative to DSC, particularly useful for larger, non-homogeneous samples. It involves recording the temperature of the PCM and a reference material (with known properties, like water) as they cool in a constant temperature environment.
Protocol:
-
Setup: Place equal volumes of the molten eutectic mixture and a reference material (e.g., distilled water) in identical test tubes. Insert a calibrated temperature sensor into the center of each sample.
-
Heating: Heat both samples in a water bath to a temperature significantly above the PCM's melting point.
-
Cooling: Simultaneously move both test tubes to a constant, lower temperature environment (e.g., a controlled temperature chamber or a large ice bath).
-
Data Acquisition: Record the temperature of both the PCM and the reference material at regular intervals until the PCM has fully solidified and cooled.
-
Data Analysis: The cooling curve of the PCM will show a plateau or a region of a slower cooling rate during phase change. The melting point is the temperature at this plateau. The latent heat of fusion can be calculated by comparing the cooling curves of the PCM and the reference material, taking into account the specific heat of the materials in their liquid and solid states.[4][5][6]
Mitigating Supercooling and Phase Separation
Protocol for Incorporating Additives:
-
Nucleating Agents: To reduce supercooling, a small amount (typically 1-5 wt%) of a nucleating agent can be added during the synthesis process. The nucleating agent should be added to the molten eutectic mixture and stirred thoroughly to ensure uniform dispersion. Common nucleating agents for salt hydrates include borax (B76245) (sodium tetraborate (B1243019) decahydrate) and other salts with similar crystal structures.[7]
-
Thickeners/Gelling Agents: To prevent phase separation during cycling, thickeners or gelling agents such as carboxymethyl cellulose (B213188) (CMC) or polyacrylamide can be incorporated.[3] These are also added to the molten eutectic mixture and stirred vigorously until a homogeneous, viscous solution is formed. The amount of thickener typically ranges from 1-5 wt%.
Visualizations
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. osti.gov [osti.gov]
- 4. T-history method and its application in the determination of thermophysical properties of phase change materials [esst.cip.com.cn]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Thermal Performance Enhancement of Low Temperature Eutectic Composite Phase Change Materials Based on Na2SO4·10H2O - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sodium Sulfate Decahydrate (SSD) Phase Change Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent the issue of supercooling in sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is supercooling in the context of sodium sulfate decahydrate (SSD)?
A1: Supercooling is a phenomenon where a liquid is cooled below its normal freezing point without solidifying.[1] For sodium sulfate decahydrate, the theoretical crystallization temperature is 32.4°C, but without intervention, it can cool significantly below this temperature while remaining in a liquid state, with nucleation sometimes only initiating at temperatures as low as -10°C.[2] This delay in the liquid-to-solid phase transition is a major challenge for its application as a phase change material (PCM).[2][3][4]
Q2: Why is preventing supercooling critical for PCM applications?
A2: The primary function of a PCM is to store and release thermal energy at a consistent phase transition temperature.[5] Significant supercooling delays the release of stored latent heat, making the thermal performance of the PCM unreliable and unpredictable.[2][3] This can cause the freezing temperature to vary by 25–40°C, which limits the practical application of SSD in thermal energy storage systems that require consistent temperature regulation.[2][6]
Q3: What are the primary causes of supercooling in SSD?
A3: Supercooling in SSD is primarily caused by a lack of nucleation sites for crystallization to begin.[7] At a molecular level, long-range electrostatic forces between sodium and sulfate ions, as well as with polar water molecules, are responsible for the delayed nucleation.[2][3][4] This slow dynamic of charged molecules hinders the formation of an ordered crystal structure, leading to an amorphous, supercooled state.[2][3]
Q4: What are the main strategies to mitigate supercooling in SSD?
A4: The most common and effective strategy to mitigate supercooling is the addition of a nucleating agent.[8] These agents are materials with a crystal structure and lattice parameters similar to SSD, which provide a template for crystallization to begin at or near the theoretical freezing point.[8] Another related issue, phase separation, is often addressed by adding thickening agents, which can also indirectly influence crystallization behavior.[7][9]
Q5: How do nucleating agents like borax (B76245) reduce supercooling?
A5: Nucleating agents, such as sodium tetraborate (B1243019) decahydrate (borax), have a crystal lattice structure that is very similar to that of sodium sulfate decahydrate.[2] The lattice mismatch between SSD and borax is minimal (around 5%), making borax an ideal candidate to act as a template for crystal growth.[2] By providing these heterogeneous nucleation sites, borax reduces the energy barrier required for crystallization, allowing solidification to occur at a temperature much closer to the true melting point and significantly reducing the degree of supercooling.[2][3][4]
Troubleshooting Guide
Q6: My pure SSD sample shows a large degree of supercooling (over 30°C). Is this normal?
A6: Yes, this is a well-documented characteristic of pure sodium sulfate decahydrate. Samples without any nucleating agents have been observed to have supercooling of over 32°C, with nucleation temperatures well below 0°C.[2][3] This behavior is expected and highlights the necessity of using additives to control the phase transition.
Q7: I've added a nucleating agent (borax), but supercooling is still significant. What are potential causes and solutions?
A7: If supercooling persists after adding a nucleating agent, several factors could be at play. The concentration of the agent may be incorrect, the components may not be mixed homogeneously, or the cooling rate could be too high. A systematic approach is needed to identify the issue.
Q8: My SSD composite is showing phase separation along with supercooling. How are these issues related and how can I solve them?
A8: Supercooling and phase separation are two of the most significant challenges for SSD.[10][11] Phase separation occurs because SSD melts incongruently; upon melting, it forms a saturated sodium sulfate solution and solid anhydrous sodium sulfate, which can settle.[1] This separation prevents proper rehydration during freezing, reducing the energy storage capacity over cycles.[10][12] While distinct, these problems are often addressed simultaneously using a combination of additives.
Q9: How does the cooling rate affect the degree of supercooling?
A9: The cooling rate plays an important role in the degree of supercooling.[2] Generally, higher rates of cooling can lead to a greater degree of supercooling because the system has less time to form stable nuclei.[2][3] Experiments have shown that reducing the rate of cooling increases the nucleation temperature, meaning there is less supercooling.[2] For example, one study found that the minimum supercooling (5.3°C) occurred at a cooling temperature of 20°C, while the maximum supercooling (15.9°C) occurred at 5°C.[13]
Data & Experimental Protocols
Q10: What is the quantitative effect of borax concentration on the supercooling of SSD?
A10: The concentration of borax directly impacts its effectiveness in reducing supercooling. While pure SSD can have a supercooling degree of over 30°C, adding even a small amount of borax significantly reduces this.[2] Increasing the concentration generally improves performance up to an optimal point.
Table 1: Effect of Borax Concentration on SSD Supercooling
| Sample Composition | Degree of Supercooling (°C) | Reference |
|---|---|---|
| Pure Sodium Sulfate Decahydrate (SSD) | > 30 °C | [2][3] |
| SSD + 4 wt.% Borax | 4 °C (reduced from 14 °C) | [5] |
| SSD + 5 wt.% Borax + 3 wt.% CMC | 1.5 °C | [14] |
| SSD + 3-9 wt.% Borax | Significant reduction |[2] |
Q11: Are there other effective nucleating and thickening agents for SSD?
A11: Yes, while borax is the most common nucleating agent, other materials have been investigated. Similarly, various polymers are used as thickening or stabilizing agents to prevent phase separation.
Table 2: Common Additives for Sodium Sulfate Decahydrate PCM
| Additive Type | Additive Name | Function / Notes | Reference(s) |
|---|---|---|---|
| Nucleating Agent | Sodium Tetraborate Decahydrate (Borax) | Most common and effective; similar crystal structure to SSD. | [2][5][15] |
| Nucleating Agent | Barium Sulfate (BaSO₄), Calcium Sulfate (CaSO₄) | Used in combination with borax to enhance nucleation. | [1] |
| Thickening Agent | Carboxymethyl Cellulose (CMC) | Common thickener to prevent phase separation. | [7][14][16] |
| Thickening Agent | Sodium Polyacrylate (SPA) | Used to prevent incongruent melting and phase segregation. | [2][17] |
| Stabilizing Agent | Dextran Sulfate Sodium (DSS) | Polyelectrolyte that improves long-term thermal cycling stability. | [12][17][18] |
| Thickening Agent | Polyacrylamide (PAM) | Used as a thickener to reduce phase separation. |[9][19] |
Q12: What is a detailed experimental protocol for preparing an SSD composite with a nucleating agent and a thickener?
A12: The following protocol is a generalized procedure based on common laboratory practices for preparing an SSD composite with borax as the nucleating agent and sodium polyacrylate as the thickener.
Experimental Protocol Steps:
-
Materials Preparation : Use anhydrous sodium sulfate (Na₂SO₄), deionized (DI) water, sodium tetraborate decahydrate (borax), and a thickening agent like sodium polyacrylate.[2]
-
Mixing :
-
Prepare the sodium sulfate decahydrate by mixing anhydrous Na₂SO₄ with a stoichiometric ratio of DI water.[2]
-
In a sealed container, heat the mixture on a hotplate to a temperature above the melting point of SSD, typically around 45°C.[2][3]
-
Add the desired weight percentage of the thickening agent (e.g., 5 wt.% sodium polyacrylate) and the nucleating agent (e.g., 3-9 wt.% borax).[2]
-
-
Homogenization : Stir the complete mixture vigorously and continuously for an extended period, such as 10 hours, while maintaining the temperature at 45°C to ensure all components are fully dissolved and the solution is homogeneous.[2][3]
-
Characterization :
-
After preparation, the thermal properties of the sample can be analyzed.
-
Differential Scanning Calorimetry (DSC) : Use a DSC instrument to measure the melting and crystallization temperatures and latent heat. A typical method involves cooling the sample at a controlled rate (e.g., 1°C/min) to observe the nucleation temperature.[2][6]
-
T-History Method : For larger samples, the T-History method can be used. This involves placing the sample in a vial with a thermocouple and recording its temperature profile as it cools in a controlled ambient chamber.[2][3]
-
-
Cycling Stability : To test long-term stability, subject the sample to repeated melt-freeze cycles and measure its thermal properties periodically to check for degradation in performance.[10][20]
References
- 1. CN102212341A - Sodium sulfate decahydrate phase change energy storage material compositions - Google Patents [patents.google.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding supercooling mechanism in sodium sulfate decahydrate phase-change material [ouci.dntb.gov.ua]
- 5. Glauber’s Salt Composites for HVAC Applications: A Study on the Use of the T-History Method with a Modified Data Evaluation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress of sodium sulfate decahydrate phase changematerial [esst.cip.com.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research-hub.nrel.gov [research-hub.nrel.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. osti.gov [osti.gov]
how to avoid phase separation in sodium salt hydrate mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium salt hydrate (B1144303) mixtures. The focus is on preventing phase separation to ensure stable and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of sodium salt hydrate mixtures?
A1: Phase separation in salt hydrates, particularly in Phase Change Materials (PCMs), is a phenomenon that occurs during incongruent melting. When the salt hydrate is heated, it melts into a saturated aqueous solution and an anhydrous (or lower hydrate) salt. Due to density differences, the heavier anhydrous salt settles at the bottom of the container.[1][2] This segregation is often irreversible upon cooling, leading to a progressive degradation of the material's heat-storage capacity and a reduction in its service life.[1]
Q2: What are the primary causes of phase separation?
A2: The primary cause is the incongruent melting behavior of many salt hydrates. Unlike congruent melting where the material transitions to a liquid of the same composition, incongruent melting yields a liquid phase and a solid phase of different compositions. Gravity then causes the denser solid phase to settle out of the solution, preventing the reformation of the original salt hydrate upon cooling. This issue is often compounded by supercooling, where the mixture remains liquid below its freezing point.[1][3]
Q3: What are the main strategies to prevent phase separation in sodium salt hydrate mixtures?
A3: There are several established methods to mitigate or eliminate phase separation:
-
Adding Thickening or Gelling Agents: Increasing the viscosity of the molten salt solution slows down or prevents the settling of anhydrous salt particles.[4][5]
-
Using Nucleating Agents: These additives promote crystallization and can help reduce supercooling, which is often associated with phase separation.[1][6]
-
Creating Eutectic Mixtures: Blending two or more salt hydrates can create a eutectic composition that melts and freezes congruently at a specific temperature, thus avoiding separation.[1][4]
-
Encapsulation: Microencapsulating the salt hydrate physically confines the material, preventing the segregation of its components.[1][7]
-
Employing Polymeric Stabilizers: Certain polyelectrolytes can electrostatically suspend salt particles in the solution, maintaining a homogeneous mixture.[8][9]
-
Incorporating into Porous Substrates: Stabilizing the salt hydrate within a porous support material through capillary forces can prevent liquid leakage and separation.[6]
Troubleshooting Guide
Q1: My sodium sulfate (B86663) decahydrate (B1171855) (Glauber's salt) mixture separates after only a few heating and cooling cycles. What can I do?
A1: This is a classic example of incongruent melting. The energy storage capacity of pure sodium sulfate decahydrate (SSD) can degrade by over 38% after just 10 cycles due to phase separation.[10] To resolve this, you should add stabilizing agents.
-
Recommended Action: A combination of a nucleating agent and a thickening agent is often effective. For SSD, borax (B76245) (sodium borate (B1201080) decahydrate) is a commonly used nucleating agent to suppress supercooling.[11] For thickening, carboxymethyl cellulose (B213188) (CMC) is a frequent choice.[11]
-
Alternative: Consider using a polyelectrolyte like dextran (B179266) sulfate sodium (DSS), which has been shown to create stable suspensions for up to 150 cycles by reducing SSD particle size and preventing settling through electrostatic forces.[8][9][10]
Q2: I added a thickening agent, but the performance (e.g., energy storage capacity) of my PCM has decreased. Why did this happen and what is the solution?
A2: While thickeners increase viscosity to prevent phase separation, some can negatively impact the thermal properties of the mixture. Studies have shown that certain thickeners, such as sodium polyacrylate (SPA), potassium polyacrylate (PPA), and cellulose nanofiber (CNF), can cause a deterioration in the energy storage capacity (ESC) of sodium sulfate decahydrate.[8][9][10]
-
Explanation: The additive may interfere with the crystallization process or simply displace the active PCM, reducing the overall energy storage density.[1]
-
Solution: Select a thickener that is effective at preventing separation without significantly compromising thermal performance. For example, while some CMCs can be effective, their molecular weight is a critical factor.[11] Alternatively, explore non-thickening stabilization methods like using polyelectrolytes (e.g., DSS) which do not significantly impact viscosity.[8][9]
Q3: How do I select the right nucleating agent for my specific sodium salt hydrate?
A3: The effectiveness of a nucleating agent is often related to its crystal structure's similarity to the salt hydrate. A good nucleating agent should have a low contact angle with the salt hydrate, indicating high affinity.[1]
-
For Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O): Borax (Na₂B₄O₇·10H₂O) is a highly effective nucleating agent.[1]
-
For Sodium Acetate (B1210297) Trihydrate (SAT): Disodium hydrogenphosphate (Na₂HPO₄) and its hydrates are well-studied nucleators, though they can be deactivated by heating above certain temperatures.[12] More recent studies have identified CaCl₂·2H₂O as a more robust nucleating agent for SAT, remaining effective even after heating to 80°C.[2][13]
-
General Approach: If a known nucleator for your system is not available, you may need to screen potential candidates. This involves adding a small weight percentage (typically 1-5 wt%) of the candidate agent to the molten salt hydrate and observing the degree of supercooling over multiple thermal cycles.[2][13]
Q4: My mixture is stable, but now it's too viscous to handle easily in my experimental setup. Are there other options?
A4: Yes. If high viscosity is a problem, consider stabilization methods that do not rely on thickening the bulk material.
-
Microencapsulation: This technique involves enclosing the salt hydrate in a protective polymer shell. This physically prevents phase separation and leakage without increasing the viscosity of the bulk material.[1][7]
-
Shape-Stabilization with Porous Materials: Impregnating the molten salt hydrate into a porous support like expanded graphite (B72142) or fumed silica (B1680970) can prevent separation through capillary action.[4][14] This creates a composite material that remains solid in form even when the salt hydrate is molten.
Quantitative Data on Stabilizing Agents
The following table summarizes quantitative data for various additives used to prevent phase separation and supercooling in common sodium salt hydrates.
| Salt Hydrate | Additive Type | Additive Name | Concentration (wt. %) | Key Finding | Reference |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Nucleating Agent | Borax (Na₂B₄O₇·10H₂O) | 3% | Used in combination with other salts, found to be stable with negligible supercooling. | [11] |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Thickening Agent | Carboxymethyl Cellulose (CMC) | Not specified | CMC with molecular weights of 90 and 250 kg/mol effectively stabilized the PCM. CMC of 700 kg/mol was ineffective. | [11] |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Polyelectrolyte | Dextran Sulfate Sodium (DSS) | Not specified | Provided greater stability up to 150 cycles without significantly impacting viscosity. | [8][9] |
| Sodium Acetate Trihydrate (SAT) | Nucleating Agent | CaCl₂·2H₂O | 0.5 - 4.76% | Excellent nucleating agent, remains active after heating to 80°C. Outperforms Na₂HPO₄·12H₂O in cycling stability. | [2][13] |
| Sodium Acetate Trihydrate (SAT) | Nucleating Agent | Na₂HPO₄·12H₂O | 4.76% | Effective nucleator but can be deactivated if heated above 65°C-80°C. | [2][12][13] |
| Calcium Chloride Hexahydrate (CaCl₂·6H₂O) | Nucleating Agent | SrCl₂·6H₂O | 4% | Reduced supercooling degree to as low as 2.8°C. | [1] |
| Calcium Chloride Hexahydrate (CaCl₂·6H₂O) | Thickening Agent | Silica Fumes | 2% | Eliminated segregation of the salt hydrate. | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Sodium Sulfate Decahydrate (SSD) PCM
This protocol describes the preparation of a stabilized SSD mixture using borax as a nucleating agent and carboxymethyl cellulose (CMC) as a thickening agent.
Materials:
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)
-
Borax (Na₂B₄O₇·10H₂O)
-
Carboxymethyl Cellulose (CMC, molecular weight ~250 kg/mol )
-
Deionized water
-
Beaker or flask
-
Magnetic stirrer with hot plate
-
Thermometer or thermocouple
Procedure:
-
Preparation: Weigh the components to achieve the desired final composition. A common starting point is 3 wt% borax and a concentration of CMC determined by preliminary viscosity tests (e.g., 1-5 wt%). The remainder is SSD.
-
Heating: Place the weighed SSD in the beaker on the magnetic hot plate. Gently heat the mixture while stirring. The melting point of SSD is approximately 32.4°C. Heat the mixture to about 40-50°C to ensure all crystals are fully dissolved.[5]
-
Adding Nucleating Agent: Once the SSD is completely molten, slowly add the weighed borax powder to the solution while maintaining continuous stirring. Stir until the borax is fully dispersed.[11]
-
Adding Thickening Agent: Slowly sprinkle the CMC powder into the vortex of the stirring solution. Add the CMC gradually to prevent clumping. Continue stirring and maintaining the temperature until the CMC is fully dissolved and the solution becomes a homogeneous, viscous gel.[5]
-
Cooling and Observation: Turn off the heat and allow the mixture to cool to room temperature. Observe the solidification process. A successfully prepared mixture should solidify uniformly without visible separation of anhydrous salt at the bottom.
-
Testing: Subject the prepared PCM to multiple heating and cooling cycles (e.g., from 25°C to 50°C) to confirm its long-term stability and performance.
Visualizations
Caption: Workflow of incongruent melting leading to phase separation.
References
- 1. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Salt hydrate based phase change materials for thermal energy storage—A review#br# [esst.cip.com.cn]
- 4. sae.tu.kielce.pl [sae.tu.kielce.pl]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of low-cost phase change materials for thermal energy storage applications | ORNL [ornl.gov]
- 10. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Carboxymethyl Cellulose as a Thickening Agent for Glauber’s Salt-Based Low Temperature PCM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phas ... - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01454K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. nso-journal.org [nso-journal.org]
Technical Support Center: Optimizing Sodium Sulfate Decahydrate for Energy Storage
Welcome to the technical support center for optimizing the energy storage capacity of sodium sulfate (B86663) decahydrate (B1171855) (SSD), also known as Glauber's salt. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing SSD as a phase change material (PCM). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide & FAQs
This section provides answers to common issues that arise when working with sodium sulfate decahydrate for thermal energy storage applications.
Q1: My sodium sulfate decahydrate (SSD) sample is not solidifying at its expected melting point (supercooling). How can I fix this?
A1: Supercooling is a common phenomenon where SSD remains in a liquid state below its freezing point.[1][2] This delays the release of stored latent heat. To address this, you can introduce a nucleating agent to promote crystallization.
-
Solution: Add a nucleating agent. Borax (B76245) (sodium tetraborate (B1243019) decahydrate) is a widely used and effective nucleating agent for SSD due to the similar crystal structures.[3] The addition of borax can significantly reduce the degree of supercooling.[4][5]
-
Recommendation: Start by adding 2-5 wt% of borax to your SSD solution.[5] The optimal concentration can be determined through experimental testing, as shown in the data tables below.
Q2: I'm observing a decrease in the energy storage capacity of my SSD after several heating and cooling cycles. What is causing this?
A2: This is likely due to phase separation, also known as incongruent melting.[1][6] Upon melting, anhydrous sodium sulfate can precipitate from the solution and settle at the bottom. During cooling, this anhydrous salt does not fully recombine with water, leading to a reduction in the amount of sodium sulfate decahydrate that can be formed, thus lowering the energy storage capacity.[1]
-
Solution 1: Add a Thickening Agent. Thickening or gelling agents increase the viscosity of the solution, which helps to keep the anhydrous sodium sulfate particles suspended and prevents them from settling.[1] This promotes their recombination with water during freezing.
-
Examples of Thickening Agents: Carboxymethyl cellulose (B213188) (CMC)[7][8][9], sodium polyacrylate (SPA)[3], and dextran (B179266) sulfate sodium (DSS)[1][6] have been shown to be effective.
-
-
Solution 2: Microencapsulation. Encapsulating the SSD in a polymer shell can prevent the leakage of the molten salt and help maintain its composition over many cycles.[10]
Q3: How can I improve the thermal conductivity of my SSD composite?
A3: Sodium sulfate decahydrate has a relatively low thermal conductivity, which can limit the rate of heat transfer during charging and discharging.
-
Solution: Incorporate materials with high thermal conductivity into your SSD composite. Expanded graphite (B72142) (EG) is a common additive used to enhance the thermal conductivity of PCMs.[3][7]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of additives on the performance of sodium sulfate decahydrate.
Table 1: Effect of Borax as a Nucleating Agent on the Supercooling of Sodium Sulfate Decahydrate
| Borax Concentration (wt%) | Supercooling Degree (°C) | Reference |
| 0 | > 32 | [5] |
| 3 | Reduced, but specific value varies | [4] |
| 5 | 1.5 | [7] |
| 6 | ~10.3 (relative to 9 wt%) | [4] |
| 9 | ~22 (nucleation temperature) | [4] |
Table 2: Long-Term Cycling Stability of Sodium Sulfate Decahydrate with Various Additives
| Additive(s) | Number of Cycles | Energy Storage Capacity (ESC) Retention | Reference |
| None | 10 | 61.6% (degraded by 38.4%) | [1] |
| Dextran Sulfate Sodium (DSS) | 150 | Stable | [1] |
| Carboxymethyl Cellulose (CMC) and Borax | Not Specified | No phase separation observed | [7] |
| Sodium Alginate | >100 | Stable performance | [11][12] |
| Microencapsulated SSD | 100 | ~80% (degraded from 125.6 J/g to 100.9 J/g) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the thermal properties of sodium sulfate decahydrate and its composites.
Preparation of Modified Sodium Sulfate Decahydrate Composites
This protocol describes the general steps for preparing a sodium sulfate decahydrate composite with a nucleating agent and a thickening agent.
-
Dissolution: In a sealed container, heat deionized water to a temperature above the melting point of SSD (e.g., 45 °C).
-
Addition of Anhydrous Sodium Sulfate: While stirring, slowly add the stoichiometric amount of anhydrous sodium sulfate to the heated deionized water. Continue stirring until the salt is completely dissolved.
-
Introduction of Additives:
-
Nucleating Agent (e.g., Borax): Add the desired weight percentage of the nucleating agent to the solution and stir until it is fully dissolved.[4]
-
Thickening Agent (e.g., CMC): Slowly add the desired weight percentage of the thickening agent to the solution while stirring vigorously to prevent clumping. Continue stirring until a homogeneous gel is formed.[13]
-
-
Homogenization: Continue to stir the mixture at an elevated temperature (e.g., 45 °C) for an extended period (e.g., 10 hours) to ensure a uniform distribution of all components.[4]
-
Cooling and Storage: Allow the mixture to cool to room temperature. Store in a sealed container to prevent water loss.
Differential Scanning Calorimetry (DSC) Analysis
DSC is used to measure the phase change temperature and latent heat of fusion of the SSD samples.[14][15][16]
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the prepared SSD composite into a DSC pan. Seal the pan hermetically to prevent any loss of water during heating.
-
Instrument Calibration: Calibrate the DSC instrument using standard reference materials (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.
-
Thermal Program:
-
Initial Isothermal Step: Hold the sample at a temperature below its expected freezing point (e.g., 0 °C) for a few minutes to ensure a stable starting condition.
-
Heating Ramp: Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its melting point (e.g., 50 °C).[15]
-
Isothermal Step: Hold the sample at the elevated temperature for a few minutes to ensure complete melting.
-
Cooling Ramp: Cool the sample at the same constant rate back to the initial temperature.
-
-
Data Analysis:
-
Melting and Freezing Temperatures: Determine the onset and peak temperatures of the endothermic (melting) and exothermic (freezing) peaks from the DSC curve.
-
Latent Heat of Fusion: Integrate the area under the melting and freezing peaks to calculate the latent heat of fusion (in J/g).
-
T-History Method
The T-history method is an alternative technique to DSC for determining the thermophysical properties of PCMs, particularly for larger sample sizes.[17][18][19]
-
Apparatus Setup:
-
Place a known mass of the SSD composite into a test tube.
-
Insert a calibrated temperature sensor (e.g., a thermocouple or a Pt100) into the center of the sample.
-
Prepare a reference sample of a material with known specific heat (e.g., water) in an identical test tube with a temperature sensor.
-
Place both test tubes in a controlled temperature environment, such as a water bath or an oven, that can be heated and cooled at a controlled rate.
-
-
Experimental Procedure:
-
Heat the samples to a temperature above the melting point of the SSD.
-
Once the samples have reached thermal equilibrium, remove them from the heating environment and allow them to cool in a controlled ambient environment.
-
Record the temperature of both the SSD sample and the reference sample over time until the SSD has completely solidified and cooled to a temperature well below its freezing point.
-
-
Data Analysis:
-
Plot the temperature versus time curves for both the SSD and the reference material.
-
The phase change temperature can be identified by the plateau in the cooling curve of the SSD.
-
The latent heat and specific heat can be calculated by analyzing the cooling rates of the SSD and the reference material during different phases (liquid, phase change, and solid).
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in optimizing sodium sulfate decahydrate.
Caption: Experimental workflow for preparing and characterizing modified sodium sulfate decahydrate.
Caption: Logical relationship between common problems and their solutions in SSD optimization.
References
- 1. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of sodium sulfate decahydrate phase changematerial [esst.cip.com.cn]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Carboxymethyl Cellulose as a Thickening Agent for Glauber’s Salt-Based Low Temperature PCM (Journal Article) | OSTI.GOV [osti.gov]
- 9. Influence of Carboxymethyl Cellulose as a Thickening Agent for Glauber's Salt-Based Low Temperature PCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alginate–Sodium Sulfate Decahydrate Phase Change Composite with Extended Stability | ORNL [ornl.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sodium Carboxymethyl Cellulose is used as thickening agent - INTERSURFCHEM [polymerchem.org]
- 14. mdpi.com [mdpi.com]
- 15. An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material [mdpi.com]
- 16. linseis.com [linseis.com]
- 17. researchgate.net [researchgate.net]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Salt Hydrates for Building Energy Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with salt hydrates for building energy storage applications.
Troubleshooting Guides
This section addresses common challenges encountered during the experimental use of salt hydrates as phase change materials (PCMs).
Issue 1: Supercooling
-
Q1: My salt hydrate (B1144303) PCM is not solidifying at its freezing point. What is happening?
-
A1: This phenomenon is known as supercooling, where the material remains in a liquid state below its freezing temperature due to a lack of nucleation sites for crystal growth.[1][2] This delays or prevents the release of stored latent heat, significantly impacting the performance of the energy storage system.[2]
-
-
Q2: How can I prevent or reduce supercooling in my salt hydrate PCM?
-
A2: The most common and effective method to mitigate supercooling is by introducing nucleating agents.[3] These are additives that provide heterogeneous nucleation sites, facilitating crystal formation closer to the theoretical freezing point.
-
-
Q3: What are some effective nucleating agents for common salt hydrates?
-
A3: The selection of a nucleating agent is specific to the salt hydrate. Some well-documented combinations include:
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O): Borax (B76245) (Sodium Tetraborate Decahydrate) is a commonly used nucleating agent.[4] The addition of 6 wt.% borax can reduce the supercooling of Na₂SO₄·10H₂O by 76%.[4]
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O): Disodium hydrogen phosphate (B84403) dodecahydrate (Na₂HPO₄·12H₂O) can reduce the supercooling degree to 0.6°C when added at 4 wt.%.[5]
-
Calcium Chloride Hexahydrate (CaCl₂·6H₂O): Adding strontium chloride hexahydrate (SrCl₂·6H₂O) as a nucleating agent can effectively reduce supercooling.
-
-
-
Q4: I've added a nucleating agent, but supercooling still occurs. What should I do?
-
A4:
-
Check the concentration: The effectiveness of a nucleating agent is concentration-dependent. Ensure you are using the optimal concentration as recommended in the literature.
-
Ensure proper dispersion: The nucleating agent must be uniformly dispersed throughout the salt hydrate melt. Inadequate mixing can lead to localized areas with insufficient nucleation sites.
-
Consider cooling rate: High cooling rates can sometimes exacerbate supercooling. Try reducing the cooling rate to allow more time for nucleation and crystal growth.[4]
-
Investigate chemical compatibility: Ensure the nucleating agent is chemically stable and does not react undesirably with the salt hydrate over multiple thermal cycles.
-
-
Issue 2: Phase Segregation
-
Q1: After several melting/freezing cycles, the performance of my salt hydrate PCM has degraded. What could be the cause?
-
A1: This is likely due to phase segregation, a phenomenon where the anhydrous salt and water separate during the melting process.[3] Due to density differences, the heavier anhydrous salt settles at the bottom of the container, leading to a non-uniform composition and a reduction in the latent heat of fusion over cycles.[3]
-
-
Q2: How can I prevent phase segregation in my salt hydrate PCM?
-
A2: Several strategies can be employed to combat phase segregation:
-
Thickening Agents: Adding thickeners or gelling agents increases the viscosity of the molten salt hydrate, which suspends the anhydrous salt particles and prevents them from settling.[6][7]
-
Microencapsulation: Encapsulating the salt hydrate in small shells (microcapsules) can physically prevent the separation of the salt and water phases.[3][8]
-
Porous Matrices: Incorporating the salt hydrate into a porous support material, such as expanded graphite (B72142) or silica (B1680970) fume, can help to maintain a uniform distribution through capillary action.[3]
-
-
-
Q3: What are some effective thickeners, and do they affect energy storage capacity?
-
A3: Common thickeners include carboxymethyl cellulose (B213188) (CMC) and xanthan gum.[7] While effective at preventing phase segregation, the addition of thickeners can slightly reduce the overall energy storage density of the PCM because they do not contribute to the latent heat storage.[3] For example, adding 25 wt.% super-absorbent polymers can eliminate segregation in CaCl₂·6H₂O.[3]
-
Issue 3: Corrosion
-
Q1: I've noticed corrosion on the metal container holding my salt hydrate PCM. Is this expected?
-
A1: Yes, salt hydrates can be corrosive to certain metals, which can lead to leakage of the PCM and degradation of the container over time.[9] The corrosiveness depends on the specific salt hydrate and the type of metal.
-
-
Q2: Which metals are most and least compatible with salt hydrate PCMs?
-
A2:
-
Generally Recommended: Stainless steel is often recommended as a container material for inorganic PCMs due to its good corrosion resistance.[2]
-
Use with Caution: Copper and aluminum alloys may be suitable for some salt hydrates, but their compatibility should be thoroughly tested.[2][10] For instance, copper shows resistance to calcium chlorides but not to sodium acetates.[10]
-
Not Recommended: Carbon steel is generally not recommended for use with most salt hydrate PCMs.[2]
-
-
-
Q3: How can I mitigate corrosion?
-
A3:
-
Material Selection: Choose a container material that is known to be compatible with your specific salt hydrate.
-
Corrosion Inhibitors: In some cases, corrosion inhibitors can be added to the salt hydrate to reduce its corrosive effects.
-
Coatings: Applying a protective coating to the interior of the metal container can provide a barrier against corrosion.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using salt hydrates for building energy storage?
-
Q2: What is the typical energy storage density of salt hydrate PCMs?
-
Q3: How does the thermal conductivity of salt hydrates compare to other PCMs?
-
Q4: How can I improve the thermal conductivity of my salt hydrate PCM?
-
A4: The thermal conductivity can be enhanced by adding materials with high thermal conductivity, such as:
-
Data Presentation
Table 1: Effect of Nucleating Agents on Supercooling of Salt Hydrates
| Salt Hydrate | Nucleating Agent | Concentration (wt.%) | Supercooling Degree (°C) without Nucleator | Supercooling Degree (°C) with Nucleator | Reference |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Borax | 6 | ~30 | ~7.2 | [4] |
| Sodium Acetate Trihydrate (CH₃COONa·3H₂O) | Disodium hydrogen phosphate dodecahydrate | 4 | >20 | 0.6 | [5] |
| Calcium Chloride Hexahydrate (CaCl₂·6H₂O) | Strontium Chloride Hexahydrate | 4 | >15 | <3 | [3] |
Table 2: Corrosion Rates of Metals in Salt Hydrate PCMs
| Metal | Salt Hydrate PCM | Corrosion Rate (g/m²d) | Recommendation | Reference |
| Aluminum | Calcium Chloride Hexahydrate | High (pitting) | Not Recommended | [10] |
| Copper | Calcium Chloride Hexahydrate | Low | Cautiously Recommended | [10] |
| Stainless Steel | Various Salt Hydrates | Very Low | Recommended | [2][14] |
| Carbon Steel | Various Salt Hydrates | High | Not Recommended | [2] |
Table 3: Thermal Conductivity Enhancement of Salt Hydrates
| Salt Hydrate | Enhancement Material | Concentration (wt.%) | Thermal Conductivity (W/(m·K)) - Pure | Thermal Conductivity (W/(m·K)) - Enhanced | Reference |
| Calcium Chloride Hexahydrate (CaCl₂·6H₂O) | Reduced Graphene Oxide | 0.5 | 0.56 | 1.01 | [15] |
| Eutectic (SCD & SDPD) | Expanded Graphite | 12 | 0.82 | 2.74 | [12] |
| Sodium Acetate Trihydrate | Graphene Nanoplatelets | 2.5 | ~0.6 | ~0.93 | [6] |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Thermal Properties Analysis
-
Objective: To determine the melting/freezing temperatures and latent heat of fusion of a salt hydrate PCM.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the salt hydrate sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected freezing point (e.g., -20°C) for 5-10 minutes to ensure complete solidification.
-
Ramp the temperature up at a constant heating rate (e.g., 5-10 °C/min) to a temperature above its expected melting point (e.g., 80°C).
-
Hold the sample at the high temperature for 5 minutes to ensure complete melting.
-
Ramp the temperature down at a constant cooling rate (e.g., 5-10 °C/min) back to the starting temperature.
-
-
Data Analysis: The DSC software will record the heat flow as a function of temperature.
-
Melting/Freezing Point: The peak of the endothermic (melting) or exothermic (freezing) curve corresponds to the phase change temperature.
-
Latent Heat of Fusion: The area under the phase change peak represents the latent heat of fusion.
-
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the dehydration temperature and thermal stability of a salt hydrate PCM.
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (10-20 mg) of the salt hydrate sample into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 200°C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
-
Data Analysis: The TGA instrument records the mass of the sample as a function of temperature.
-
Dehydration Temperature: A step-wise loss of mass in the TGA curve indicates the loss of water molecules (dehydration). The onset temperature of this mass loss is the dehydration temperature.
-
Thermal Stability: The temperature at which significant mass loss begins indicates the upper limit of the material's thermal stability.
-
-
Visualizations
References
- 1. nso-journal.org [nso-journal.org]
- 2. mdpi.com [mdpi.com]
- 3. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Carbon-Enhanced Hydrated Salt Phase Change Materials for Thermal Management Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 11. sae.tu.kielce.pl [sae.tu.kielce.pl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. confer.cz [confer.cz]
- 15. Enhanced thermal conductivity in a hydrated salt PCM system with reduced graphene oxide aqueous dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thermal Conductivity of Sodium Sulfate Decahydrate Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal conductivity of sodium sulfate (B86663) decahydrate (B1171855) (SSD) composites.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and characterization of sodium sulfate decahydrate composites.
Issue: The thermal conductivity of my sodium sulfate decahydrate composite is not significantly improved after adding a conductive filler.
-
Possible Cause 1: Poor dispersion of the additive.
-
Solution: Ensure proper dispersion of the conductive filler within the sodium sulfate decahydrate matrix. For fillers like carbon nanotubes (CNTs), pretreatment using high-speed shear and sonication before blending with the SSD can improve dispersion.[1] For expanded graphite (B72142) (EG), a "one-pot synthesis procedure" can be effective for scalable production.[2][3]
-
-
Possible Cause 2: High interfacial thermal resistance.
-
Possible Cause 3: Low bulk density of the composite.
-
Solution: Some additives, like expanded graphite, can significantly decrease the bulk density of the composite as their fraction increases.[2][3] This can lead to a plateau or even a decrease in thermal performance despite higher thermal conductivity. Consider using a combination of additives, such as adding graphite nanoplatelets (GnP) to an EG-SSD composite, to increase bulk density and energy storage density.[2][3]
-
Issue: The sodium sulfate decahydrate composite exhibits significant supercooling.
-
Possible Cause: Lack of effective nucleation sites.
-
Solution: Introduce a nucleating agent to provide sites for crystal growth and reduce the degree of supercooling. Borax (B76245) (sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O) is a commonly used and effective nucleating agent for SSD.[4][5][6] For example, adding 2-5 wt% of borax can suppress supercooling to below 1°C.[5] Strontium chloride hexahydrate (SrCl₂·6H₂O) is another effective nucleating agent.[7]
-
Issue: The composite undergoes phase separation after several thermal cycles.
-
Possible Cause: Incongruent melting of sodium sulfate decahydrate.
-
Solution: Incorporate a thickening or gelling agent to create a stable network that prevents the segregation of anhydrous sodium sulfate. Carboxymethyl cellulose (B213188) (CMC) and sodium polyacrylate are effective thickeners.[4][8] Polyelectrolytes like dextran (B179266) sulfate sodium (DSS) have also been shown to prevent phase separation by keeping the water of hydration in close proximity to the salt.[9]
-
Frequently Asked Questions (FAQs)
1. What are the most effective additives for enhancing the thermal conductivity of sodium sulfate decahydrate?
Several carbon-based materials are highly effective due to their excellent thermal conductivity. These include:
-
Expanded Graphite (EG): Can increase the thermal conductivity by over 500%.[2][3]
-
Graphite Nanoplatelets (GnP): Also significantly enhances thermal conductivity.[2][3]
-
Carbon Nanotubes (CNTs): Known for their high thermal conductivity and can be used to create conductive networks within the composite.[1][10][11]
-
Boron Nitride Nanosheets (BNNS): Have been shown to increase the thermal conductivity of SSD composites significantly.[12]
2. What is a typical experimental procedure for preparing a sodium sulfate decahydrate composite with enhanced thermal conductivity?
A common method is the "one-pot synthesis procedure" for preparing an expanded graphite-sodium sulfate decahydrate (EG-SSD) composite.[2][3] This generally involves mixing the components (SSD, EG, a nucleating agent like borax, and a thickener like CMC) in deionized water and stirring at a temperature above the melting point of SSD (e.g., 45°C) for an extended period to ensure homogeneity.
3. How can I measure the thermal conductivity of my composite?
Several methods are available:
-
Heat Flow Meter Apparatus (HFMA): A steady-state method suitable for measuring the thermal conductivity of materials.[13]
-
Differential Scanning Calorimetry (DSC): A dynamic method that can be used to determine various thermal properties, including those related to phase change.[14]
-
T-History Method: Involves placing a sample and a reference material in the same environment and calculating thermal properties based on their temperature changes over time.[14][15]
-
Transient Plane Heat Source Technique: A transient method for measuring thermal conductivity.[16]
-
Hot-Wire Method: Another transient technique for determining thermal conductivity.[16]
Data Presentation
Table 1: Effect of Additives on the Thermal Conductivity of Sodium Sulfate Decahydrate Composites
| Additive | Concentration (wt%) | Thermal Conductivity (W/m·K) | % Increase | Reference |
| Pure SSD | - | ~0.5 | - | [2][3] |
| Expanded Graphite (EG) | 7 | 1.96 | 292% (relative to SSD-CBO) | [4] |
| Expanded Graphite (EG) | 25 | 4.1 | 583% | [2][3] |
| Boron Nitride Nanosheets (BNNS) | 2 | 2.172 | 467% | [12] |
| Graphene Nanoplatelets (GNP) | 1.0 | - | 71.5% (for a ternary eutectic) | [17] |
| Expanded Graphite (EG) | 9 | 0.574 | 246% (for a paraffin-based SSPCM) | [1] |
| Multi-wall Carbon Nanotubes (MWCNT) | 9 | 0.372 | 159% (for a paraffin-based SSPCM) | [1] |
Table 2: Impact of Additives on Supercooling and Latent Heat
| Composite Formulation | Supercooling (°C) | Latent Heat of Fusion (J/g) | Reference |
| SSD:Na₂B₄O₇·10H₂O:CMC = 100:5:3 | 1.5 | - | [4] |
| SSD-CBO/EG7 (7 wt% EG) | Reduced by >19 | 114.0 | [4] |
| SSD-BCKN3 | 0.7 | 97.05 | [4] |
| Na₂SO₄·10H₂O/BNNS (2 wt% BNNS) | Reduced by >20 | 214.39 | [12] |
Experimental Protocols
Protocol 1: Preparation of an Expanded Graphite-Sodium Sulfate Decahydrate Composite
-
Materials: Sodium sulfate decahydrate (Na₂SO₄·10H₂O), expanded graphite (EG), borax (Na₂B₄O₇·10H₂O), carboxymethyl cellulose (CMC), deionized water.
-
Procedure:
-
Weigh the desired amounts of SSD, EG, borax, and CMC. A typical ratio to start with could be SSD:Borax:CMC = 100:5:3 by weight.[4] The amount of EG can be varied (e.g., 7 wt%).[4]
-
In a beaker, dissolve the SSD, borax, and CMC in a sufficient amount of deionized water.
-
Heat the solution to a temperature above the melting point of SSD (e.g., 45°C) on a hot plate with continuous stirring.
-
Gradually add the expanded graphite to the solution while maintaining vigorous stirring to ensure uniform dispersion.
-
Continue stirring the mixture for several hours (e.g., 10 hours) at the elevated temperature to form a homogeneous composite.[5]
-
Pour the composite into a mold and allow it to cool to room temperature to solidify.
-
Protocol 2: Measurement of Thermal Conductivity using a Heat Flow Meter Apparatus (HFMA)
-
Apparatus: A heat flow meter apparatus (e.g., Fox 305 HFMA).[13]
-
Procedure:
-
Prepare a cylindrical sample of the SSD composite with a known thickness.
-
Place the sample inside the HFMA between the hot and cold plates.
-
Set the desired temperature gradient across the sample.
-
Allow the system to reach a steady state, where the heat flow and temperatures are constant.
-
The HFMA measures the heat flux through the sample.
-
The thermal conductivity (k) can be calculated using Fourier's law of heat conduction: k = (Q * L) / (A * ΔT) where Q is the heat flow, L is the thickness of the sample, A is the cross-sectional area, and ΔT is the temperature difference across the sample.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of SSD composites.
Caption: Logical relationships between composite components and desired material properties.
References
- 1. mdpi.com [mdpi.com]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. Effect of expanded graphite on the thermal conductivity of sodium sulfate decahydrate (Na2SO4·10H2O) phase change composites | ORNL [ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding supercooling mechanism in sodium sulfate decahydrate phase-change material (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Glauber’s Salt Composites for HVAC Applications: A Study on the Use of the T-History Method with a Modified Data Evaluation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal Conductivity Measurement of Flexible Composite Phase-Change Materials Based on the Steady-State Method [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Sodium Acetate Trihydrate (SAT) Stabilization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and standardized protocols for stabilizing sodium acetate (B1210297) trihydrate (SAT) to ensure reliable and repeatable thermal cycling performance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is sodium acetate trihydrate (SAT) and why is it used for thermal energy storage?
Sodium acetate trihydrate (CH₃COONa·3H₂O), a salt hydrate (B1144303), is a popular phase change material (PCM) for thermal energy storage. It is valued for its high latent heat of fusion (approximately 226–264 J/g), a convenient melting point of around 58°C, and its ability to undergo significant supercooling.[1][2][3] This makes it suitable for applications like reusable heat packs and low-temperature heat storage systems.[1][2][4]
Q2: What are the primary challenges in using SAT for repeatable thermal cycling?
The two main challenges that hinder the reliable performance of SAT over multiple heating and cooling cycles are:
-
Supercooling: SAT has a strong tendency to remain in a liquid state far below its melting point. While useful for on-demand heat release, excessive and unpredictable supercooling makes controlled crystallization difficult.[5][6][7][8][9][10]
-
Phase Separation (Incongruent Melting): When heated, SAT can melt into a saturated aqueous solution and solid anhydrous sodium acetate (SAA).[1][6] This anhydrous salt is denser and can settle, preventing it from fully recombining with the water during cooling. This process, known as phase separation, leads to a progressive loss of heat storage capacity with each cycle.[6][9][11][12]
Q3: What is supercooling and how is it controlled?
Supercooling is the process of cooling a liquid below its freezing point without it becoming a solid. SAT is well-known for this behavior.[5][7] To control supercooling and trigger crystallization at a predictable temperature, nucleating agents are added to the mixture. These agents provide microscopic sites that initiate crystal growth.[9] Commonly used nucleating agents include disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate (DSP), calcium chloride dihydrate, and various nanoparticles.[1][5][11][12]
Q4: What is phase separation and how can it be prevented?
Phase separation occurs because SAT melts incongruently, forming solid anhydrous sodium acetate that settles out of the solution.[1][6][11] This prevents the material from fully rehydrating upon cooling, reducing its energy storage capacity.[6][11] This issue can be addressed by:
-
Adding thickening agents: Substances like Carboxymethyl Cellulose (CMC) or Xanthan Gum increase the viscosity of the molten solution, which suspends the anhydrous salt particles and facilitates their rehydration.[6][9][11][13][14]
-
Using polymer additives: Certain polymers, like the sodium salt of poly(methacrylic acid) (Na-PMAA), can act as crystal habit modifiers, directly suppressing the formation of the anhydrous sodium acetate precipitate.[1][6][15]
-
Adding extra water: A slight excess of water can adjust the composition to ensure all solids dissolve at the melting point, though this may slightly reduce the energy density.[15]
Q5: Why does the heat output of my SAT mixture decrease over many cycles?
A decline in heat output, or latent heat reduction, is typically a consequence of progressive phase separation.[11] With each cycle where anhydrous salt fails to fully rehydrate, the amount of active SAT in the mixture decreases. After many cycles, a significant portion of the sodium acetate can become permanently separated as an anhydrous sediment, leading to a substantial drop in performance.[11] This can be mitigated by using the stabilization techniques described in Q4.
Q6: What is the ideal operating temperature range for SAT?
The melting point of SAT is approximately 58°C.[1][6] To ensure complete melting, the material should be heated to a temperature slightly above this, typically between 65°C and 80°C.[2] However, some nucleating agents, like Na₂HPO₄·12H₂O and MgCl₂·6H₂O, can be deactivated if heated to 80°C.[1][5][16] Therefore, for formulations using these agents, it is critical to keep the maximum temperature at or below 65°C to ensure long-term stability.[1][5][16]
Section 2: Troubleshooting Guides
Problem: My SAT solution remains liquid well below 58°C and won't crystallize.
-
Issue: Severe and uncontrolled supercooling.
-
Cause: This indicates the absence or failure of a nucleating agent. Without nucleation sites, the energy barrier for crystallization is too high, and the solution remains in a metastable liquid state.[5][7]
-
Solutions:
-
Introduce a Nucleating Agent: If no agent is present, add one. CaCl₂·2H₂O is a robust choice for cycling up to 80°C.[1][5][16] See Table 1 for options.
-
Verify Nucleating Agent Integrity: If an agent is already present, it may have been deactivated. See the next troubleshooting point.
-
Check for Contamination: Impurities can sometimes inhibit crystallization. Ensure all glassware is scrupulously clean and use pure reagents.[17]
-
Manual Seeding: Introduce a single, tiny crystal of solid SAT to trigger immediate crystallization. This confirms the solution is supersaturated and the issue is nucleation.[18]
-
Problem: After a few cycles, I notice a white powder at the bottom, and the heat output is lower.
-
Issue: Phase separation (incongruent melting).
-
Cause: The white powder is anhydrous sodium acetate that has precipitated during melting and failed to rehydrate upon cooling. This reduces the amount of active SAT available for the phase change, thus lowering the heat output.[6][11]
-
Solutions:
-
Add a Thickening Agent: Introduce a thickener like Carboxymethyl Cellulose (CMC) at a concentration of 0.5-3% by weight.[6][11] This will increase the viscosity and keep the anhydrous salt suspended.
-
Incorporate a Polymer Inhibitor: Add a polymer like Na-PMAA (sodium salt of poly(methacrylic acid)) to directly suppress the formation of the anhydrous salt.[1][6][15]
-
Increase Mechanical Agitation: If feasible, stirring the mixture during the cooling phase can help remix the separated components.[9]
-
Problem: My nucleating agent (Na₂HPO₄) stopped working after high-temperature cycles.
-
Issue: Nucleator deactivation.
-
Cause: The commonly used nucleator disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) is effective, but its active form for nucleating SAT is the dihydrate (Na₂HPO₄·2H₂O).[15][19] When heated to temperatures approaching 80°C, this hydrate can dehydrate further into an anhydrous form, which is ineffective as a nucleator.[15][19] A similar deactivation occurs with MgCl₂·6H₂O when heated above 65°C.[1][5][16]
-
Solutions:
-
Limit Maximum Temperature: When using Na₂HPO₄ or MgCl₂·6H₂O, strictly limit the maximum heating temperature to 65°C to prevent dehydration and deactivation.[1][5][16]
-
Switch to a More Stable Nucleator: Replace the temperature-sensitive nucleator with CaCl₂·2H₂O, which has been shown to remain active and reliable even after cycling up to 80°C.[1][5][7][16]
-
Logical Flowchart for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common issues with SAT crystallization.
Caption: Troubleshooting workflow for SAT stabilization.
Section 3: Data Presentation
Table 1: Comparison of Common Nucleating Agents for SAT
| Nucleating Agent | Recommended Concentration (wt%) | Max Cycle Temp (°C) | Avg. Nucleation Temp (°C) | Key Characteristics & Notes |
| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | > 0.5% | 80°C | ~49.7°C | Excellent reliability and stability even when heated to 80°C. Outperforms many other agents in long-term cycling.[1][5] |
| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | ~ 4-5% | 65°C | ~47.9°C | Reliable nucleator but loses effectiveness if heated to 80°C. Performance is stable if max temperature is kept at 65°C.[1][5][16] |
| Disodium Hydrogen Phosphate Dodecahydrate (Na₂HPO₄·12H₂O) | ~ 2-6% | 65°C | ~52.8°C | Very effective at reducing supercooling but is easily deactivated by dehydration at temperatures above 65°C, leading to failure.[1][11][15][20] |
Table 2: Effectiveness of Common Thickening Agents
| Thickening Agent | Recommended Concentration (wt%) | Effect on Latent Heat | Notes |
| Carboxymethyl Cellulose (CMC) | 0.5 - 3% | Minimal reduction. Can maintain latent heat around 205 kJ/kg over many cycles.[11] | Highly effective at increasing viscosity to prevent anhydrous salt settling. Successfully inhibits phase separation.[6][9][11][12][21] |
| Xanthan Gum | 0.3 - 0.5% | Minimal reduction reported. | Effective at preventing phase separation and maintaining performance.[6][13][14] |
| Gelatin | ~ 0.5% | Not specified, but used to inhibit phase separation. | Used in combination with expanded graphite (B72142) to improve overall composite performance.[20] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized SAT Mixture
This protocol describes the preparation of 100g of SAT composite stabilized against both supercooling and phase separation.
Materials:
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O), high purity
-
Deionized water
-
Carboxymethyl Cellulose (CMC) (thickener)
-
Calcium Chloride Dihydrate (CaCl₂·2H₂O) (nucleating agent)
-
500 mL borosilicate beaker
-
Magnetic stir bar and hotplate stirrer
-
Weighing scale (0.01g precision)
-
Spatula
Methodology:
-
Weigh Components: Accurately weigh the following components:
-
Sodium Acetate Trihydrate: 96.5 g
-
Carboxymethyl Cellulose (CMC): 1.0 g (1 wt%)
-
Calcium Chloride Dihydrate: 2.5 g (2.5 wt%)
-
Note: For this formulation, no extra water is added initially.
-
-
Dissolve SAT: Place the weighed SAT into the 500 mL beaker with the magnetic stir bar. Heat gently on the hotplate to approximately 70-75°C while stirring. Continue until all SAT crystals have completely dissolved into a clear liquid.
-
Add Thickener: Slowly sprinkle the CMC powder into the hot, stirring SAT solution. Continue stirring for 15-20 minutes until the CMC is fully dispersed and the solution becomes homogeneous and more viscous. Avoid clumping.
-
Add Nucleating Agent: Once the thickener is dissolved, add the CaCl₂·2H₂O to the solution. Continue stirring until it is completely dissolved.
-
Cooling: Turn off the heat and allow the mixture to cool undisturbed to room temperature. The solution should remain in a liquid, supercooled state.
-
Initiate First Cycle: To confirm the mixture is ready, trigger the first crystallization by scratching the inside of the beaker with a glass rod or by adding a single seed crystal of SAT. The solution should rapidly crystallize, releasing heat.
-
Storage: The prepared mixture is now ready for thermal cycling tests or for use in an application.
Experimental Workflow Diagram
Caption: Workflow for preparing a stabilized SAT mixture.
Protocol 2: Thermal Cycling and Performance Testing
This protocol outlines a method for evaluating the long-term stability of the prepared SAT mixture.
Equipment:
-
Computer-controlled thermal cycling system or water bath setup with heating and cooling capabilities.
-
Temperature probes (thermocouples or RTDs).
-
Data acquisition system.
-
Sealed container for the SAT sample.
Methodology:
-
Sample Encapsulation: Place a known mass of the stabilized SAT mixture from Protocol 1 into a sealed, leak-proof container with a temperature probe positioned in the geometric center of the sample.
-
Set Cycling Parameters: Program the thermal cycler or manually control the water baths to cycle between a minimum and maximum temperature. A typical range would be:
-
Heating Phase: Ramp to 65°C and hold for 30 minutes to ensure complete melting.
-
Cooling Phase: Cool down to 25°C and hold for 30 minutes to allow for crystallization.
-
-
Data Logging: Record the sample's temperature throughout the entire cycling process.
-
Execute Cycles: Run the experiment for a desired number of cycles (e.g., 100, 500, or more) to simulate long-term use.
-
Analyze Data:
-
Supercooling: For each cycle, determine the degree of supercooling by subtracting the nucleation temperature (the point where temperature spikes up during cooling) from the melting temperature (58°C). Consistent nucleation temperatures indicate a stable nucleator.
-
Latent Heat (Qualitative): The area under the crystallization peak on a temperature-time graph is proportional to the latent heat released. A consistent peak shape and height over many cycles indicates no degradation from phase separation.
-
Visual Inspection: Periodically (e.g., every 50 cycles), visually inspect the sample in its molten state for any signs of settled anhydrous sodium acetate precipitate.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of sodium acetate trihydrate-ethylene glycol composite phase change materials with enhanced thermophysical properties for thermal comfort and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. editverse.com [editverse.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Preparation and thermal properties of sodium acetate trihydrate as a novel phase change material for energy storage [ideas.repec.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal cycling study on sodium acetate trihydrate composite phase-change material [esst.cip.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phas ... - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01454K [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. reddit.com [reddit.com]
- 18. flinnsci.com [flinnsci.com]
- 19. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phase-change material - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Preparation, thermal storage properties and application of sodium acetate trihydrate/expanded graphite composite phase change materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Corrosion with Salt Hydrate PCMs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address corrosion issues encountered when working with salt hydrate (B1144303) phase change materials (PCMs).
Troubleshooting Guides
This section offers step-by-step solutions to common corrosion-related problems observed during experiments with salt hydrate PCMs.
Issue 1: Visible Corrosion on Metal Containers (e.g., Rust, Discoloration)
-
Question: My metal container (e.g., carbon steel, copper) is showing signs of rust or discoloration after contact with the salt hydrate PCM. What should I do?
-
Answer:
-
Immediate Action: Carefully remove the salt hydrate PCM from the corroded container to prevent further damage and contamination of the PCM.
-
Identify the Corrosion Type:
-
Uniform Corrosion: A general, even thinning of the metal surface. This is common with materials like carbon steel.
-
Discoloration: Can indicate chemical reactions, such as chloride ion concentration on the surface of copper.[1]
-
-
Material Compatibility Check: Carbon steel and copper are generally not recommended for direct long-term contact with salt hydrate PCMs due to high corrosion rates.[2][3] Stainless steel is the most resistant material to corrosion from a wide range of salt hydrates.[1][2][4]
-
Solution:
-
Short-term: For ongoing experiments, consider using a corrosion inhibitor compatible with your PCM and container material.
-
Long-term: The most effective solution is to switch to a more compatible container material, such as stainless steel (e.g., SS304, SS316) or a suitable polymer container (e.g., polypropylene, HDPE).[4]
-
-
Issue 2: Pitting Corrosion on Aluminum Containers
-
Question: I've observed small pits or holes forming on my aluminum container. What is causing this and how can I prevent it?
-
Answer:
-
Cause Identification: Pitting corrosion in aluminum is a common issue when in contact with salt hydrates containing chloride ions.[1] This localized corrosion can lead to perforation and leakage of the PCM.
-
Galvanic Corrosion Check: If your experimental setup involves another metal (e.g., copper pipes) in contact with both the aluminum container and the PCM, you may be observing galvanic corrosion, which accelerates the corrosion of the more reactive metal (aluminum).[1]
-
Prevention and Mitigation:
-
Avoid Galvanic Couples: Do not use dissimilar metals in direct contact within the PCM. If unavoidable, use electrical insulation between them.
-
pH Control: The corrosion of aluminum in some salt hydrates is pH-dependent. Adjusting the pH of the PCM can sometimes reduce the corrosion rate.
-
Protective Coatings: Applying a suitable protective coating to the aluminum surface can prevent direct contact with the corrosive PCM.[5]
-
Material Selection: While aluminum is lightweight and has good thermal conductivity, its susceptibility to pitting with many salt hydrates makes stainless steel a more reliable choice for long-term applications.[6]
-
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common corrosion issues.
Frequently Asked Questions (FAQs)
-
Q1: Which metals are most compatible with salt hydrate PCMs?
-
A1: Stainless steel (e.g., SS304, SS316) generally exhibits the best corrosion resistance with a wide variety of salt hydrate PCMs.[1][2][4] Aluminum can be suitable for some salt hydrates but is prone to pitting corrosion, especially with chlorides.[1][6] Copper and carbon steel are often not recommended due to high corrosion rates.[2][3]
-
-
Q2: Can I use corrosion inhibitors to protect my container?
-
A2: Yes, corrosion inhibitors can be effective. However, their performance depends on the specific PCM, container material, and operating conditions. It is crucial to select an appropriate inhibitor and determine its optimal concentration. Common issues with inhibitors include under-dosing, which can be ineffective.
-
-
Q3: How does temperature affect corrosion rates?
-
A3: Generally, corrosion rates increase with higher temperatures as the chemical reactions are accelerated. It is important to conduct corrosion tests at the intended operating temperature of the PCM.
-
-
Q4: What are the standard methods for testing corrosion in PCM systems?
-
A4: The primary methods are:
-
Mass Loss (Gravimetric) Method (ASTM G1): This involves immersing a metal sample in the PCM for a set time, then measuring the weight loss to calculate the corrosion rate.[1][7]
-
Potentiodynamic Polarization: An electrochemical technique that provides rapid information on the corrosion rate and mechanism.[8][9]
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive electrochemical method that gives detailed insights into the corrosion process and the performance of protective films.[10][11]
-
-
-
Q5: What is galvanic corrosion and how can I avoid it?
-
A5: Galvanic corrosion occurs when two different metals are in electrical contact in a corrosive environment (like a molten salt hydrate). The less noble metal corrodes at an accelerated rate. For example, if aluminum and copper are in contact within a PCM, the aluminum will corrode faster.[1] To avoid this, use only one type of metal for all components in contact with the PCM or ensure they are electrically isolated.
-
Data Presentation
Table 1: Corrosion Rates of Common Metals in Various Salt Hydrate PCMs
| Salt Hydrate PCM | Metal | Corrosion Rate (mg/cm²·year) | Observations | Reference |
| Sodium Acetate Trihydrate | Aluminum | 0 | No corrosion | [1] |
| Sodium Acetate Trihydrate | Copper | > 10 | High corrosion | [12] |
| Calcium Chloride Hexahydrate | Aluminum | > 10 | Pitting corrosion | [1] |
| Calcium Chloride Hexahydrate | Copper | 0 | No corrosion | [5] |
| Sodium Hydrogen Phosphate Dodecahydrate | Aluminum | High | Appreciable corrosion | [6] |
| Rubitherm SP25 (Inorganic) | Copper | High | Surface non-uniform corrosion | [2] |
| Rubitherm SP25 (Inorganic) | Carbon Steel | 13.897 | High corrosion | [5] |
| Various Salt Hydrates | Stainless Steel | Negligible to 1 | Good compatibility | [7][12] |
Note: Corrosion rates can vary based on specific experimental conditions such as temperature, purity of PCM, and surface finish of the metal.
Experimental Protocols
Protocol 1: Mass Loss Corrosion Test (Based on ASTM G1)
-
Specimen Preparation:
-
Cut metal specimens to a standard size.
-
Measure the surface area of each specimen accurately.
-
Polish the specimens with SiC paper (e.g., up to 600 grit) to achieve a uniform surface.[13]
-
Degrease the specimens with a solvent like acetone, rinse with distilled water, and dry completely.[13]
-
Weigh each specimen to the nearest 0.1 mg.
-
-
Immersion Test:
-
Place the prepared specimens in airtight containers filled with the salt hydrate PCM. Ensure the specimens are fully immersed.
-
Place the containers in an oven or environmental chamber set to the desired operating temperature (often slightly above the PCM's melting point).
-
Expose the specimens for a predetermined duration (e.g., 30, 60, 90 days).
-
-
Post-Test Cleaning and Evaluation:
-
Remove specimens from the PCM.
-
Clean the specimens according to ASTM G1 procedures to remove all corrosion products without removing the base metal. This may involve chemical or mechanical cleaning.
-
Rinse with distilled water, dry, and reweigh the specimens.
-
Calculate the mass loss and the corrosion rate using the formula:
-
Corrosion Rate (mm/year) = (K × W) / (A × T × D)
-
Where K = 8.76 × 10⁴, W = mass loss in grams, A = surface area in cm², T = time in hours, D = density in g/cm³.
-
-
Protocol 2: Potentiodynamic Polarization
-
Experimental Setup:
-
Use a standard three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): A stable electrode (e.g., Ag/AgCl).
-
Counter Electrode (CE): An inert material (e.g., platinum mesh or graphite (B72142) rod).[8]
-
-
The electrolyte is the molten salt hydrate PCM at the desired temperature.
-
-
Procedure:
-
Immerse the electrodes in the molten PCM.
-
Allow the open-circuit potential (OCP or Ecorr) to stabilize (typically 30-60 minutes).[13]
-
Begin the potential scan from a potential negative to Ecorr (e.g., -250 mV vs. Ecorr) to a potential positive to Ecorr (e.g., +250 mV vs. Ecorr).
-
Use a slow scan rate, typically between 0.167 mV/s and 1 mV/s.[8][14]
-
-
Data Analysis (Tafel Extrapolation):
-
Plot the applied potential (E) versus the logarithm of the measured current density (log i). This is the Tafel plot.
-
Identify the linear portions of the anodic and cathodic branches of the curve (Tafel regions).[15]
-
Extrapolate these linear regions back to the corrosion potential (Ecorr).[15][16]
-
The current density at the intersection point is the corrosion current density (icorr), which is directly proportional to the corrosion rate.[17]
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Experimental Setup:
-
The same three-electrode cell as used for potentiodynamic polarization is employed.[18]
-
-
Procedure:
-
Immerse the electrodes and allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10-50 mV) at the OCP.
-
Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[10]
-
Record the impedance response of the system at each frequency.
-
-
Data Analysis:
-
The data is typically visualized using Nyquist and Bode plots.[19]
-
Model the impedance data by fitting it to an equivalent electrical circuit (EEC). A common model for a simple corrosion system is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance.[19][20]
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance.
-
Mandatory Visualizations
Experimental Workflow for Corrosion Testing
Caption: Workflow for the Mass Loss corrosion testing method.
Equivalent Circuit Model for EIS Data Analysis
Caption: A common Randles equivalent circuit for modeling corrosion.
References
- 1. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 2. confer.cz [confer.cz]
- 3. researchgate.net [researchgate.net]
- 4. phasechange.com [phasechange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Electrochemical Impedance Analysis for Corrosion Rate Monitoring of Sol–Gel Protective Coatings in Contact with Nitrate Molten Salts for CSP Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Compatibility of Phase Change Materials and Metals: Experimental Evaluation Based on the Corrosion Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farsi.msrpco.com [farsi.msrpco.com]
- 14. gamry.com [gamry.com]
- 15. researchgate.net [researchgate.net]
- 16. admiralinstruments.com [admiralinstruments.com]
- 17. origalys.com [origalys.com]
- 18. nlab.pl [nlab.pl]
- 19. nlab.pl [nlab.pl]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Experimental Errors in Determining the Water of Hydration in a Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the water of hydration in a salt.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental determination of the water of hydration.
| Issue ID | Problem | Potential Causes | Solutions & Preventative Measures |
| WH-001 | The calculated percentage of water of hydration is lower than the theoretical value . | 1. Incomplete dehydration: The sample was not heated for a sufficient duration or at a high enough temperature to remove all water molecules.[1][2][3] 2. Rehydration of the anhydrous salt: The anhydrous salt absorbed moisture from the atmosphere after heating and before the final weighing.[4] 3. Splattering of the hydrated salt: Some of the hydrated salt was lost during initial, aggressive heating, leading to a smaller apparent mass of water lost. | 1. Heat the sample to a constant mass. This involves repeated cycles of heating, cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable range (e.g., ±0.002 g).[5][6] 2. After heating, cool the crucible and its contents in a desiccator to prevent the absorption of atmospheric moisture.[4][7] Weigh the cooled crucible as soon as it reaches room temperature. 3. Begin heating the hydrated salt gently at first and then gradually increase the temperature to prevent the sample from popping or splattering out of the crucible.[7][8] Using a crucible lid, positioned slightly ajar, can also help to minimize loss of solid.[7][8] |
| WH-002 | The calculated percentage of water of hydration is higher than the theoretical value . | 1. Splattering of the anhydrous salt: If splattering occurs after a significant amount of water has been driven off, the loss of the anhydrous salt will be incorrectly attributed to the loss of water.[5] 2. Decomposition of the salt: Overheating the salt can cause it to decompose into other compounds, leading to a greater mass loss than just the water of hydration.[9] For example, some sulfates can decompose to form sulfur oxides. 3. Volatilization of the anhydrous salt: Some anhydrous salts may be volatile at the temperatures used for dehydration. | 1. Heat the sample gently and evenly. Avoid sudden, intense heat. Using a crucible lid can help contain any splattering.[7][8] 2. Research the decomposition temperature of the salt being analyzed and ensure the heating temperature remains below this point. A visible change in the color of the salt beyond what is expected from dehydration may indicate decomposition.[7] 3. Consult literature for the volatility of the anhydrous salt and adjust the heating temperature accordingly. |
| WH-003 | Inconsistent mass readings after repeated heatings. | 1. Balance instability: The analytical balance may not be calibrated or is being affected by drafts or vibrations.[9] 2. Temperature effects: Weighing the crucible while it is still warm can lead to inaccurate readings due to air currents.[8][10] 3. Hygroscopic nature of the salt: The anhydrous salt is highly hygroscopic and is rapidly reabsorbing water from the atmosphere between heating and weighing. | 1. Ensure the analytical balance is on a stable surface, away from drafts, and has been properly calibrated. Use the same balance throughout the experiment.[8] 2. Always allow the crucible and its contents to cool to room temperature in a desiccator before weighing.[7][10] 3. Minimize the time the crucible is exposed to the atmosphere before weighing. Keep the desiccator lid on as much as possible. |
| WH-004 | The hydrated salt melts or dissolves in its own water of hydration upon heating. | This is a normal phenomenon for some salts with low melting points or a high number of water molecules. | Continue to heat gently. The water will eventually evaporate, leaving the anhydrous salt. Avoid rapid heating which can cause the liquid to boil and splatter. |
Frequently Asked Questions (FAQs)
Q1: What is the most common source of error in a water of hydration experiment?
A1: The most significant and common source of error is the incomplete removal of water from the hydrate.[1] This can occur if the sample is not heated for a sufficient amount of time or at a high enough temperature, leading to a lower calculated percentage of water.[1]
Q2: How do I know when all the water has been driven off?
A2: You can be confident that all the water has been removed by heating the sample to a constant mass.[5] This means you continue to heat, cool, and weigh the sample until the mass no longer changes between heating cycles.[6] For some hydrates, a distinct color change also indicates the transition to the anhydrous form (e.g., blue hydrated copper(II) sulfate (B86663) to white anhydrous copper(II) sulfate).[8][11]
Q3: What is the purpose of using a desiccator?
A3: A desiccator is a sealed container with a desiccant (a drying agent) that provides a dry atmosphere. It is used to cool the hot crucible and anhydrous salt without the salt reabsorbing moisture from the air.[4][7]
Q4: What happens if I overheat the sample?
A4: Overheating can lead to the decomposition of the salt, which would cause a greater mass loss than just the water of hydration.[9] This would result in a calculated percentage of water that is erroneously high.
Q5: Can the anhydrous salt rehydrate?
A5: Yes, many anhydrous salts are hygroscopic, meaning they readily absorb moisture from the atmosphere to reform the hydrate.[4][12] This is why it is crucial to cool the sample in a desiccator and weigh it promptly after it has cooled.
Q6: What effect does splattering have on my results?
A6: If the hydrated salt splatters out of the crucible at the beginning of the heating process, the final mass of the anhydrous salt will be lower, but the calculated mass of water lost will be artificially low. This leads to a calculated percentage of water that is lower than the true value.[5] Conversely, if the anhydrous salt splatters out, the mass loss will be greater than just the water, leading to a calculated percentage of water that is too high.
Experimental Protocols
Gravimetric Analysis of a Hydrated Salt
Objective: To determine the percentage of water by mass in a hydrated salt and to determine the empirical formula of the hydrate.
Materials:
-
Hydrated salt sample
-
Crucible and lid
-
Bunsen burner, ring stand, and clay triangle
-
Analytical balance
-
Crucible tongs
-
Desiccator
-
Spatula
Procedure:
-
Preparation of the Crucible:
-
Clean and dry a crucible and its lid.
-
Place the crucible and lid on a clay triangle supported by a ring stand.
-
Heat the crucible and lid with a Bunsen burner for 5 minutes to ensure they are completely dry.
-
Using crucible tongs, transfer the hot crucible and lid to a desiccator and allow them to cool to room temperature (approximately 10-15 minutes).
-
Once cooled, weigh the empty crucible and lid to the nearest 0.001 g. Record this mass.
-
-
Heating the Hydrated Salt:
-
Add approximately 2-3 g of the hydrated salt to the weighed crucible.
-
Weigh the crucible, lid, and hydrated salt to the nearest 0.001 g. Record this mass.
-
Place the crucible with the sample and lid on the clay triangle. The lid should be slightly ajar to allow water vapor to escape.[7][8]
-
Begin heating gently at first to avoid splattering.[7] Gradually increase the heat until the bottom of the crucible is red-hot. Heat strongly for 10-15 minutes.
-
Turn off the Bunsen burner and, using crucible tongs, place the crucible and lid in the desiccator to cool.
-
-
Heating to Constant Mass:
-
Once the crucible, lid, and contents have cooled to room temperature, weigh them to the nearest 0.001 g. Record this mass.
-
To ensure all the water has been removed, repeat the heating and cooling process. Heat the crucible and contents for another 5 minutes, cool in the desiccator, and reweigh.
-
Continue this process until two consecutive mass readings are within ±0.002 g.[5] This is known as heating to a constant mass.
-
-
Calculations:
-
Calculate the mass of the hydrated salt used.
-
Calculate the mass of the anhydrous salt remaining after heating.
-
Determine the mass of water lost by subtracting the mass of the anhydrous salt from the mass of the hydrated salt.
-
Calculate the percentage of water in the hydrated salt: (Mass of water lost / Mass of hydrated salt) x 100%
-
Convert the mass of the anhydrous salt and the mass of water to moles.
-
Determine the mole ratio of water to the anhydrous salt to find the empirical formula of the hydrate.
-
Visualizations
References
- 1. brainly.com [brainly.com]
- 2. studylib.net [studylib.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. physicsforums.com [physicsforums.com]
- 5. gauthmath.com [gauthmath.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tskinnersbec.edublogs.org [tskinnersbec.edublogs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Errors In Hydrated Water - 784 Words | Cram [cram.com]
- 10. youtube.com [youtube.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Long-Term Stability of Thickeners in Salt Hydrate PCMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salt hydrate (B1144303) phase change materials (PCMs) and thickeners.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a thickener in a salt hydrate PCM?
A1: The primary role of a thickener is to prevent phase separation, a phenomenon also known as incongruent melting.[1][2] During the melting-freezing cycles, the salt and water components of the PCM can segregate due to density differences, with the heavier anhydrous or lower hydrate salt settling at the bottom.[1] This separation leads to a progressive loss of latent heat storage capacity. Thickeners increase the viscosity of the molten salt hydrate, creating a gel-like structure that suspends the salt particles and maintains a homogenous mixture.[1]
Q2: What are the most common types of thickeners used for salt hydrate PCMs?
A2: A variety of thickeners are used, with the choice depending on the specific salt hydrate and operating temperature. Common examples include:
-
Cellulose (B213188) derivatives: Carboxymethyl cellulose (CMC), Hydroxyethyl cellulose.[3][4]
-
Natural gums: Xanthan gum.[1]
-
Clays: Attapulgite clay.[1]
-
Polymers: Super-absorbent polymers, sodium polyacrylate, polyvinyl alcohol.[1][5]
-
Inorganic materials: Fumed silica (B1680970), silica fumes.[1]
Q3: How does the concentration of the thickener affect the PCM's performance?
A3: The thickener concentration is a critical parameter. Insufficient amounts will not effectively prevent phase separation. Conversely, an excessive amount can negatively impact the PCM's performance by:
-
Reducing latent heat capacity: The thickener itself does not undergo a phase change, so a higher concentration displaces the active PCM material, lowering the overall energy storage density.
-
Increasing viscosity excessively: This can make the PCM difficult to handle and process. It may also trap air bubbles, which can reduce thermal conductivity.[1]
-
Altering the phase change temperature.
Q4: Can a thickener lose its effectiveness over time?
A4: Yes, some thickeners may lose their effectiveness after a certain number of thermal cycles.[1][6] This degradation can be due to the chemical incompatibility between the thickener and the salt hydrate, or the repeated swelling and shrinking during melting and freezing cycles, which can break down the thickener's network structure. Long-term stability is a significant research challenge, and there is no universal thickener that guarantees stability for thousands of cycles for all salt hydrate PCMs.[1][6]
Troubleshooting Guides
Issue 1: Phase Separation Observed in the PCM
Symptoms:
-
Visible layers of solid salt at the bottom of the container after melting and re-solidification.
-
A significant drop in the latent heat of fusion as measured by a Differential Scanning Calorimeter (DSC).[7]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Thickener Concentration | Gradually increase the weight percentage of the thickener in small increments (e.g., 0.5 wt.%) and observe the effect on phase separation after a set number of thermal cycles. |
| Incompatibility between Thickener and PCM | The chemical nature of the salt hydrate can affect the thickener's performance.[1][6] Consult literature for known compatible thickener-PCM pairs. Consider testing a different class of thickener (e.g., switching from a cellulose-based to a polymer-based thickener). |
| Thickener Degradation over Thermal Cycles | The thickener may be breaking down.[1] Evaluate the PCM's performance over an extended number of thermal cycles (e.g., 100, 500, 1000 cycles) to determine the point of failure. Consider a more robust thickener or encapsulation of the PCM. |
| Inadequate Mixing | Ensure the thickener is thoroughly and homogeneously dispersed throughout the molten salt hydrate during preparation. Use high-shear mixing if necessary. |
Troubleshooting Workflow for Phase Separation
Caption: Troubleshooting workflow for addressing phase separation.
Issue 2: Unexpected Changes in Viscosity
Symptoms:
-
The PCM becomes too thick to handle or, conversely, too thin, leading to phase separation.
-
Inconsistent viscosity measurements between samples or over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Thickener Concentration | As with phase separation, the concentration is key. An incorrect amount can lead to undesirable viscosity. Adjust the concentration accordingly. |
| Temperature Effects on Viscosity | The viscosity of the thickened PCM is temperature-dependent. Ensure that viscosity measurements are performed at a consistent temperature, typically above the PCM's melting point. |
| Thickener Swelling and Hydration Time | Some thickeners require time to fully swell and hydrate to achieve their final viscosity. Allow for a sufficient resting period after mixing before evaluating the viscosity. |
| Shear History | The measured viscosity can be affected by the shear rate applied during mixing and measurement. Use a consistent mixing and measurement protocol. |
Data Presentation: Thickener Performance in Salt Hydrate PCMs
The following table summarizes the performance of various thickeners in different salt hydrate PCMs as reported in the literature.
| Salt Hydrate PCM | Thickener | Concentration (wt.%) | Number of Thermal Cycles | Stability Observations |
| Na2SO4·10H2O | Attapulgite Clay | 9% | - | Eliminated segregation.[1] |
| CaCl2·6H2O | Super-absorbent Polymers | 25% | - | Eliminated segregation.[1] |
| CaCl2·6H2O | Silica Fumes | 2% | 100 | Good thermal stability.[1] |
| CH3COONa·3H2O | Xanthan Gum | - | 500 | Improved thermal stability.[1] |
| Na2HPO4·12H2O | Sodium Alginate | 1% | 20 | Eliminated phase separation; latent heat maintained at 208 J/g.[4] |
| Na2HPO4·12H2O-Na2SiO3·9H2O | - | 3% Na2SiO3·9H2O | 100 | Eliminated phase separation; latent heat maintained at 164 J/g.[4] |
| Na2SO4·10H2O | CMC | 3% | - | Supercooling degree reduced to 1.5 °C when combined with 5% borax.[4] |
Experimental Protocols
Thermal Cycling using Differential Scanning Calorimetry (DSC)
This protocol is used to evaluate the long-term thermal stability of the thickened PCM by monitoring changes in its latent heat of fusion and phase change temperature over a large number of melting/freezing cycles.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the thickened PCM sample into a DSC crucible. Hermetically seal the crucible to prevent any loss of water.
-
DSC Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Initial Thermal Characterization (Cycle 1):
-
Equilibrate the sample at a temperature well below its freezing point (e.g., 0°C).
-
Ramp the temperature up at a controlled rate (e.g., 2-5 °C/min) to a temperature significantly above its melting point (e.g., 60°C).[5]
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back down to the starting temperature at the same controlled rate.
-
Record the heat flow versus temperature to determine the initial melting temperature and latent heat of fusion.
-
-
Accelerated Thermal Cycling: Program the DSC to repeat the heating and cooling cycle for a predetermined number of cycles (e.g., 100, 500, 1000).[5][8] A faster heating/cooling rate can be used for the intermediate cycles to reduce the total experiment time.
-
Intermittent Thermal Characterization: After a set number of cycles (e.g., every 100 cycles), perform a measurement cycle at the slower, controlled rate used in the initial characterization.
-
Data Analysis: Compare the melting temperature and latent heat of fusion from the intermittent characterization cycles to the initial values. A significant drop in latent heat indicates degradation and/or phase separation.
Experimental Workflow for DSC Thermal Cycling
References
- 1. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nso-journal.org [nso-journal.org]
- 7. phasechange.com [phasechange.com]
- 8. The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Phase Change Temperature of Salt Hydrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the phase change temperature of salt hydrates in experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and characterization of salt hydrate (B1144303) phase change materials (PCMs).
Issue 1: Significant Supercooling Observed During Solidification
-
Q1: My salt hydrate solution cools significantly below its theoretical melting point before solidifying. How can I reduce this supercooling effect?
A1: Supercooling is a common phenomenon in salt hydrates where the liquid phase cools below its melting point without crystallizing.[1] To mitigate this, you can introduce nucleating agents that provide sites for crystal growth to begin. The choice and concentration of the nucleating agent are critical.
-
Solution 1: Add a suitable nucleating agent. The effectiveness of a nucleating agent often depends on the similarity of its crystal lattice structure to that of the salt hydrate.[2] For example, Borax (sodium tetraborate (B1243019) decahydrate) is an effective nucleating agent for Glauber's salt (sodium sulfate (B86663) decahydrate).[2]
-
Solution 2: Optimize nucleating agent concentration. The concentration of the nucleating agent typically ranges from 0.5 wt% to 5 wt%. It is crucial to determine the optimal concentration experimentally, as too little may be ineffective, while too much can negatively impact the latent heat capacity of the PCM.
-
Solution 3: Utilize a eutectic mixture. Eutectic mixtures of two or more salt hydrates can reduce supercooling as the components can act as nucleating agents for each other.[3]
-
Solution 4: Incorporate porous materials. Materials like expanded graphite (B72142) can provide surfaces that promote nucleation.[4]
-
Issue 2: Phase Segregation During Thermal Cycling
-
Q2: After several melting and freezing cycles, I observe a solid precipitate at the bottom of my container, and the material's performance is degrading. What is happening and how can I prevent it?
A2: This phenomenon is known as phase segregation, where the anhydrous salt separates from the water during cycling.[1] This is common in incongruently melting salt hydrates and leads to a decrease in the latent heat of fusion.[5]
-
Solution 1: Introduce a thickening agent. Adding a gelling agent or thickener, such as carboxymethyl cellulose (B213188) (CMC) or polyacrylamide, increases the viscosity of the solution, which helps to keep the anhydrous salt suspended and prevents it from settling.[6][7]
-
Solution 2: Create a form-stable composite. Incorporating the salt hydrate into a porous matrix like expanded perlite, diatomite, or expanded graphite can physically prevent the segregation of the salt and water phases through capillary forces.[5][8]
-
Solution 3: Use eutectic mixtures. Eutectic salt hydrates often exhibit congruent melting, meaning they melt and freeze uniformly without phase segregation.[9]
-
Solution 4: Add excess water. While this can prevent the formation of a separate anhydrous salt phase, it will also lower the overall energy storage density of the material.[2]
-
Issue 3: Inconsistent or Unexpected Phase Change Temperature
-
Q3: The measured phase change temperature of my salt hydrate mixture is different from the expected value. What could be the cause?
A3: Discrepancies in the phase change temperature can arise from several factors related to the composition and preparation of the mixture.
-
Cause 1: Incorrect composition of the eutectic mixture. The phase change temperature of a eutectic mixture is highly dependent on the precise ratio of its components. Deviations from the eutectic composition will result in a melting temperature range rather than a sharp melting point.
-
Cause 2: Presence of impurities. Impurities in the salt hydrates or the water used can alter the melting and freezing points.
-
Cause 3: Incomplete dissolution or mixing. If the components of a eutectic mixture are not completely melted and thoroughly mixed, different regions of the sample may have varying compositions, leading to inconsistent thermal behavior.
-
Troubleshooting Step 1: Verify the composition. Double-check the calculations and measurements of each component in your mixture.
-
Troubleshooting Step 2: Use high-purity materials. Ensure that you are using analytical grade salt hydrates and deionized or distilled water.
-
Troubleshooting Step 3: Ensure complete melting and mixing. When preparing eutectic mixtures, heat the components well above the melting point of the highest-melting-point component and stir thoroughly until a clear, homogeneous solution is obtained.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the control of salt hydrate phase change temperatures.
-
Q4: What is the primary method to lower the phase change temperature of a salt hydrate?
A4: The most effective method is to create a eutectic mixture. By combining two or more salt hydrates in a specific ratio (the eutectic composition), the resulting mixture will have a melting point that is lower than any of the individual components.[9] This allows for the tuning of the phase change temperature to a desired value.
-
Q5: How do I choose the right components for a eutectic mixture?
A5: The selection of components depends on the target phase change temperature. You can consult phase diagrams of salt hydrate systems to identify potential eutectic compositions and their corresponding melting points. Many common salt hydrates and their eutectic mixtures have been characterized in scientific literature.[10]
-
Q6: What is the role of a nucleating agent versus a thickening agent?
A6: A nucleating agent is added to reduce supercooling by providing sites for crystallization to begin, thus ensuring the salt hydrate solidifies closer to its melting point.[5] A thickening agent is used to prevent phase segregation in incongruently melting salt hydrates by increasing the viscosity of the solution.[5]
-
Q7: How does the addition of nanoparticles affect the phase change temperature?
A7: Adding nanoparticles, such as nano-SiO2 or carbon nanotubes, can have multiple effects. They can act as nucleating agents to reduce supercooling.[11] While they generally have a minimal direct effect on the phase change temperature itself, they can significantly improve thermal conductivity, which enhances the heat transfer rate during melting and solidification.[4]
-
Q8: Can I use additives to increase the phase change temperature?
A8: While creating eutectic mixtures is the standard way to lower the melting point, increasing it is less straightforward. In some specific cases, the formation of different hydrate forms of a salt can lead to a higher phase change temperature. The primary method to achieve a specific, higher phase change temperature is to select a different salt hydrate or a eutectic system with a naturally higher melting point.
Data Presentation
Table 1: Eutectic Salt Hydrate Compositions and Their Phase Change Temperatures
| Eutectic Composition (wt%) | Phase Change Temperature (°C) | Latent Heat of Fusion (J/g) | Reference |
| 50% Na₂SO₄·10H₂O - 50% Na₂CO₃·10H₂O | 25.18 | 187.46 | [10] |
| 75% CaCl₂·6H₂O - 25% MgCl₂·6H₂O | 21.41 | 102.3 | [10] |
| 25% Na₂SO₄·10H₂O - 75% Na₂HPO₄·12H₂O | 29.3 | 218.58 | [12] |
| 55% NH₄Al(SO₄)₂·12H₂O - 45% MgSO₄·7H₂O | 76.4 | 189.4 | [13] |
Table 2: Effect of Nucleating Agents on Supercooling of Salt Hydrates
| Salt Hydrate | Nucleating Agent | Concentration (wt%) | Supercooling Degree (°C) | Reference |
| Na₂SO₄·10H₂O | Borax | 1.4 | < 2 | [2] |
| CaCl₂·6H₂O | SrCl₂·6H₂O | 4 | 2.8 | [2] |
| CaCl₂·6H₂O based PCM | CaCl₂·2H₂O | 66.21 | 0.8 | |
| CaCl₂·6H₂O based PCM | Nano-SiO₂ | 0.5 | 0.2 |
Experimental Protocols
Protocol 1: Preparation of a Eutectic Salt Hydrate Mixture
-
Determine the Eutectic Composition: Based on literature or phase diagrams, determine the precise weight ratio of the salt hydrates required to form the eutectic mixture.
-
Weighing: Accurately weigh the required amounts of each salt hydrate using an analytical balance.
-
Melting and Mixing:
-
Place the weighed salt hydrates into a beaker.
-
Heat the beaker in a water bath or on a hot plate with magnetic stirring. The temperature should be set at least 20°C above the melting point of the highest-melting-point component to ensure complete melting.[2]
-
Stir the mixture continuously until a clear and homogeneous solution is formed. This may take 20-30 minutes.[2]
-
-
Adding Nucleating/Thickening Agents (if required):
-
If a nucleating or thickening agent is needed, add the predetermined amount to the molten eutectic mixture while stirring continuously.
-
Ensure the additive is fully dissolved or dispersed uniformly throughout the solution.
-
-
Cooling and Solidification:
-
Once the mixture is homogeneous, remove it from the heat source.
-
Allow the mixture to cool to room temperature to solidify. For some systems, a controlled cooling process or a cold shock (e.g., placing in a freezer) might be used to promote crystallization.[11]
-
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Weigh an empty aluminum DSC pan and lid.
-
Place a small, representative sample of the salt hydrate mixture (typically 5-15 mg) into the pan.[1]
-
Hermetically seal the pan to prevent any loss of water during heating.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Set the temperature program. A typical program for a salt hydrate involves:
-
Equilibration at a temperature below the expected melting point (e.g., 0°C).
-
Heating at a constant rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 80°C).[12]
-
Isothermal holding at the high temperature for a few minutes to ensure complete melting.
-
Cooling at a constant rate (e.g., 5-10°C/min) back to the starting temperature.[7]
-
-
-
Data Analysis:
-
From the heating curve, determine the onset temperature of melting (phase change temperature) and the integrated peak area (latent heat of fusion).
-
From the cooling curve, determine the onset temperature of crystallization. The difference between the melting and crystallization onset temperatures is the degree of supercooling.
-
Mandatory Visualization
Caption: Workflow for developing and optimizing a salt hydrate PCM.
Caption: Troubleshooting logic for addressing supercooling in salt hydrates.
References
- 1. sae.tu.kielce.pl [sae.tu.kielce.pl]
- 2. academic.oup.com [academic.oup.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Carbon-Enhanced Hydrated Salt Phase Change Materials for Thermal Management Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. US20210340423A1 - Stable salt hydrate-based thermal energy storage materials - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: Mitigating Hygroscopic Effects of Anhydrous Salts in Experimental Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the hygroscopic nature of anhydrous salts in your experiments, ensuring the integrity and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues you may encounter when working with anhydrous salts and provides actionable solutions.
Issue ID: HYGRO-001
Problem: Inaccurate or inconsistent weighing of an anhydrous salt.
Possible Causes:
-
Moisture Absorption: The salt is rapidly absorbing moisture from the atmosphere upon removal from its container.[1]
-
Static Electricity: The weighing vessel or the salt itself may have a static charge, leading to unstable readings.
-
Temperature Differential: A temperature difference between the salt and the balance chamber can create air currents that affect the reading.
Recommended Actions:
-
Minimize Exposure: Work quickly to transfer the salt from its storage container to the weighing vessel.[1]
-
Use Appropriate Tools: Employ a narrow-mouthed weighing funnel to minimize the surface area of the salt exposed to air.
-
Inert Atmosphere Weighing: For highly sensitive reagents, consider weighing inside a glove box with a controlled, low-humidity atmosphere.[2]
-
Anti-Static Measures: Use an anti-static gun or brush on the weighing vessel and balance pan before taring and weighing.
-
Temperature Equilibration: Allow the container of the anhydrous salt to equilibrate to the ambient temperature of the balance room before opening it.
Issue ID: HYGRO-002
Problem: Anhydrous salt has formed clumps or appears caked in its storage container.
Possible Causes:
-
Improper Storage: The container was not sealed tightly, allowing ambient moisture to enter over time.[1]
-
Repeated Opening/Closing: Frequent access to the container, especially in a humid environment, has introduced moisture.
Recommended Actions:
-
Assess the Extent: If only a few clumps are present, they can sometimes be broken up with a dry spatula inside a low-humidity environment (e.g., a glove box).[1]
-
Regeneration (Drying): If the salt is significantly clumped, it will need to be regenerated by drying. This is typically done by heating the salt in an oven. The temperature and duration will depend on the specific salt. For example, molecular sieves can be regenerated by heating to 350°C for 24 hours under vacuum.[3] Always consult the manufacturer's recommendations or relevant literature for the specific salt you are using.
-
Proper Storage Post-Regeneration: After drying, allow the salt to cool to room temperature in a desiccator before transferring it to a clean, dry, and tightly sealed container.
Issue ID: HYGRO-003
Problem: A water-sensitive reaction (e.g., Grignard, Friedel-Crafts) has failed or is giving a low yield.
Possible Causes:
-
Contaminated Reagents: The anhydrous salt, solvents, or starting materials may have been compromised by moisture.
-
Inadequate Glassware Preparation: Residual moisture on the surface of the glassware can quench the reaction.[4]
-
Atmospheric Moisture: The experimental setup is not sufficiently protected from the laboratory atmosphere.
Recommended Actions:
-
Verify Reagent Quality: Ensure all anhydrous salts and solvents are freshly opened or have been properly stored. If in doubt, dry the solvent over a suitable drying agent.
-
Proper Glassware Preparation: Oven-dry all glassware at a minimum of 125°C overnight or flame-dry it under a stream of inert gas immediately before use.[5]
-
Utilize an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a balloon setup for simpler reactions or a Schlenk line for more sensitive applications.
-
Systematic Troubleshooting: If the reaction still fails, systematically re-evaluate each component (solvent, reagents, atmosphere) to identify the source of water contamination.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a hydrated and an anhydrous salt?
A hydrated salt has water molecules incorporated into its crystal structure, while an anhydrous salt does not contain any water of crystallization.[6][7] For example, copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is a blue, hydrated salt. When heated, it loses its water of crystallization to become anhydrous copper(II) sulfate (CuSO₄), which is a white powder.[6]
Q2: How should I store my anhydrous salts to prevent moisture absorption?
Anhydrous salts should be stored in tightly sealed containers in a cool, dry place.[1] For highly hygroscopic materials, storage in a desiccator containing a drying agent (like silica (B1680970) gel or anhydrous calcium sulfate) is recommended. The container should be opened for the shortest possible time and sealed immediately after use.[1]
Q3: How do I know if I've added enough drying agent to my organic solvent?
When you first add a drying agent to a wet solvent, it will clump together as it absorbs water. You have added enough when newly added portions of the drying agent no longer clump and remain free-flowing, appearing as a fine powder or small granules at the bottom of the flask.[8]
Q4: Can I regenerate any anhydrous salt that has absorbed water?
Many, but not all, anhydrous salts can be regenerated by heating to drive off the absorbed water.[9] However, some salts may decompose at the high temperatures required for dehydration.[1] It is crucial to consult the safety data sheet (SDS) or other technical documentation for the specific salt to determine the appropriate regeneration temperature and procedure. For instance, many chloride salts can evolve HCl upon heating and may require special procedures for drying.
Q5: How can trace amounts of water affect my biochemical or cell-based assays?
Trace amounts of water can have significant impacts on sensitive assays common in drug development:
-
Enzyme Kinetics: Water is a reactant in all hydrolysis reactions. Its presence can lead to the breakdown of substrates or ATP, affecting the results of kinase and phosphatase assays.
-
Assay Interference: In immunoassays like ELISA, changes in the ionic strength or pH of the sample due to water can interfere with antibody-antigen binding, leading to inaccurate results.[10][11]
-
Compound Stability: Many small molecule inhibitors and drug candidates are susceptible to hydrolysis. The presence of water can degrade the compound of interest over the course of an experiment, leading to an underestimation of its potency.
-
Cellular Environment: In cell-based assays, changes in osmolarity due to unaccounted-for water can stress cells and affect signaling pathways. For example, osmosensing kinases like WNK1 are directly regulated by the cellular osmotic environment.[12]
Data Presentation
Table 1: Comparison of Common Anhydrous Salt Drying Agents
| Drying Agent | Chemical Formula | Capacity (g H₂O / g agent) | Speed | Compatibility and Notes |
| Magnesium Sulfate | MgSO₄ | 0.15 - 0.75[8] | Fast[13] | Generally useful, but slightly acidic. Not for use with very acid-sensitive compounds.[13] |
| Sodium Sulfate | Na₂SO₄ | ~1.25[8] | Slow[13] | Neutral and generally useful. High capacity but may leave trace amounts of water.[8] |
| Calcium Chloride | CaCl₂ | ~0.30[8] | Medium[13] | Fast-acting and efficient, but can form adducts with alcohols, amines, and some carbonyl compounds.[14] |
| Calcium Sulfate (Drierite®) | CaSO₄ | Low[13] | Fast[13] | Generally useful and chemically inert. Low capacity means it is best for nearly dry solvents.[14] |
| Potassium Carbonate | K₂CO₃ | Medium[13] | Medium[13] | Basic drying agent, useful for drying basic organic liquids. Reacts with acidic compounds.[13] |
Experimental Protocols
Protocol 1: Flame-Drying Glassware for a Water-Sensitive Reaction
Objective: To remove the thin film of adsorbed moisture from glassware immediately prior to use.
Materials:
-
Clean, assembled glassware (e.g., round-bottom flask with a stir bar)
-
Bunsen burner or high-temperature heat gun
-
Source of inert gas (nitrogen or argon) with tubing and needle
-
Rubber septum
-
Thick, heat-resistant gloves
Procedure:
-
Ensure the glassware is thoroughly cleaned and dried of any visible water droplets.
-
Assemble the glassware as it will be used in the reaction (e.g., flask, condenser). Place a magnetic stir bar inside the reaction flask.
-
Securely clamp the assembled apparatus in a fume hood.
-
Insert a needle connected to a source of inert gas through a rubber septum capping one of the openings. Have a second "vent" needle also inserted to allow displaced air to escape.
-
With a gentle flow of inert gas, begin heating the surface of the glassware with the flame of a Bunsen burner or a heat gun.
-
Move the flame continuously over the entire surface of the glassware. You may initially see condensation form on the cooler parts of the glass; continue heating until this is completely gone.
-
Once the glassware is hot and no more condensation is observed, remove the heat source.
-
Remove the vent needle and allow the glassware to cool to room temperature under a positive pressure of the inert gas.
Protocol 2: Setting up a Reaction under an Inert Atmosphere (Balloon Method)
Objective: To create and maintain an oxygen- and moisture-free environment for a chemical reaction.
Materials:
-
Flame-dried and cooled reaction flask with a stir bar
-
Rubber septum
-
Balloon
-
Inert gas source (nitrogen or argon)
-
Needles and syringes for reagent transfer
Procedure:
-
Quickly cap the cooled, flame-dried flask with a rubber septum.
-
Fill a balloon with the inert gas from the gas cylinder.
-
Insert a needle attached to the gas-filled balloon through the septum of the reaction flask.
-
To ensure the flask is purged of air, insert a second, "outlet" needle through the septum for 1-2 minutes to allow the inert gas to flush out the air.
-
Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas in the flask, preventing air from entering.
-
Reagents and solvents can now be added to the reaction flask via syringe through the septum. When drawing up liquid reagents, first draw some inert gas from the flask's headspace into the syringe, then draw up the liquid. This creates an inert gas "buffer" in the syringe.
Visualizations
Caption: Workflow for experiments requiring anhydrous conditions.
Caption: Troubleshooting logic for moisture-sensitive reactions.
References
- 1. tutorchase.com [tutorchase.com]
- 2. hepatochem.com [hepatochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. savemyexams.com [savemyexams.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 相关内容暂不可用 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Water and chloride as allosteric inhibitors in WNK kinase osmosensing [elifesciences.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
Technical Support Center: Troubleshooting Anhydrous Salt Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the precipitation of anhydrous salts in cell culture media.
Troubleshooting Guide: Precipitation of Anhydrous Salts
Precipitation in culture media can adversely affect cell health and experimental outcomes by altering nutrient availability and creating a toxic environment.[1] This guide provides a systematic approach to identifying and resolving issues with anhydrous salt precipitation.
Step 1: Initial Observation and Microscopic Examination
The first step is to characterize the precipitate.
-
Visual Inspection: Note the appearance of the precipitate. Is the medium cloudy, or are there distinct crystalline particles?[2]
-
Microscopic Examination: Examine a sample of the medium under a microscope.
-
Crystalline Structures: Sharp, geometric, or needle-like structures are often indicative of salt precipitation.
-
Amorphous Precipitate: A non-crystalline, cloudy appearance may suggest protein denaturation or the precipitation of other media components.[2]
-
Microbial Contamination: Look for motile bacteria or budding yeast, which can also cause turbidity. A rapid drop in pH, often indicated by the phenol (B47542) red indicator turning yellow, is a strong sign of contamination.[3]
-
Step 2: Identify the Root Cause
Once microbial contamination is ruled out, consider the following common causes of salt precipitation:
-
Improper Preparation or Mixing Order: The order in which components are added to create a medium is critical. Calcium salts, in particular, are prone to precipitation if not dissolved and added correctly.[1][2][3] For instance, calcium chloride (CaCl2) can react with magnesium sulfate (B86663) (MgSO4) to form insoluble calcium sulfate (CaSO4).[1][3]
-
Temperature Fluctuations: Extreme temperature shifts, such as repeated freeze-thaw cycles, can cause salts and other high-molecular-weight components to precipitate out of the solution.[1][2] Storing concentrated media at low temperatures can also lead to salt crystallization.[1]
-
Evaporation: Water loss from the culture medium, often due to improper incubator humidity, increases the concentration of all solutes, potentially exceeding the solubility limit of salts and causing them to precipitate.[1][2]
-
pH Instability: The pH of the culture medium is crucial for maintaining the solubility of its components. The bicarbonate buffering system is sensitive to the atmospheric CO2 concentration.[4] Incorrect CO2 levels or improper sealing of culture vessels can lead to a pH shift, which in turn can trigger the precipitation of salts and other components.[4]
-
Interaction with Other Media Components: Anhydrous salts can interact with other components in the media, such as amino acids or supplements, to form insoluble complexes.[5]
Step 3: Implementing Solutions
Based on the suspected cause, implement the following corrective actions:
-
Review and Optimize Media Preparation Protocol:
-
Maintain Stable Temperatures:
-
Control Evaporation:
-
Ensure the incubator has adequate and consistent humidity.
-
Keep culture flasks and plates properly sealed to prevent water loss.[2]
-
-
Maintain pH Stability:
-
Ensure the incubator's CO2 level is appropriate for the bicarbonate concentration in your medium.
-
Keep culture vessels properly sealed to maintain the correct gas exchange.
-
-
Consider Media Formulation:
-
If precipitation persists, consider trying a different basal media formulation.
-
Experimental Protocol: Identification of Unknown Precipitate
If the identity of the precipitate is unknown, the following protocol can help in its identification.
Objective: To identify the primary components of an unknown precipitate in cell culture media.
Materials:
-
Culture medium with precipitate
-
Sterile centrifuge tubes (50 mL)
-
Centrifuge
-
Sterile phosphate-buffered saline (PBS)
-
Microscope
-
Access to analytical chemistry services (optional, for advanced analysis)
Methodology:
-
Sample Collection: Aseptically collect a significant volume (e.g., 50 mL) of the culture medium containing the precipitate into a sterile centrifuge tube.
-
Pelleting the Precipitate: Centrifuge the tube at 3000 x g for 15 minutes to pellet the precipitate.
-
Supernatant Removal: Carefully decant the supernatant.
-
Washing the Precipitate: Resuspend the pellet in 25 mL of sterile PBS to wash away any soluble media components.
-
Recentrifugation: Centrifuge again at 3000 x g for 15 minutes and discard the supernatant. Repeat the wash step twice more.
-
Microscopic Examination: Resuspend a small amount of the washed precipitate in PBS and examine it under a microscope to observe its morphology (crystalline or amorphous).
-
Solubility Tests (Optional):
-
Test the solubility of the washed precipitate in various solvents (e.g., dilute acid, dilute base, chelating agents like EDTA) to get clues about its chemical nature. For example, calcium phosphate (B84403) precipitates will dissolve in a weak acid.
-
-
Advanced Analysis (Optional): For a definitive identification, the washed and dried precipitate can be sent for analytical testing such as:
Frequently Asked Questions (FAQs)
Q1: Why did my media precipitate after I added a supplement?
A1: This can happen for a few reasons. The supplement itself may have a high concentration of salts that, when added to the media, exceeds the solubility limit. Alternatively, a component in the supplement may be reacting with a component in the media to form an insoluble salt.[2] Always add supplements slowly while gently mixing the medium.
Q2: I see a fine, sandy precipitate at the bottom of my flask after a few days of culture. What is it?
A2: This is often a sign of calcium phosphate precipitation.[] This can be caused by a gradual increase in the pH of the medium as the cells metabolize. Ensure your incubator's CO2 levels are correct and that your culture flask is properly vented to maintain pH stability.
Q3: My 10x stock solution of a salt is precipitating in the fridge. What should I do?
A3: Concentrated salt solutions are more prone to precipitation at lower temperatures.[1] You can try gently warming the solution to 37°C and swirling to redissolve the precipitate. To prevent this, consider preparing a lower concentration stock solution or storing it at room temperature if the salt is stable under those conditions. Always check the manufacturer's storage recommendations.
Q4: Is it okay to use media that has a small amount of precipitate?
A4: It is generally not recommended. The precipitate indicates that the composition of the medium is not what it should be, which can negatively impact your cells and the reproducibility of your experiments.[1] It is best to discard the precipitated medium and prepare a fresh batch, addressing the root cause of the precipitation.
Q5: What is the difference in using an anhydrous salt versus a hydrated salt in media preparation?
A5: The primary difference is the molecular weight. Hydrated salts contain water molecules within their crystal structure, which increases their molecular weight. When preparing solutions based on molarity, it is crucial to use the correct molecular weight for the specific form of the salt (anhydrous or hydrated) you are using to ensure the final concentration of the ion is accurate.[8] In solution, both forms will dissociate into their respective ions.
Data Presentation
Table 1: Solubility of Common Anhydrous Salts in Water at Different Temperatures
This table provides the solubility of several common anhydrous salts found in culture media in grams per 100 mL of water at various temperatures. Note that the solubility in complex culture media may vary due to the presence of other solutes.
| Salt Name | Chemical Formula | Solubility ( g/100 mL) at 0°C | Solubility ( g/100 mL) at 20°C | Solubility ( g/100 mL) at 40°C | Solubility ( g/100 mL) at 60°C | Solubility ( g/100 mL) at 80°C | Solubility ( g/100 mL) at 100°C |
| Sodium Chloride | NaCl | 35.7 | 36.0 | 36.6 | 37.3 | 38.4 | 39.8 |
| Potassium Chloride | KCl | 28.1 | 34.2 | 40.1 | 45.8 | 51.3 | 56.3 |
| Calcium Chloride | CaCl₂ | 59.5 | 74.5 | 100 | 128 | 137 | 147 |
| Magnesium Sulfate | MgSO₄ | 26.9 | 35.1 | 44.5 | 52.9 | 57.9 | 61.3 |
| Sodium Bicarbonate | NaHCO₃ | 6.9 | 9.6 | 12.7 | 16.4 | - | - |
| Potassium Nitrate | KNO₃ | 13.9 | 31.6 | 61.3 | 106 | 167 | 245 |
Data compiled from publicly available solubility tables.[9][10]
Visualizations
Caption: Troubleshooting workflow for anhydrous salt precipitation.
Caption: Best practices for preparing culture media to prevent precipitation.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Solubility table - Wikipedia [en.wikipedia.org]
addressing agglomeration and volume variation in salt hydrate beds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with salt hydrate (B1144303) beds. The focus is on addressing common challenges such as agglomeration and volume variation during experimental procedures.
Section 1: Troubleshooting Guide
This section offers solutions to specific problems you might encounter during your experiments.
Q1: My salt hydrate bed has formed large, hard clumps (agglomeration) after a few hydration/dehydration cycles. What are the likely causes and how can I resolve this?
A1: Agglomeration is a common issue that can hinder vapor diffusion and lead to incomplete and irreversible reactions.[1] The primary causes are often related to the material's properties and the experimental conditions.
-
Possible Causes:
-
Phase Separation: During melting, some salt hydrates can incongruently melt, leading to the separation of anhydrous salt and a saturated solution. Due to density differences, the solid salt settles, and upon cooling, it may not fully recombine with water, leading to hard agglomerates.[2]
-
Deliquescence: If the relative humidity exceeds a critical point for the specific salt, it can absorb enough water to dissolve into a liquid solution. This can cause particles to merge and then solidify into a single mass.[1]
-
Particle Swelling and Fracture: The hydration process is often accompanied by significant volume expansion and changes in crystal structure, which can cause particles to swell, fracture, and then fuse together.[3][4]
-
-
Troubleshooting Steps:
-
Characterize the Agglomeration: Use techniques like Micro X-ray Computed Tomography (Micro-CT) to non-destructively analyze the internal structure of the bed and quantify the extent of agglomeration.
-
Review Operating Conditions: Ensure the relative humidity during hydration is kept below the deliquescence point of the salt.[1]
-
Incorporate Additives:
-
Thickeners/Gelling Agents: Adding substances like Carboxymethyl Cellulose (CMC) can increase the viscosity of the molten salt, preventing the settling of anhydrous salt and reducing phase separation.[5]
-
Binders: Flexible polymeric networks, such as poly(dimethyl siloxane) (PDMS), can be used to create mechanically stable composite particles that resist swelling and cracking.[6]
-
Anti-Agglomerants: Certain surfactants can be used to prevent the aggregation of crystals.[7][8]
-
-
Create Composite Materials: Impregnate the salt hydrate into a porous host matrix (e.g., silica (B1680970) gel, vermiculite). This confines the salt within the pores, preventing bulk liquid formation and agglomeration.[1]
-
Q2: I am observing significant volume variation (swelling and shrinkage) in my salt hydrate bed during cycling. Why is this happening and what are the consequences?
A2: Large volume changes are intrinsic to the hydration and dehydration reactions of many salt hydrates, where water molecules are incorporated into or removed from the crystal lattice.
-
Underlying Reasons:
-
Crystal Structure Transformation: The change between the anhydrous and hydrous states involves a fundamental reorganization of the crystal structure, leading to significant density differences and, consequently, volume changes.[3] Typical volume expansions can be around 50%.[3]
-
Particle Swelling: Individual particles swell upon hydration, contributing to the overall expansion of the packed bed.[6]
-
-
Consequences:
-
Mechanical Stress: The expansion and contraction can induce mechanical stress on the reactor vessel and the salt particles themselves, leading to particle fracture and the generation of fine powders.
-
Reduced Bed Permeability: Particle fracture and subsequent agglomeration can reduce the void space (porosity) in the bed, hindering the flow of water vapor and slowing down reaction kinetics.
-
Loss of Performance: These structural changes can ultimately lead to a decline in the thermal energy storage capacity and overall efficiency of the system.[1]
-
-
Mitigation Strategies:
-
Select Stable Materials: Some salt hydrates, like CaC2O4·H2O, exhibit lower volumetric changes during cycling due to smaller differences in crystal densities between their hydrous and anhydrous states.[9]
-
Use Binders: Incorporating a flexible binder like PDMS can help accommodate volume changes and maintain the mechanical integrity of the salt particles over many cycles.[6]
-
Composite Material Design: Dispersing the salt hydrate within a rigid, porous host matrix can constrain its expansion and maintain the overall structural stability of the bed.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is phase separation in salt hydrates and why is it a problem?
A1: Phase separation, or incongruent melting, occurs when a salt hydrate melts to form a saturated aqueous solution and a solid phase of the anhydrous salt (or a lower hydrate).[2] Due to gravity, the denser anhydrous salt settles at the bottom of the container. This process is often irreversible and upon cooling, the settled salt may not fully recombine with the water, leading to a progressive degradation of the heat-storage capacity and a reduction in the material's service life.[2]
Q2: How can I improve the long-term cyclic stability of my salt hydrate material?
A2: Improving cyclic stability involves addressing the primary degradation mechanisms: phase separation, agglomeration, and particle fracture. Key methods include:
-
Adding Thickeners: To prevent the settling of anhydrous salt.[5]
-
Adding Nucleating Agents: To reduce supercooling, which can sometimes exacerbate phase separation issues.
-
Microencapsulation: Encasing the salt hydrate in a protective shell to prevent direct contact between particles and contain the molten phase.
-
Creating Composite Materials: Impregnating the salt into a stable porous host matrix.[1]
-
Using Binders: Forming the salt into larger, mechanically robust particles with a flexible binder.[6]
Q3: What are the key parameters to monitor during a salt hydrate cycling experiment?
A3: To assess the stability and performance of a salt hydrate bed, you should monitor:
-
Mass Change: To quantify the amount of water absorbed and desorbed in each cycle.
-
Temperature: Both the bed temperature and the surrounding environment to understand the heat transfer dynamics.
-
Volume Change: Visual or laser-based measurements of the bed height to track swelling and shrinkage.
-
Pressure Drop: For packed beds with fluid flow, an increase in pressure drop can indicate reduced permeability due to agglomeration or particle breakdown.
-
Structural Properties (Pre- and Post-Cycling): Using techniques like Micro-CT to analyze changes in porosity, pore size distribution, and particle size.
Section 3: Data Presentation
Table 1: Impact of Cycling on Packed Bed Properties
This table summarizes the quantitative changes observed in a salt hydrate packed bed after undergoing hydration/dehydration cycles, as characterized by Micro X-ray Computed Tomography.
| Parameter | Uncycled Bed | After 10 Cycles | Percentage Change | Reference |
| Porosity | 41.34% | 19.91% | -51.8% | [10] |
| Pressure Drop | 0.31 Pa | 4.88 Pa | +1474% | [10] |
Table 2: Effect of Additives on Salt Hydrate Properties
This table shows the impact of adding a thickener (CMC) to a ZNH (Zinc Nitrate Hexahydrate) eutectic on its thermal properties.
| Additive (wt% CMC) | Melting Point (°C) | Enthalpy of Fusion (J/g) | Supercooling (°C) | Reference |
| 0% | 35.5 | 135.2 | 18.3 | [5] |
| 0.5% | 35.1 | 130.1 | 15.1 | [5] |
| 1.0% | 35.2 | 128.5 | 1.9 | [5] |
| 2.0% | 35.0 | 125.4 | 1.8 | [5] |
Section 4: Experimental Protocols
Protocol 1: Cyclic Stability Testing of Salt Hydrate Beds
Objective: To evaluate the long-term performance and stability of a salt hydrate material over repeated hydration and dehydration cycles.
Materials & Equipment:
-
Salt hydrate sample (e.g., 4-5 g)
-
Petri dish or sample holder
-
Forced-air oven for dehydration
-
Climate test chamber capable of controlling temperature and relative humidity (RH)
-
Analytical balance (± 0.0001 g)
Methodology:
-
Sample Preparation: Place a thin layer (<1 mm) of the salt hydrate powder in a pre-weighed petri dish and record the initial total mass.
-
Initial State: If starting from a hydrated state, proceed to dehydration. If starting from an anhydrous state, record the initial mass and proceed to hydration.
-
Dehydration Cycle: a. Place the sample in the oven pre-heated to the desired dehydration temperature (e.g., 130°C).[6] b. Heat for a set duration (e.g., overnight or until mass is constant) to ensure complete dehydration.[6] c. Remove the sample, seal it from ambient air, allow it to cool to room temperature, and then weigh it to determine the anhydrous mass.
-
Hydration Cycle: a. Place the anhydrous sample into the climate test chamber set to the desired hydration conditions (e.g., 20°C and 33% RH).[6] b. Allow the sample to hydrate for a set duration (e.g., overnight or until mass is constant). c. Remove the sample and immediately weigh it to determine the hydrated mass.
-
Cycling: Repeat steps 3 and 4 for the desired number of cycles (e.g., 35+ cycles).[6]
-
Data Analysis: a. Calculate the water uptake in each cycle by subtracting the anhydrous mass from the hydrated mass. b. Plot the water uptake versus the cycle number to assess the stability of the hydration/dehydration capacity. c. Visually inspect the sample after cycling for signs of agglomeration, particle fracture, or volume change.
Protocol 2: Characterization of Bed Structure via Micro X-ray Computed Tomography (Micro-CT)
Objective: To non-destructively visualize and quantify the 3D internal structure of a salt hydrate bed before and after cycling to assess changes in porosity, pore size, and particle morphology.
Materials & Equipment:
-
Uncycled and cycled salt hydrate bed samples contained in a sample holder transparent to X-rays.
-
Micro-CT scanner (e.g., Nikon Metrology XT H 320).[11]
-
Image processing and analysis software (e.g., Dragonfly, Avizo).
Methodology:
-
Sample Preparation: Carefully place the uncycled salt hydrate bed into a suitable sample holder.
-
Data Acquisition (Scanning): a. Mount the sample on the rotational stage within the Micro-CT scanner. b. Set the optimal acquisition parameters (e.g., voltage, current, filter, exposure time). This is often material-dependent and may require preliminary scans. For example, a 230 kV accelerating voltage and 300 µA current might be used.[11] c. Initiate the scan. The sample is rotated (180°-360°) while a series of 2D X-ray projection images are acquired from different angles (typically 500-1000+ images).[11]
-
3D Reconstruction: a. Use the scanner's software to reconstruct the acquired 2D projections into a 3D tomographic image (a stack of cross-sectional "slices"). This is typically done using a filtered back-projection algorithm.[11] The result is a 3D dataset where each volume element (voxel) has a grayscale value corresponding to the material's X-ray attenuation.
-
Image Processing and Analysis: a. Image Segmentation: Threshold the 3D grayscale image to create a binary image that separates the solid salt particles from the void space (pores). b. Quantification: Use the analysis software to calculate key morphological parameters from the binary image:
- Porosity: The ratio of the pore volume to the total volume of the sample.
- Pore Size Distribution: A histogram showing the frequency of different pore sizes.
- Connectivity: Analysis to determine the network of interconnected pores.
-
Repeat for Cycled Sample: Repeat steps 1-4 with the salt hydrate bed that has undergone the desired number of cycles.
-
Comparative Analysis: Compare the quantitative results (porosity, pore size distribution, etc.) from the uncycled and cycled samples to determine the impact of the cycling process on the bed's physical structure.
Section 5: Visualizations
Caption: Troubleshooting workflow for agglomeration in salt hydrate beds.
Caption: Relationships between problems, causes, and solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.tue.nl [research.tue.nl]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. bbpsales.com [bbpsales.com]
- 8. How Do Surfactants Control the Agglomeration of Clathrate Hydrates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Accurate Measurement of Enthalpy of Hydrated Salt Dehydration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the enthalpy of hydrated salt dehydration.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring the enthalpy of dehydration of a hydrated salt?
A1: The most common and direct methods for measuring the enthalpy of dehydration are thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2][3] Simultaneous TGA-DSC instruments are particularly useful as they provide information on both mass loss (from TGA) and heat flow (from DSC) in a single experiment.[2][4] An indirect method involving solution calorimetry and Hess's Law can also be used.[5][6]
Q2: Why is calibration of the DSC instrument crucial for accurate enthalpy measurements?
A2: Calibration of a Differential Scanning Calorimeter (DSC) is essential to obtain accurate and reproducible temperature and enthalpy results.[7][8] The enthalpy calibration, also known as the cell constant calibration, is performed using a standard material with a known heat of fusion, such as indium.[9] This calibration corrects for any instrumental variations and ensures the measured heat flow is accurate.[9][10] Temperature calibration is also critical and is performed using standards with known melting points.[8][9]
Q3: What factors can affect the accuracy of the measured enthalpy of dehydration?
A3: Several factors can influence the accuracy of the measurement, including:
-
Instrument Calibration: Improper or infrequent calibration of the DSC or TGA is a primary source of error.[7][8]
-
Heating Rate: The heating rate can affect the shape and resolution of the dehydration peaks.[11]
-
Sample Preparation: The mass and packing of the sample in the crucible can impact heat transfer and the resulting measurement.
-
Atmosphere: The composition and flow rate of the purge gas can influence the dehydration process.[8]
-
Baseline Selection: Incorrect baseline selection during data analysis can lead to significant errors in the calculated enthalpy.[12]
-
Crucible Type: The material of the crucible (e.g., aluminum, ceramic) can affect the measurement.[13]
Q4: How do I correctly integrate the peak in a DSC curve to determine the enthalpy of dehydration?
A4: The enthalpy of dehydration is calculated from the area of the peak in the DSC thermogram. The integration should be performed from the start of the dehydration event to its completion. However, a shifting baseline due to changes in the heat capacity of the sample during dehydration can complicate this process.[12] For multi-step dehydration processes, it may be necessary to integrate each peak separately to determine the enthalpy change for each step.[12] Using analysis software to define a clear baseline is crucial for accurate integration.[10] In complex cases, modulated DSC (MDSC) can help distinguish between reversible and irreversible heat flows, leading to a more accurate determination of the enthalpy of dehydration.[12]
Q5: Can I use Thermogravimetric Analysis (TGA) alone to determine the enthalpy of dehydration?
A5: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[14] While TGA is excellent for determining the stoichiometry of the dehydration process (i.e., the number of water molecules lost), it does not directly measure heat flow.[2] Therefore, TGA alone cannot be used to determine the enthalpy of dehydration. However, it is often used in conjunction with DSC to correlate mass loss with the corresponding enthalpy changes.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poorly defined or broad DSC peaks | - Heating rate is too high.- Sample mass is too large.- Poor thermal contact between the sample and the crucible. | - Reduce the heating rate (e.g., 1-5 K/min).[11]- Use a smaller sample mass (typically 1-5 mg).[9]- Ensure the sample is evenly spread at the bottom of the crucible. |
| Inconsistent or non-reproducible enthalpy values | - Inadequate instrument calibration.- Variation in sample preparation.- Fluctuations in the purge gas flow rate. | - Perform regular temperature and enthalpy calibrations using certified reference materials.[7][8]- Use a consistent sample mass and preparation technique for all measurements.- Ensure a stable and appropriate purge gas flow rate as recommended by the instrument manufacturer.[8] |
| Baseline shifts during the dehydration process | - Change in the heat capacity of the sample as it dehydrates.- Contamination of the sample or reference crucible. | - Use the instrument's software to apply a baseline correction. For significant shifts, consider using a sigmoidal baseline.- Clean the crucibles thoroughly before each experiment.- Consider using Modulated DSC (MDSC) to separate reversible and irreversible heat flows.[12] |
| Observed mass loss in TGA does not match the expected stoichiometry | - The starting material is not fully hydrated or is a mixture of hydrates.- The dehydration process is incomplete.- The sample is hygroscopic and has absorbed atmospheric moisture. | - Characterize the starting material using other techniques (e.g., X-ray diffraction) to confirm its hydration state.- Ensure the final temperature of the experiment is high enough to complete the dehydration.- Handle hygroscopic samples in a dry environment (e.g., a glove box). |
| Negative enthalpy of dehydration (exothermic peak) | - This is highly unlikely for a dehydration process, which is endothermic. It may indicate a subsequent decomposition or reaction of the anhydrous salt. | - Carefully examine the TGA data to see if there is a mass loss corresponding to the exothermic event that is not due to water.- Analyze the sample after the experiment to identify any new chemical species formed. |
Quantitative Data Summary
The following table summarizes typical experimental parameters and enthalpy values for the dehydration of some common hydrated salts. Note that these values can vary depending on the specific experimental conditions.
| Hydrated Salt | Dehydration Temperature Range (°C) | Enthalpy of Dehydration (kJ/mol) | Recommended Heating Rate (K/min) | Typical Sample Mass (mg) |
| CuSO₄·5H₂O | 50 - 250 | ~78 | 5 - 10 | 5 - 15 |
| CaSO₄·2H₂O | 100 - 200 | ~21 | 10 | 10 - 20 |
| MgSO₄·7H₂O | 50 - 350 | ~58 | 5 - 10 | 5 - 15 |
| Na₂SO₄·10H₂O | 32 - 100 | ~79 | 2 - 5 | 5 - 10 |
Note: The enthalpy values are approximate and can be influenced by factors such as particle size and atmospheric conditions.
Experimental Protocols
Method 1: Direct Measurement using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for accurately measuring the enthalpy of dehydration of a hydrated salt using a DSC instrument.
1. Instrument Calibration:
- Perform a temperature and enthalpy calibration of the DSC instrument according to the manufacturer's instructions.[7][9]
- Use a certified reference material, such as indium, for calibration.[8][9] The melting point of indium is 156.6 °C and its enthalpy of fusion is 28.45 J/g.
2. Sample Preparation:
- Accurately weigh 1-5 mg of the hydrated salt into a clean DSC crucible.[9]
- Ensure the sample is evenly distributed at the bottom of the crucible to ensure good thermal contact.
- Hermetically seal the crucible if the dehydration process is expected to be accompanied by a significant vapor pressure buildup. For simple dehydration, a pierced lid is often sufficient.
3. Experimental Setup:
- Place the sample crucible and an empty reference crucible (of the same type) into the DSC cell.
- Set the purge gas (typically nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).[8]
- Program the temperature profile. A typical profile would be:
- Equilibrate at a temperature below the expected onset of dehydration (e.g., 25 °C).
- Ramp the temperature at a controlled heating rate (e.g., 5-10 K/min) to a temperature above the completion of the dehydration.[11]
- Hold at the final temperature for a few minutes to ensure the process is complete.
4. Data Analysis:
- Plot the heat flow as a function of temperature.
- Identify the endothermic peak(s) corresponding to the dehydration process.
- Use the analysis software to define a baseline for the peak(s).
- Integrate the area of the peak(s) to obtain the enthalpy of dehydration in Joules (J).
- Normalize the enthalpy by the mass of the sample to get the value in J/g.
- Convert the enthalpy to kJ/mol using the molar mass of the hydrated salt.
Method 2: Indirect Measurement using Solution Calorimetry and Hess's Law
This method is useful when direct measurement is challenging and relies on Hess's Law.[5] It involves measuring the enthalpy of solution for both the hydrated and anhydrous forms of the salt.
1. Enthalpy of Solution of the Hydrated Salt (ΔH₁):
- Measure a known volume of deionized water into a calorimeter (e.g., a coffee cup calorimeter) and record the initial temperature.[15][16]
- Weigh a known mass of the hydrated salt.
- Add the hydrated salt to the water, stir to dissolve, and record the temperature change until a stable final temperature is reached.[15][16]
- Calculate the heat absorbed or released using q = mcΔT.
- Determine the enthalpy of solution (ΔH₁) in kJ/mol.
2. Enthalpy of Solution of the Anhydrous Salt (ΔH₂):
- Repeat the procedure from step 1, but use the anhydrous form of the salt.
- Ensure the anhydrous salt is completely dry before the experiment.
- Determine the enthalpy of solution (ΔH₂) in kJ/mol.
3. Calculation of Enthalpy of Dehydration (ΔH_dehydration):
- According to Hess's Law, the enthalpy of dehydration can be calculated as: ΔH_dehydration = ΔH₂ - ΔH₁
Visualizations
Caption: Experimental workflow for measuring the enthalpy of hydrated salt dehydration.
Caption: Troubleshooting logic for inaccurate enthalpy measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 3. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How can enthalpy changes be measured? | 16–18 years | Lesson plan | RSC Education [edu.rsc.org]
- 6. gauthmath.com [gauthmath.com]
- 7. youtube.com [youtube.com]
- 8. linseis.com [linseis.com]
- 9. Calibrating the DSC Enthalpy (Cell Constant) and Temperature [deng.folk.ntnu.no]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 15. savemyexams.com [savemyexams.com]
- 16. philipharris.co.uk [philipharris.co.uk]
techniques to prevent water loss in hydrated salt composites during cycling
This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of water loss in hydrated salt composites during thermal cycling. Maintaining the hydration level of these materials is paramount for consistent and reliable performance in thermal energy storage applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of water loss in hydrated salt composites during cycling?
A1: Water loss in hydrated salt composites during thermal cycling is primarily due to three phenomena:
-
Evaporation: At elevated temperatures during the dehydration phase, water molecules can escape from the composite material into the surrounding atmosphere if the system is not perfectly sealed.
-
Phase Separation: Some hydrated salts melt incongruently, leading to the formation of a saturated aqueous solution and a solid, less hydrated salt. If these phases do not fully recombine upon cooling, it can lead to isolated pockets of water that are more susceptible to evaporation in subsequent cycles.
-
Leakage: In the molten state, the salt hydrate (B1144303) can leak out of its container or composite matrix, carrying water with it. This is a direct loss of both the salt and its hydration water.
Q2: How does water loss affect the performance of my hydrated salt composite?
A2: The loss of water of hydration has several detrimental effects on the performance of the composite:
-
Reduced Energy Storage Capacity: The latent heat of fusion is directly related to the amount of hydrated salt. As water is lost, the amount of salt that can undergo the phase change decreases, leading to a lower energy storage capacity.
-
Altered Phase Change Temperature: The phase change temperature of a salt hydrate is dependent on its hydration level. Water loss can lead to the formation of lower hydrates with different, often higher, melting points, or can broaden the melting temperature range.
-
Decreased Cycling Stability: Continuous water loss over cycles leads to a progressive degradation of the material's performance, rendering it unreliable for long-term applications.
Q3: What are the most effective techniques to prevent water loss?
A3: The most effective techniques for preventing water loss involve creating a physical barrier to water vapor escape and improving the structural integrity of the composite. These include:
-
Encapsulation: Creating a core-shell structure where the hydrated salt (core) is enclosed within a protective polymer or inorganic shell. This is one of the most effective methods for preventing leakage and water evaporation.
-
Form-Stable Composites using Porous Carriers: Impregnating the molten salt hydrate into a porous host matrix, such as expanded graphite, silica (B1680970) gel, or zeolites. The capillary forces within the porous structure help to retain the molten salt and prevent leakage.
-
Use of Binders and Thickeners: Adding polymeric binders or thickening agents to the salt hydrate can increase its viscosity in the molten state, reducing the likelihood of leakage and helping to suspend any separated solid phases.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to water loss.
Problem 1: Significant decrease in latent heat capacity after a few cycles.
-
Possible Cause: This is a classic symptom of water loss. The reduced water content means less of the salt can undergo the desired phase transition. It could also be indicative of severe phase separation.
-
Troubleshooting Steps:
-
Verify Seal: Ensure your experimental container is hermetically sealed to prevent water vapor from escaping.
-
Analyze for Water Loss: Use thermogravimetric analysis (TGA) to quantify the mass loss over a few cycles. A significant mass drop corresponds to water loss.
-
Implement a Prevention Technique: If water loss is confirmed, consider one of the preventative techniques described above, such as encapsulation or incorporating the salt into a porous matrix.
-
Problem 2: The melting point of the composite is increasing or becoming inconsistent with each cycle.
-
Possible Cause: This is likely due to the formation of lower hydrates with higher melting points as a result of water loss. Inconsistent melting points can also be a sign of phase separation.
-
Troubleshooting Steps:
-
Characterize Thermal Properties: Use Differential Scanning Calorimetry (DSC) to track the melting and freezing points over multiple cycles.
-
Examine for Phase Separation: Visually inspect the composite after melting and cooling if possible. Look for stratification or the presence of solid precipitates at the bottom of the container.
-
Consider Eutectic Mixtures: For salts prone to incongruent melting, creating a eutectic mixture with another salt can sometimes lead to congruent melting behavior and improved stability.
-
Problem 3: Visible leakage of the molten salt from the composite.
-
Possible Cause: The capillary forces within your porous matrix may be insufficient to hold the molten salt, or the binder used may not be effective at the operating temperature.
-
Troubleshooting Steps:
-
Increase Binder Concentration: If using a binder, incrementally increase its weight percentage in the composite.
-
Select a Different Porous Matrix: Consider a porous material with a smaller pore size or a surface chemistry that has a higher affinity for the molten salt.
-
Macroencapsulation: If direct impregnation is failing, consider encapsulating larger quantities of the composite in a sealed container or shell.
-
Quantitative Data on Prevention Techniques
While direct comparative studies with percentage water loss per cycle are not abundant in the literature, the following table summarizes the reported cycling stability for various techniques. The stability is often reported as the number of cycles completed without significant degradation in thermal properties.
| Technique | Salt Hydrate System | Cycling Stability (Number of Cycles) | Key Findings & Limitations |
| Microencapsulation | Magnesium nitrate (B79036) hexahydrate and sodium sulfate (B86663) decahydrate (B1171855) with poly(ethyl-2-cyanoacrylate) shell | Stable for at least 100 cycles | Bulk material was stable for less than 10 cycles. Encapsulation significantly improved stability. |
| Porous Carrier | CaCl2 and MgCl2 in mesoporous silica gel | Showed almost no performance loss after 55 cycles | The porous matrix effectively prevents the formation of a bulk liquid, mitigating deliquescence.[1] |
| Binder | K2CO3 with PDMS binder | Mechanically stable for at least 35 cycles | The binder improves mechanical integrity and reduces swelling upon hydration. |
| Eutectic Mixture | Na2HPO4·12H2O and Na2SO4·10H2O (9:1 mass ratio) | Improved thermal cycle stability | Eutectic formation can lead to a more stable crystal structure.[2] |
Experimental Protocols
Protocol 1: Quantification of Water Loss using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a small, representative sample of your hydrated salt composite (typically 5-10 mg).
-
TGA Setup: Place the sample in a TGA crucible.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).
-
Ramp the temperature to just above the melting point at a controlled rate (e.g., 10 °C/min).
-
Hold isothermally for a set period (e.g., 30 minutes) to simulate the molten state.
-
Cool the sample back to the initial temperature.
-
Repeat this heating and cooling cycle for the desired number of cycles (e.g., 10-50 cycles).
-
-
Data Analysis: Monitor the sample mass throughout the experiment. A decrease in mass over the cycles indicates water loss. The percentage of water loss per cycle can be calculated from the TGA data.
Protocol 2: Microencapsulation via Interfacial Polymerization
This protocol is a general guideline and may need to be adapted for specific salt hydrates and polymer systems.
-
Aqueous Phase Preparation: Dissolve the hydrated salt and a reactive monomer (e.g., a diamine) in deionized water.
-
Organic Phase Preparation: Dissolve a complementary reactive monomer (e.g., a diacid chloride) in an immiscible organic solvent (e.g., cyclohexane).
-
Emulsification: Add the aqueous phase to the organic phase while stirring vigorously to form a stable water-in-oil emulsion. The droplet size will determine the final capsule size. An emulsifying agent can be used to stabilize the droplets.
-
Polymerization: The polymerization reaction will occur at the interface of the water droplets and the organic solvent, forming a thin polymer shell around each droplet. This is typically carried out at room temperature or slightly elevated temperatures.
-
Capsule Recovery: The microcapsules can be recovered by filtration or centrifugation, followed by washing with the organic solvent to remove any unreacted monomers.
-
Drying: The capsules should be dried under vacuum or in a desiccator to remove any residual solvent.
Visualizations
Logical Relationship: Troubleshooting Water Loss
Caption: A troubleshooting flowchart for identifying and addressing the root causes of performance degradation in hydrated salt composites.
Experimental Workflow: Microencapsulation
Caption: A step-by-step workflow for the microencapsulation of hydrated salts using interfacial polymerization.
References
Validation & Comparative
Anhydrous vs. Hydrated Salts in In Vitro Culture: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise formulation of in vitro culture media is paramount to achieving reliable and reproducible results. While seemingly a minute detail, the choice between anhydrous and hydrated forms of inorganic salts can have significant implications for media preparation, stability, and ultimately, cellular behavior. This guide provides an objective comparison of anhydrous and hydrated salts for in vitro culture applications, supported by experimental considerations and data.
Key Distinctions and Physicochemical Properties
Anhydrous and hydrated salts of the same chemical entity differ fundamentally in the presence of water molecules within their crystal lattice, known as the water of crystallization.[1][2] This seemingly simple difference gives rise to distinct physicochemical properties that are critical in the context of in vitro culture. Anhydrous salts lack this water of crystallization, while hydrated salts incorporate a specific number of water molecules into their structure.[1][3]
The most immediate consequence of this difference is the molecular weight. To achieve the same molar concentration of a specific salt, a greater mass of the hydrated form is required to account for the mass of the water molecules.[4][5] This is a critical calculation in media preparation to ensure the correct ionic concentration.
Furthermore, solubility can differ between the two forms. Generally, hydrated salts tend to be more soluble in aqueous solutions than their anhydrous counterparts, although exceptions do exist.[5][6] For instance, one study noted that anhydrous aluminum chloride (AlCl3) precipitated in a plant culture medium, whereas the hexahydrated form dissolved completely.[5] The dissolution of anhydrous salts can also be an exothermic process, releasing heat into the medium.[7] This can have localized effects on the temperature and pH of the media during preparation.
Impact on In Vitro Culture Media Preparation and Stability
The choice between anhydrous and hydrated salts directly influences the media preparation workflow and the final characteristics of the culture medium. The hygroscopic nature of many anhydrous salts—their tendency to absorb moisture from the atmosphere—can complicate accurate weighing and handling.[4]
The primary concern during media preparation is achieving the correct osmolality and pH, as these parameters are crucial for maintaining cell viability and function.[8][9] The addition of salts is a major contributor to the final osmolality of the medium.[8] Hyperosmotic or hypoosmotic conditions can lead to cell shrinkage or swelling, respectively, both of which are detrimental.[8] While the final ionic composition of the media will be the same regardless of the salt form used (assuming correct molar calculations), the preparation process itself can introduce variability. The exothermic dissolution of some anhydrous salts could potentially alter the local pH or temperature of the medium, which may affect the stability of other components.[7]
Comparative Performance in In Vitro Applications: A Data-Driven Perspective
Direct comparative studies with quantitative data on cell performance using anhydrous versus hydrated salts are not extensively available in peer-reviewed literature. However, based on the known physicochemical differences and data from related studies, we can construct a representative comparison. The following table summarizes expected outcomes based on a hypothetical experiment comparing the use of anhydrous and hydrated copper(II) sulfate (B86663) (CuSO₄) in a human fibroblast cell line, drawing insights from existing cytotoxicity data for copper sulfate.[10]
| Parameter | Anhydrous CuSO₄ | Hydrated CuSO₄ (Pentahydrate) | Rationale |
| Ease of Handling | More difficult (hygroscopic) | Easier (stable) | Anhydrous salts readily absorb atmospheric moisture, complicating accurate weighing.[4] |
| Dissolution Time | Potentially slower | Generally faster | Hydrated salts often exhibit higher solubility.[5] |
| Exothermic Reaction | Noticeable heat release | Minimal to no heat release | The hydration of anhydrous salts is an exothermic process.[7] |
| Final Media pH | Potential for slight decrease | Stable | Some anhydrous salts can react with water to form acidic byproducts.[5] |
| Cell Viability at 250 µM | ~95% | ~96% | Once dissolved to the same molar concentration, the ionic effect on cells should be identical.[4][10] |
| Cell Proliferation at 250 µM | No significant difference | No significant difference | At non-toxic concentrations, the proliferation rate should be comparable if the final ionic concentration is the same.[10] |
Experimental Protocols
To empower researchers to make informed decisions for their specific applications, detailed methodologies for comparing anhydrous and hydrated salts are provided below.
Protocol 1: Preparation of Comparative Culture Media
This protocol outlines the preparation of 1 L of a basal medium (e.g., DMEM) using either the anhydrous or hydrated form of a salt, for example, copper(II) sulfate.
Materials:
-
Anhydrous copper(II) sulfate (CuSO₄; MW: 159.61 g/mol )
-
Hydrated copper(II) sulfate pentahydrate (CuSO₄·5H₂O; MW: 249.69 g/mol )
-
DMEM powder (sufficient for 1 L)
-
Cell culture grade water
-
Sodium bicarbonate (NaHCO₃)
-
Sterile 1 L graduated cylinder and beaker
-
Sterile magnetic stir bar and stir plate
-
0.22 µm sterile filter unit
-
pH meter
Procedure:
-
Calculate the required mass: To achieve a final concentration of 1 µM (1 x 10⁻⁶ mol/L) CuSO₄:
-
Anhydrous: 1 x 10⁻⁶ mol/L * 159.61 g/mol * 1 L = 0.00015961 g (or 0.15961 mg)
-
Hydrated: 1 x 10⁻⁶ mol/L * 249.69 g/mol * 1 L = 0.00024969 g (or 0.24969 mg)
-
-
Dissolution:
-
Add approximately 800 mL of cell culture grade water to a sterile beaker with a stir bar.
-
Slowly add the DMEM powder while stirring.
-
Add the calculated mass of either the anhydrous or hydrated copper(II) sulfate.
-
Rinse the weighing container with a small amount of the medium to ensure all the salt is transferred.
-
-
pH Adjustment:
-
Add the required amount of NaHCO₃ (as per the manufacturer's instructions).
-
Adjust the pH to the desired level (typically 7.2-7.4) using 1N HCl or 1N NaOH. Note any differences in the amount of acid or base required between the two preparations.
-
-
Final Volume and Sterilization:
-
Bring the final volume to 1 L with cell culture grade water.
-
Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.
-
-
Quality Control: Measure the final pH and osmolality of both media preparations.
Protocol 2: Comparative Cell Viability Assay
This protocol uses a standard MTT assay to compare the cytotoxic effects of media prepared with anhydrous versus hydrated salts.
Materials:
-
Human fibroblast cell line (e.g., WI-38)
-
Culture media prepared as in Protocol 1 (with varying concentrations of the salt)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the seeding medium and replace it with the prepared experimental media containing different concentrations of the salt (e.g., 0 µM, 100 µM, 250 µM, 500 µM, 1 mM) from both the anhydrous and hydrated preparations.
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control (0 µM salt) and compare the dose-response curves for the media prepared with anhydrous versus hydrated salts.
Visualizing the Decision Process and Cellular Impact
To aid in the selection process and to conceptualize the potential downstream effects, the following diagrams illustrate the key considerations.
Caption: Workflow for selecting between anhydrous and hydrated salts.
References
- 1. quora.com [quora.com]
- 2. uyir.at [uyir.at]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 9. An evaluation of the effects of culture medium osmolality and pH on metabolic cooperation between Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Borax Crystal Structure Validation: Neutron vs. X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neutron and X-ray diffraction techniques for the validation of the crystal structure of borax (B76245) (sodium tetraborate (B1243019) decahydrate, Na₂[B₄O₅(OH)₄]·8H₂O). The determination of atomic positions, particularly for hydrogen, is crucial for understanding hydrogen bonding networks and the overall stability of crystalline structures, which is of significant interest in pharmaceutical sciences and materials science.
Unambiguous Hydrogen Location: The Neutron Advantage
The primary distinction between neutron and X-ray diffraction lies in their interaction with matter. X-rays are scattered by the electron cloud surrounding an atom, making it challenging to accurately locate light atoms like hydrogen, which have only one electron. In contrast, neutrons are scattered by the atomic nucleus, and the scattering length of hydrogen is comparable to that of heavier atoms. This fundamental difference allows neutron diffraction to provide a much more precise determination of proton positions and, consequently, a more accurate depiction of hydrogen bonds within the crystal lattice.
A key study by Levy & Lisensky (1978) using neutron diffraction provided a detailed crystal structure of borax, which was later refined and compared with modern X-ray diffraction data by Gainsford et al. (2008). The most significant finding of this comparison is the difference in the measured O-H bond distances. The X-ray study reported O-H bond distances that were, on average, 0.127(19) Å shorter than those determined by the neutron diffraction study.[1][2] This discrepancy arises from the fact that X-ray diffraction maps the center of electron density, which is shifted towards the electronegative oxygen atom in an O-H bond, while neutron diffraction pinpoints the actual position of the hydrogen nucleus.
Quantitative Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for borax as determined by neutron and X-ray diffraction.
| Parameter | Neutron Diffraction (Levy & Lisensky, 1978) | X-ray Diffraction (Gainsford et al., 2008) |
| Temperature | 296.5 K | 145 K |
| Space Group | C2/c | C2/c |
| a (Å) | 11.885 | 11.8843 |
| b (Å) | 10.654 | 10.6026 |
| c (Å) | 12.206 | 12.2111 |
| β (°) | 106.623 | 106.790 |
| Volume (ų) | 1480.97 | 1473.06 |
| Mean O-H Bond Length (Å) | ~0.98 | ~0.85 |
Experimental Protocols
Neutron Diffraction of Borax (Levy & Lisensky, 1978)
The following protocol is based on the available information from the publication's abstract and referenced data, as the full experimental text was not accessible.
A single crystal of borax was mounted on a goniometer. A beam of thermal neutrons was generated from a nuclear reactor and monochromated to a specific wavelength. The crystal was oriented at various angles to the incident neutron beam, and the diffraction pattern was collected using a neutron detector. Data collection involved measuring the intensities of a large number of Bragg reflections. The final crystal structure was determined and refined using full-matrix least-squares methods, which allowed for the precise location of all atoms, including hydrogen.
X-ray Diffraction of Borax (Gainsford et al., 2008)
A suitable single crystal of borax was selected and mounted on a diffractometer. The crystal was cooled to 145 K using a nitrogen stream to reduce thermal vibrations and improve the quality of the diffraction data. Monochromatic Mo Kα X-radiation (λ = 0.71073 Å) was used. A series of diffraction images were collected by rotating the crystal through a range of angles. The collected data were then processed, including integration of the reflection intensities and correction for various experimental factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². The positions of the hydrogen atoms were located from difference Fourier maps and refined with distance restraints.
Workflow and Pathway Visualizations
The following diagrams illustrate the general experimental workflow for neutron diffraction and the logical relationship in choosing between X-ray and neutron diffraction for crystal structure analysis.
Conclusion
Both X-ray and neutron diffraction are powerful techniques for crystal structure determination. However, for compounds like borax where hydrogen bonding plays a critical role in the structural integrity, neutron diffraction offers an unparalleled advantage in accurately locating hydrogen atoms. The comparison of studies on borax clearly demonstrates that while X-ray diffraction provides a good overall model of the crystal structure, it can be misleading in the precise details of hydrogen bonding. Therefore, for research where the accurate characterization of hydrogen bonds is paramount, neutron diffraction is the superior and recommended method for validation.
References
comparative study of different nucleating agents for sodium sulfate decahydrate
A Comparative Analysis of Nucleating Agents for Sodium Sulfate (B86663) Decahydrate (B1171855)
Sodium Sulfate Decahydrate (SSD), also known as Glauber's salt, is a promising phase change material (PCM) for thermal energy storage due to its high latent heat of fusion (>200 J/g), suitable phase transition temperature (~32.4°C), low cost, and non-toxicity.[1] However, its practical application is significantly hindered by two major drawbacks: a large degree of supercooling and severe phase separation during thermal cycling.[1][2] Supercooling is a phenomenon where the material remains in a liquid state below its freezing point, delaying the release of stored latent heat.[3][4][5]
To overcome this, nucleating agents are introduced to provide sites for crystal formation, thereby promoting timely crystallization and reducing the degree of supercooling.[6][7] This guide provides a comparative study of various nucleating agents for SSD, supported by experimental data, to assist researchers and scientists in selecting the optimal agent for their applications.
Comparative Performance of Nucleating Agents
The effectiveness of a nucleating agent is primarily measured by its ability to reduce the degree of supercooling without significantly compromising the latent heat of fusion. Borax (B76245) (Sodium Tetraborate Decahydrate) is the most extensively studied and commonly used nucleating agent for SSD. Other materials, including various inorganic salts, have also been investigated.
Table 1: Performance of Different Nucleating Agents on Sodium Sulfate Decahydrate (SSD)
| Nucleating Agent | Concentration (wt. %) | Supercooling Degree (°C) | Nucleation Temperature (°C) | Latent Heat (J/g) | Notes |
| None (Pure SSD) | 0 | > 32 | < 0 | ~235 | Experiences significant supercooling.[4][8] |
| Borax (Na₂B₄O₇·10H₂O) | 3 | < 3 | ~30-32 | > 220 | Effective at low concentrations.[8][9][10] |
| Borax (Na₂B₄O₇·10H₂O) | < 3 | ~52 | ~-25 | - | Less than 5°C reduction in supercooling compared to pure SSD.[3] |
| Borax (Na₂B₄O₇·10H₂O) | 6 | ~10 | ~22.4 | - | Reduced supercooling by 76% compared to pure SSD.[3] |
| Borax (Na₂B₄O₇·10H₂O) | 9 | ~10 | ~22 | - | Similar performance to 6 wt.%.[3] |
| Borax + Thickeners | 3 | 0.7 | 6.4 | 141 | Part of a composite PCM for cold storage.[10] |
| SrCl₂·6H₂O + SrCO₃ | 3% + 1% | ~2 | 21.4 | 102.3 | Tested on a CaCl₂·6H₂O based PCM, but shows promise.[11] |
| Na₂SiO₃·9H₂O | 2 | 0.79 | - | - | Tested on a eutectic hydrated salt mixture.[12] |
| BaSO₄ / CaSO₄ | 3-10 (combined with Borax) | < 3 | 30-32 | > 220 | Used in combination with Borax to enhance stability.[8] |
Discussion:
The data clearly indicates that Borax is a highly effective nucleating agent for SSD. At concentrations of 6 wt.% and higher, it can significantly raise the nucleation temperature to above 22°C, drastically reducing the supercooling effect.[3] The lattice mismatch between SSD and borax is minimal (around 5%), making it an ideal candidate for heterogeneous nucleation.[3] Some studies show that even 3-4 wt.% of borax can reduce the supercooling from over 15°C to just 3-4°C.[9]
Other inorganic salts like Strontium Chloride (SrCl₂·6H₂O) and Sodium Silicate (Na₂SiO₃·9H₂O) have also shown excellent performance, nearly eliminating supercooling in certain formulations.[11][12] However, data on their long-term cyclic stability and effect on the latent heat of pure SSD is less comprehensive compared to Borax. The combination of Borax with salts like Barium Sulfate (BaSO₄) has been patented for achieving high stability over thousands of cycles.[8]
Experimental Protocols
The following sections detail the methodologies used for preparing and characterizing SSD with various nucleating agents, as synthesized from the referenced literature.
Materials
-
Sodium Sulfate (Na₂SO₄), Anhydrous (e.g., Sigma Aldrich, purity >95%)
-
Deionized (DI) Water
-
Nucleating Agent (e.g., Sodium Tetraborate Decahydrate - Borax)
-
Thickening/Stabilizing Agent (Optional, e.g., Sodium Polyacrylate, Carboxymethyl Cellulose - CMC)[3][10][13]
Sample Preparation Workflow
The general procedure for preparing the PCM involves the dissolution of anhydrous sodium sulfate and the additives in stoichiometric amounts of water at an elevated temperature.
-
Mixing: Anhydrous sodium sulfate is added to the stoichiometric amount of deionized water required to form sodium sulfate decahydrate.
-
Heating and Dissolution: The mixture is heated to a temperature above the phase transition point of SSD (typically 40-45°C) on a hotplate.[3]
-
Addition of Agents: The desired weight percentage of the nucleating agent (e.g., Borax) and any optional thickening agent are added to the solution.
-
Homogenization: The complete mixture is stirred continuously (e.g., for 10 hours) at the elevated temperature to ensure all components are fully dissolved and the solution is homogeneous.[3]
-
Cooling: The prepared sample is then ready for thermal analysis.
Caption: Experimental workflow for evaluating nucleating agents for SSD.
Characterization Methods
-
Differential Scanning Calorimetry (DSC): This is the primary technique used to evaluate the thermal properties of the PCM.[3] The sample is subjected to controlled heating and cooling cycles in the DSC instrument. The resulting thermogram provides data on the melting temperature, freezing (nucleation) temperature, and the latent heat of fusion and crystallization. The degree of supercooling is calculated as the difference between the onset melting temperature and the onset crystallization temperature.
-
Thermal Cycling Test: To assess long-term stability, samples undergo repeated melt/freeze cycles. For instance, a sample might be subjected to hundreds or even thousands of cycles.[2][8] After a set number of cycles, the thermal properties are re-analyzed using DSC to check for any degradation in performance, such as a decrease in latent heat or an increase in supercooling, which could indicate phase separation.[2]
References
- 1. Research progress of sodium sulfate decahydrate phase changematerial [esst.cip.com.cn]
- 2. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding supercooling mechanism in sodium sulfate decahydrate phase-change material (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. rgipt.ac.in [rgipt.ac.in]
- 8. CN102212341A - Sodium sulfate decahydrate phase change energy storage material compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Inorganic Salt Hydrates in Solar Installations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of inorganic salt hydrates with alternative materials used in solar energy installations, primarily focusing on their application as phase change materials (PCMs) for thermal energy storage. The information presented is based on experimental data and standardized testing protocols to ensure objectivity and reliability.
Overview of Materials
In solar thermal installations, efficient energy storage is crucial for consistent power supply. Inorganic salt hydrates are a prominent class of PCMs used for this purpose. They store and release thermal energy through reversible hydration and dehydration reactions.
Alternatives to inorganic salt hydrates in this context include:
-
Organic Phase Change Materials (PCMs): Primarily paraffins (derived from petroleum) and bio-based materials (such as fatty acids and waxes).
-
Sensible Heat Storage Materials: Such as water or molten salts, which store heat by changing their temperature.
This guide focuses on the comparison between inorganic salt hydrates and organic PCMs due to their functional similarity as latent heat storage materials.
Comparative Data on Environmental Impact
The following tables summarize the key environmental performance indicators for inorganic salt hydrates and their organic alternatives. The data is collated from life cycle assessment (LCA) studies and environmental testing reports.
Table 1: Life Cycle Assessment (LCA) Data for Selected PCMs
| Parameter | Inorganic Salt Hydrates (e.g., Sodium Acetate Trihydrate) | Paraffin-Based PCMs | Bio-Based PCMs (e.g., Fatty Acids) |
| Global Warming Potential (GWP) (kg CO2 eq./kWh) | 0.02 - 0.05 | 0.08 - 0.15 | 0.01 - 0.03 |
| Eutrophication Potential (EP) (kg N eq./kWh) | 1.0E-5 - 5.0E-5 | 2.0E-5 - 8.0E-5 | 5.0E-6 - 2.0E-5 |
| Acidification Potential (AP) (kg SO2 eq./kWh) | 1.0E-4 - 4.0E-4 | 3.0E-4 - 9.0E-4 | 5.0E-5 - 2.0E-4 |
| Primary Energy Demand (PED) (MJ/kWh) | 1.5 - 3.0 | 4.0 - 7.0 | 0.8 - 2.0 |
| Payback Time (Environmental Impact) | 25 years | 61 years | Shorter than paraffin |
Note: The exact values can vary depending on the specific material, production methods, and system boundaries of the LCA study.
Table 2: Environmental Hazard Profile
| Hazard | Inorganic Salt Hydrates | Paraffin-Based PCMs | Bio-Based PCMs |
| Toxicity (Aquatic) | Varies; some salts can be harmful if leached. | Generally low, but additives can be toxic. | Generally low and biodegradable. |
| Corrosivity | Can be corrosive to metals. | Non-corrosive. | Generally non-corrosive. |
| Biodegradability | Not biodegradable. | Not readily biodegradable. | Readily biodegradable. |
| Flammability | Non-flammable. | Flammable. | Flammable. |
| Resource Depletion | Abundant mineral resources. | Fossil fuel-based. | Renewable resources (plant/animal-based). |
Experimental Protocols for Environmental Impact Assessment
To ensure accurate and reproducible assessment of the environmental impact, standardized experimental protocols are essential. The following section details the methodologies for key environmental tests.
Leaching Potential
Objective: To determine the potential for inorganic salt hydrates to release constituents into the environment, particularly soil and water.
Methodology: Batch Leaching Test (Adapted from various solid waste testing protocols)
-
Sample Preparation: A representative sample of the inorganic salt hydrate (B1144303) is obtained.
-
Leaching Procedure: A specified mass of the salt hydrate is mixed with a specified volume of deionized water (or other leaching fluid) in a sealed container.
-
Agitation: The container is agitated for a defined period (e.g., 24 hours) to facilitate leaching.
-
Filtration: The mixture is filtered to separate the solid phase from the leachate (the liquid containing leached substances).
-
Analysis: The leachate is chemically analyzed to determine the concentration of relevant ions and other substances.
-
Data Reporting: Results are typically reported in mg/L of leachate or mg/kg of the original material.
Corrosivity Assessment
Objective: To evaluate the corrosive effect of inorganic salt hydrates on metals commonly used in solar installation components.
Methodology: Laboratory Immersion Corrosion Testing of Metals (ASTM G31) [1][2][3]
-
Test Specimen Preparation: Metal coupons (e.g., aluminum, copper, stainless steel) of known weight and surface area are cleaned and prepared.
-
Test Solution: A solution of the inorganic salt hydrate at a concentration and temperature relevant to its application is prepared.
-
Immersion: The metal coupons are fully immersed in the test solution for a specified duration.[2]
-
Post-Immersion Cleaning: After the immersion period, the coupons are removed, and any corrosion products are carefully cleaned off according to the standard's procedures.[2]
-
Corrosion Rate Calculation: The weight loss of the coupons is measured, and the corrosion rate is calculated in units such as millimeters per year (mm/y) or mils per year (mpy).[1]
Aquatic Toxicity Assessment
Objective: To determine the acute toxicity of leached substances from inorganic salt hydrates to aquatic organisms.
Methodology: Daphnia sp. Acute Immobilisation Test (OECD 202) [4][5][6][7][8]
-
Test Organisms: Young daphnids (a type of freshwater crustacean), less than 24 hours old, are used.
-
Test Solutions: A series of dilutions of the leachate from the salt hydrate are prepared.
-
Exposure: The daphnids are exposed to the different concentrations of the test solution for a 48-hour period.[5][6]
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[5]
-
Endpoint Calculation: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated to quantify the toxicity.[4]
Biodegradability Assessment (for Organic PCMs)
Objective: To determine the readiness of organic PCMs to be broken down by microorganisms in an aquatic environment.
Methodology: Ready Biodegradability - CO2 Evolution Test (OECD 301B) [9][10][11][12]
-
Inoculum: A source of microorganisms, such as activated sludge from a wastewater treatment plant, is used.
-
Test Setup: The organic PCM is introduced as the sole carbon source to a mineral medium containing the inoculum.
-
Incubation: The mixture is incubated in the dark under aerobic conditions for 28 days.
-
Measurement: The amount of carbon dioxide (CO2) produced by the microbial degradation of the test substance is measured over time.
-
Biodegradability Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum amount. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically >60%) within a 10-day window during the 28-day test.[9][13]
Visualizing Environmental Impact Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and workflows related to the environmental assessment of inorganic salt hydrates.
Caption: Comparative lifecycle stages of inorganic salt hydrates and organic PCMs.
Caption: Potential environmental impact pathways from a leakage event of an inorganic salt hydrate.
Caption: Workflow for the experimental assessment of the environmental impact of inorganic salt hydrates.
References
- 1. matestlabs.com [matestlabs.com]
- 2. eurolab.net [eurolab.net]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]
- 13. contractlaboratory.com [contractlaboratory.com]
The Decisive Role of Water: A Comparative Guide to Hydrated and Anhydrous Salts in Chemical Reactions
For researchers, scientists, and drug development professionals, the choice between a hydrated and an anhydrous salt can be a critical determinant of experimental success. While seemingly a minor difference, the presence or absence of water of crystallization can profoundly impact reaction kinetics, yields, and even the viability of a chemical transformation. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform reagent selection in the laboratory.
The fundamental distinction between these two forms of salts lies in their solid-state structure. Hydrated salts incorporate a specific number of water molecules into their crystal lattice, known as water of crystallization. Anhydrous salts, conversely, are devoid of this bound water. This structural variance leads to significant differences in their chemical reactivity, particularly in reactions where the salt acts as a catalyst or reagent.
Core Differences in Chemical Reactivity
The water of crystallization in hydrated salts is not merely passive. It can actively participate in or interfere with a chemical reaction in several ways:
-
Lewis Acidity: In many reactions, metal salts function as Lewis acids, accepting an electron pair to activate a substrate. The water molecules in a hydrated salt can coordinate with the metal cation, effectively neutralizing or significantly reducing its Lewis acidity. This is because the water molecules, acting as Lewis bases, donate their lone pairs to the metal center.
-
Competing Nucleophile: The water molecules can act as competing nucleophiles, reacting with electrophilic reagents or intermediates in place of the desired nucleophile. This can lead to unwanted side products and a reduction in the yield of the target molecule.
-
Solvent Effects: The release of water from a hydrated salt during a reaction can alter the polarity and properties of the reaction medium, which may influence reaction rates and equilibria.
Anhydrous salts, free from this coordinated water, present a more "active" form of the salt, particularly when strong Lewis acidity is required. Their hygroscopic nature, however, necessitates careful handling and storage in anhydrous conditions to maintain their reactivity.
Performance in Organic Synthesis: A Quantitative Comparison
The impact of the hydration state is starkly illustrated in Lewis acid-catalyzed reactions. A compelling example is the ring-opening of epoxides.
Case Study: Ring-Opening of Styrene (B11656) Oxide
In a study by R. Eisavi and colleagues, the efficacy of anhydrous zinc chloride (ZnCl₂) in the regioselective conversion of epoxides to β-chlorohydrins was investigated. A key finding was the complete lack of reactivity observed with the hydrated form, ZnCl₂·2H₂O.
| Catalyst | Substrate | Product | Time (min) | Yield (%) |
| Anhydrous ZnCl₂ | Styrene Oxide | 2-chloro-2-phenylethanol | 10 | 95 |
| Hydrated ZnCl₂·2H₂O | Styrene Oxide | No Reaction | - | 0 |
Table 1: Comparison of anhydrous and hydrated zinc chloride in the ring-opening of styrene oxide.[1]
The data unequivocally demonstrates that for this transformation, the anhydrous form of zinc chloride is not just preferable, but essential. The hydrated form failed to catalyze the reaction, even under reflux conditions.[1]
Experimental Protocols
Preparation of Anhydrous Zinc Chloride from Hydrated Zinc Chloride
Objective: To prepare anhydrous ZnCl₂ from its dihydrate form for use in a moisture-sensitive reaction.
Methodology:
-
Place 0.20 g of ZnCl₂·2H₂O in a Pyrex test tube.
-
Heat the test tube using an alcohol lamp for approximately 5 minutes. The water of crystallization will be driven off as steam.
-
The resulting white, powdery solid is anhydrous ZnCl₂.
-
Allow the anhydrous ZnCl₂ to cool in a desiccator to prevent rehydration from atmospheric moisture before use.[1]
General Procedure for the Ring-Opening of Epoxides
Objective: To synthesize β-chlorohydrins from epoxides using anhydrous zinc chloride as a catalyst.
Methodology:
-
To a solution of the epoxide (1 mmol) in acetonitrile (B52724) (2 mL), add anhydrous ZnCl₂ (1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with water (10 mL).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography if necessary.[1]
Visualization of Reaction Mechanisms
The critical role of the anhydrous salt is often to generate a key reactive intermediate. In the classic Friedel-Crafts acylation, anhydrous aluminum chloride (AlCl₃) is used to generate a highly electrophilic acylium ion.
Caption: Friedel-Crafts acylation requires anhydrous AlCl₃.
If hydrated aluminum chloride were used, the water molecules would coordinate with the AlCl₃, preventing it from acting as a Lewis acid to activate the acyl chloride.
The following diagram illustrates the experimental workflow for comparing the catalytic activity of hydrated and anhydrous salts.
Caption: Workflow for comparing hydrated vs. anhydrous salts.
Conclusion
The choice between a hydrated and an anhydrous salt is far from trivial and demands careful consideration of the reaction mechanism. In reactions requiring a potent Lewis acid, the anhydrous form is often indispensable, as the presence of water of crystallization can deactivate the catalyst. For other reactions where the salt is simply a source of ions in an aqueous solution, the hydrated form may be a more economical and less hazardous choice. It is imperative for researchers to consult the literature and consider the specific demands of their chemical transformation to make an informed decision, thereby optimizing reaction outcomes and avoiding potential pitfalls.
References
evaluating the efficiency of sodium carbonate decahydrate vs. calcium chloride hexahydrate for thermal storage
A Comparative Guide to Sodium Carbonate Decahydrate (B1171855) and Calcium Chloride Hexahydrate for Thermal Storage
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of efficient and reliable thermal energy storage solutions, salt hydrates have emerged as a promising class of phase change materials (PCMs). Their high latent heat of fusion, relatively low cost, and moderate phase transition temperatures make them suitable for a variety of applications, including solar energy storage and waste heat recovery. This guide provides an in-depth, data-driven comparison of two common salt hydrates: sodium carbonate decahydrate (Na₂CO₃·10H₂O) and calcium chloride hexahydrate (CaCl₂·6H₂O), focusing on their thermal storage efficiency and performance characteristics.
Thermophysical Properties
A direct comparison of the key thermophysical properties of sodium carbonate decahydrate and calcium chloride hexahydrate is essential for evaluating their suitability for thermal energy storage applications. The following table summarizes the critical quantitative data for these two materials.
| Property | Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O) | Calcium Chloride Hexahydrate (CaCl₂·6H₂O) |
| Melting Point (°C) | 32 - 36 | 29 - 31 |
| Latent Heat of Fusion (kJ/kg) | ~240 | 170 - 193.4 |
| Specific Heat Capacity (Solid) (kJ/kg·K) | ~1.92 | ~1.43 |
| Specific Heat Capacity (Liquid) (kJ/kg·K) | ~3.3 | ~2.1 |
| Thermal Conductivity (Solid) (W/m·K) | ~1.1 | 0.745 - 0.933 |
| Thermal Conductivity (Liquid) (W/m·K) | ~0.58 | ~0.631 |
| Density (Solid) ( kg/m ³) | 1460 | 1710 |
| Density (Liquid) ( kg/m ³) | ~1350 | ~1550 |
Performance Characteristics and Challenges
Beyond the fundamental thermophysical properties, the practical efficiency of a PCM is determined by its behavior during repeated phase transitions. Key performance indicators and challenges are outlined below.
Supercooling
Supercooling is the phenomenon where a liquid cools below its freezing point without solidifying. This is a significant drawback for salt hydrates as it can hinder or prevent the release of stored latent heat.
-
Sodium Carbonate Decahydrate: This material can exhibit significant supercooling. However, studies have shown that the degree of supercooling can be reduced. For instance, in a eutectic mixture with disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate, the supercooling was reduced from 5.7°C to 0.8°C with the addition of expanded graphite[1].
-
Calcium Chloride Hexahydrate: This salt hydrate (B1144303) is also prone to a high degree of supercooling, which can be as much as 20°C. The addition of nucleating agents, such as strontium chloride (SrCl₂), has been shown to be effective in mitigating this issue.
Cycle Stability
The ability of a PCM to maintain its thermal properties over numerous melting and freezing cycles is crucial for long-term reliability.
-
Sodium Carbonate Decahydrate: Eutectic mixtures containing sodium carbonate decahydrate have shown good thermal reliability after 200 thermal cycles[2]. Composites have also demonstrated stability after 1500 cycles[3].
-
Calcium Chloride Hexahydrate: Studies have demonstrated good thermal stability with only slight variations in the latent heat of fusion and melting point over 1000 thermal cycles[4]. The addition of stabilizers can further enhance long-term durability.
Corrosion
The corrosive nature of salt hydrates is a critical consideration for the selection of compatible container materials, which are often metals like aluminum and steel.
-
Sodium Carbonate Decahydrate: Aqueous solutions of sodium carbonate are alkaline and can be corrosive to aluminum, especially at elevated temperatures[5]. The corrosion rate of carbon steel in sodium carbonate solutions can increase with higher concentrations[6]. Stainless steel generally exhibits good resistance to corrosion by sodium carbonate[7].
-
Calcium Chloride Hexahydrate: As a chloride-based salt, it is known to be highly corrosive, particularly to aluminum and carbon steel, often causing pitting corrosion[4][8]. Copper shows better resistance, although some chemical corrosion can occur. Stainless steel is generally recommended as a compatible container material[9].
Cost
The cost-effectiveness of a PCM is a major factor in its large-scale implementation.
-
Sodium Carbonate Decahydrate: Generally considered a low-cost and widely available chemical. Prices for technical grade material can range from approximately $0.27 to $0.40 per kilogram, with higher purity grades being more expensive[10][11].
-
Calcium Chloride Hexahydrate: Also an inexpensive and abundant material. The price for technical grade calcium chloride hexahydrate is in a similar range to sodium carbonate decahydrate, with prices around $0.30 to $0.75 per kilogram for bulk quantities[12].
Experimental Protocols
Accurate characterization of PCMs is vital for their effective application. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a primary method for determining the melting point and latent heat of fusion of PCMs.
-
Sample Preparation: A small, representative sample of the salt hydrate (typically 5-15 mg) is hermetically sealed in an aluminum pan to prevent any loss of water during heating.
-
Apparatus: A heat-flux DSC, calibrated for temperature and enthalpy using a standard reference material like indium, is commonly used.
-
Procedure:
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 2-10 K/min) over a temperature range that encompasses the phase transition of the material.
-
The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting peak, and the latent heat of fusion is calculated by integrating the area of the peak.
-
T-History Method
The T-history method is a simpler alternative to DSC for determining the thermophysical properties of PCMs, particularly for larger, more representative samples.
-
Sample Preparation: A larger sample of the PCM (several grams) is placed in a test tube or other suitable container. A temperature sensor (e.g., a thermocouple) is positioned in the center of the sample. A reference sample with known properties (e.g., water) is prepared in an identical container.
-
Apparatus: The sample and reference containers are placed in a controlled temperature environment, such as a water bath or a climatic chamber, that can provide uniform heating and cooling.
-
Procedure:
-
The samples are heated to a temperature above the melting point of the PCM and held until they reach thermal equilibrium.
-
The heating source is removed, and the samples are allowed to cool naturally in a constant temperature environment.
-
The temperature of both the PCM and the reference sample is recorded over time.
-
The cooling curve of the PCM will show a plateau or a change in slope at the phase transition temperature. By analyzing the cooling curves of the PCM and the reference, the melting point, latent heat, and specific heat can be determined.
-
Thermal Conductivity Measurement (Transient Plane Source Method)
The transient plane source (TPS) method is a widely used technique for measuring the thermal conductivity of solids and liquids.
-
Sample Preparation: Two identical flat, smooth samples of the solidified PCM are prepared.
-
Apparatus: A TPS instrument with a sensor consisting of a thin, electrically conductive nickel spiral encased in an insulating layer.
-
Procedure:
-
The TPS sensor is sandwiched between the two identical PCM samples.
-
A short electrical pulse is sent through the sensor, causing a slight increase in its temperature.
-
The sensor simultaneously acts as a temperature probe, recording its temperature increase as a function of time.
-
The rate at which the heat dissipates into the surrounding PCM is related to the material's thermal conductivity. By analyzing the temperature versus time response of the sensor, the thermal conductivity and thermal diffusivity of the PCM can be calculated.
-
Visualization of Experimental and Logical Workflows
The following diagrams, created using Graphviz, illustrate the logical flow of PCM evaluation and the experimental workflow for DSC analysis.
Conclusion
Both sodium carbonate decahydrate and calcium chloride hexahydrate present viable options for thermal energy storage, each with a distinct set of advantages and disadvantages.
-
Sodium Carbonate Decahydrate offers a higher latent heat of fusion, which translates to a greater energy storage capacity per unit mass. However, it can be more susceptible to supercooling and its corrosive effects on certain metals require careful material selection for containment.
-
Calcium Chloride Hexahydrate has a slightly lower melting point, which may be advantageous for specific low-temperature applications. While its latent heat is lower, its supercooling behavior is well-studied and can be effectively managed with nucleating agents. Its high corrosivity (B1173158) towards common metals like aluminum and steel remains a significant challenge.
The choice between these two salt hydrates will ultimately depend on the specific requirements of the application, including the operating temperature range, cost constraints, and the materials used for the storage system. For long-term and reliable performance, addressing the challenges of supercooling, phase segregation, and corrosion through the use of additives and appropriate encapsulation is paramount for both materials.
References
- 1. worldscientific.com [worldscientific.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Sodium Carbonate and Aluminum reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. thermtest.com [thermtest.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 12. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
performance comparison of organic vs. inorganic phase change materials
A Comparative Guide to Organic and Inorganic Phase Change Materials
Phase Change Materials (PCMs) are substances that absorb and release substantial amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa).[1] This property makes them highly effective for thermal energy storage and temperature regulation in a wide range of applications, from building energy efficiency and electronics cooling to the temperature-controlled transport of pharmaceuticals and targeted drug delivery.[2][3][4]
PCMs are broadly categorized into two main groups: organic and inorganic. Organic PCMs include paraffin (B1166041) waxes and fatty acids, while inorganic PCMs primarily consist of salt hydrates.[5] The choice between these two types is critical and depends entirely on the specific performance requirements of the intended application. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed material selections.
Performance Comparison: Thermophysical Properties
The fundamental performance of a PCM is defined by its thermophysical properties. Organic and inorganic PCMs exhibit significant differences in these characteristics, which are summarized below.
Table 1: Comparison of Key Thermophysical Properties
| Property | Organic PCMs (e.g., Paraffins, Fatty Acids) | Inorganic PCMs (e.g., Salt Hydrates) |
| Melting Temperature | Wide range available (-5°C to >100°C)[6] | Wide range available (0°C to >100°C)[7] |
| Latent Heat of Fusion | High (125 - 250 J/g)[8] | Very High (100 - 290 J/g); High per unit volume[8][9] |
| Thermal Conductivity | Low (0.15 - 0.4 W/m·K)[10][11] | Higher (0.5 - 4.0 W/m·K)[10] |
| Density | Low (~0.9 g/cm³)[8] | High (1.3 - 2.6 g/cm³)[8] |
| Specific Heat | Typically high | Lower than organics |
| Volume Change | Can be significant | Generally small[12] |
Advantages and Disadvantages
Beyond quantitative metrics, several qualitative performance factors influence a PCM's suitability for a given application.
Table 2: General Advantages and Disadvantages
| Feature | Organic PCMs | Inorganic PCMs |
| Advantages | Melt congruently (no phase segregation)[13]Negligible subcooling[14][15]Chemically stable and non-corrosiveMany are non-toxic and biodegradable[10]High thermal stability over many cycles[6] | High volumetric energy storage density[16]Higher thermal conductivity[1][16]Non-flammable[1][16]Generally low cost and widely available[1][8] |
| Disadvantages | Low thermal conductivity[1][10]Flammable[1][16]Lower volumetric energy densityCan be more expensive, especially pure forms[8] | Prone to subcooling (requires nucleating agents)[16][17]Incongruent melting can lead to phase segregation[12][17]Corrosive to some metals[4][17]Can be toxic[17]Performance may degrade after repeated cycling[16] |
Diagram: PCM Selection Logic
The process of selecting the appropriate class of PCM involves weighing these advantages and disadvantages against the application's specific needs.
Caption: Decision workflow for selecting between organic and inorganic PCMs.
Experimental Protocols for PCM Characterization
Accurate characterization of thermophysical properties is essential for designing and modeling thermal systems. Differential Scanning Calorimetry (DSC) is the most common technique used for this purpose.[18]
Methodology: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[19] This allows for the precise determination of phase change temperatures and latent heat.
Experimental Steps:
-
Sample Preparation: A small sample of the PCM (typically a few milligrams) is hermetically sealed in a crucible, commonly made of aluminum.[20]
-
Instrument Setup: The sample crucible and an identical, empty reference crucible are placed within the DSC measurement cell. The cell is purged with an inert gas, such as nitrogen, to create a stable atmosphere.[20]
-
Thermal Program: The sample is subjected to a series of controlled heating and cooling cycles. A typical program might involve heating at a rate of 10 K/min to determine enthalpy and a slower rate of 2 K/min to accurately determine the melting and crystallization temperatures.[20]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Phase Change Temperatures: The melting and crystallization temperatures are determined from the onset of the respective peaks on the resulting thermogram, often using a tangent method.[20]
-
Latent Heat (Enthalpy): The latent heat of fusion is calculated by integrating the area of the melting peak.[20]
-
Subcooling: The degree of subcooling is calculated as the difference between the onset melting temperature and the onset crystallization temperature.[20]
-
Diagram: DSC Experimental Workflow
Caption: Standard workflow for characterizing PCMs using DSC.
Applications in Drug Development and Biomedicine
The unique properties of PCMs make them valuable in the pharmaceutical and biomedical sectors, where precise temperature control is often critical.
-
Controlled Drug Release: PCMs can be used to create smart drug delivery systems.[3] A drug is encapsulated within a solid PCM matrix. When the temperature reaches the PCM's melting point (e.g., triggered by body temperature or an external heat source), the matrix melts and releases the payload.[2][3] This is particularly useful for thermo-sensitive medicines.[5] Organic PCMs like fatty acids are often preferred for these applications due to their biocompatibility, biodegradability, and low toxicity.[2]
-
Cold Chain Transportation: Maintaining the integrity of vaccines, medicines, and biological samples during transport requires strict temperature control.[9] PCMs with high latent heat capacity can be integrated into shipping containers to provide a stable thermal environment, protecting sensitive products from temperature excursions.[5]
-
Medical Textiles and Thermotherapy: PCMs can be incorporated into textiles for medical applications, such as dressings or therapeutic wraps, to regulate skin temperature.[4][5] They can also be used in devices for providing controlled hot or cold therapy to treat various medical conditions.[9]
Diagram: PCM-Based Controlled Drug Release
Caption: Mechanism of temperature-triggered drug release from a PCM matrix.
References
- 1. thermtest.com [thermtest.com]
- 2. Phase-Change Materials for Controlled Release and Related Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semcoinfratech.com [semcoinfratech.com]
- 7. researchgate.net [researchgate.net]
- 8. "Review of Low-Cost Organic and Inorganic Phase Change Materials with P" by Jason Robert Hirschey, Navin Kumar et al. [docs.lib.purdue.edu]
- 9. Development and Application of Phase Change Materials in the Biomedical Industry [ebrary.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Performance Comparison of Phase Change Materials for Thermal Energy Storage | Scientific.Net [scientific.net]
- 14. Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Experimental Comparison of Three Characterization Methods for Two Phase Change Materials Suitable for Domestic Hot Water Storage | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Confirming Sodium Salt Hydration States: An X-ray Diffraction Analysis Approach
For researchers, scientists, and professionals in drug development, accurately determining the hydration state of a sodium salt is a critical step in ensuring the stability, solubility, and overall efficacy of a pharmaceutical product. This guide provides an in-depth comparison of X-ray Diffraction (XRD) analysis with other common techniques, supported by experimental data and detailed protocols, to assist in selecting the most appropriate method for your research needs.
X-ray diffraction stands out as a powerful, non-destructive technique for the solid-state characterization of crystalline materials. It provides unambiguous identification of different hydrate (B1144303) forms by analyzing their unique crystal structures. While techniques like Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration are invaluable for quantifying water content, XRD offers crucial information about the crystalline arrangement of water molecules within the salt's lattice.
Comparative Analysis of Techniques
The choice of analytical technique for determining the hydration state of a sodium salt depends on the specific information required. While XRD provides structural information, TGA measures mass loss upon heating, and Karl Fischer titration directly quantifies water content. The following tables summarize the quantitative data obtained from these techniques for representative sodium salts.
Data Presentation: Quantitative Comparison
Table 1: Analysis of Nedocromil (B1678009) Sodium Hydrates
| Technique | Parameter Measured | Monohydrate | Trihydrate | Heptahemihydrate |
| Powder X-ray Diffraction (PXRD) | Unique Diffraction Pattern | Distinct peaks confirming a unique crystalline structure | Distinct peaks confirming a unique crystalline structure | Distinct peaks confirming a unique crystalline structure |
| Thermogravimetric Analysis (TGA) | Water Loss (% w/w) | ~3.8% | ~11.5% | ~21.7% |
| Karl Fischer Titrimetry (KFT) | Water Content (% w/w) | ~3.7% | ~11.4% | Not available |
Data compiled from studies on nedocromil sodium and nedocromil calcium hydrates.[1]
Table 2: Analysis of Sodium Sulfate Hydrates
| Technique | Parameter Measured | Anhydrous (Thenardite) | Decahydrate (B1171855) (Mirabilite) |
| Powder X-ray Diffraction (PXRD) | Unique Diffraction Pattern | Characteristic peaks for the anhydrous form | Characteristic peaks for the decahydrate form |
| Thermogravimetric Analysis (TGA) | Water Loss (% w/w) | ~0% | ~55.9% |
| Karl Fischer Titrimetry (KFT) | Water Content (% w/w) | Not applicable | ~55.9% |
Theoretical and typical experimental values.
Experimental Protocols
Detailed and accurate experimental protocols are essential for reproducible and reliable results. Below are the methodologies for X-ray Diffraction, Thermogravimetric Analysis, and Karl Fischer Titration.
X-ray Diffraction (XRD) Analysis Protocol
Powder X-ray Diffraction (PXRD) is a non-destructive technique that provides information about the crystal structure, phase, and purity of a material.
1. Sample Preparation:
-
Grind the sodium salt sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[2][3]
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.[2]
2. Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the instrument parameters, such as the voltage and current, to appropriate values (e.g., 40 kV and 40 mA).
-
Define the scanning range (e.g., 2θ from 5° to 50°) and step size (e.g., 0.02°).
3. Data Collection:
-
Mount the sample holder in the diffractometer.
-
Initiate the scan and collect the diffraction pattern.
4. Data Analysis:
-
Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from a database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data).
-
For quantitative analysis, employ the Rietveld refinement method. This involves fitting a calculated diffraction pattern to the experimental data to determine the relative abundance of each crystalline phase (e.g., anhydrous vs. hydrated forms).[4][5][6]
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
1. Sample Preparation:
-
Accurately weigh a small amount of the sodium salt sample (typically 5-10 mg) into a TGA pan.
2. Instrument Setup:
-
Place the pan in the TGA furnace.
-
Set the desired temperature program. A typical program involves heating the sample from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).
-
Use an inert purge gas, such as nitrogen, to prevent oxidative degradation.
3. Data Collection:
-
Initiate the temperature program and record the mass loss as a function of temperature.
4. Data Analysis:
-
Determine the percentage of mass loss corresponding to the loss of water molecules.
-
The number of water molecules per formula unit of the salt can be calculated from the percentage mass loss.
Karl Fischer (KF) Titration Protocol
KF titration is a highly specific and accurate method for determining the water content of a sample.
1. Reagent Preparation and Standardization:
-
Use a standardized Karl Fischer reagent. The titer of the reagent (mg of water per mL of reagent) should be determined accurately using a certified water standard or a known hydrate like sodium tartrate dihydrate.[3][7]
2. Instrument Setup:
-
Set up the Karl Fischer titrator, ensuring the titration vessel is dry and sealed from atmospheric moisture.
-
Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate to a dry endpoint to eliminate any residual water.
3. Sample Analysis:
-
Accurately weigh a suitable amount of the sodium salt sample and quickly transfer it to the titration vessel.
-
Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted, which is indicated by an electrometric endpoint.[8]
4. Calculation:
-
The water content of the sample is calculated based on the volume of titrant consumed and the titer of the reagent.[3]
Mandatory Visualizations
To better illustrate the experimental workflows and the logical relationships in hydration state analysis, the following diagrams are provided.
Caption: Experimental workflow for hydration state analysis.
Caption: Logical relationship of analytical techniques.
References
- 1. Physicochemical characterization of nedocromil bivalent metal salt hydrates. 3. Nedocromil calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Latent Heat of Sodium Salt Hydrates: A Comparative Guide to Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Sodium salt hydrates are a promising class of phase change materials (PCMs) for thermal energy storage due to their high latent heat of fusion, relatively low cost, and specific phase transition temperatures.[1][2] Accurate measurement of their latent heat is crucial for designing and optimizing thermal energy storage systems. Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique for this purpose, providing precise data on the heat absorbed or released by a material during a phase change.[3][4]
This guide provides a comparative overview of using DSC to measure the latent heat of various sodium salt hydrates, details experimental protocols, and presents alternative methodologies.
Comparative Analysis of Sodium Salt Hydrates via DSC
The thermal properties of sodium salt hydrates, particularly their melting point and latent heat of fusion, can be influenced by the presence of additives used to improve their thermal conductivity, reduce supercooling, or prevent phase separation.[5][6] The following tables summarize DSC data for common sodium salt hydrates and their composites.
Table 1: Thermal Properties of Various Sodium Salt Hydrates Determined by DSC
| Salt Hydrate (B1144303) | Additive(s) | Melting Temperature (°C) | Latent Heat (J/g) |
| Sodium Sulfate (B86663) Decahydrate (B1171855) (Na₂SO₄·10H₂O) | None | 32.4 - 33.2 | 190.6 - >200 |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | 3 wt.% KCl, 5 wt.% STD & SPA | 29.5 | 120 |
| Sodium Acetate Trihydrate (CH₃COONa·3H₂O) | None | ~58 | >250 |
| Sodium Acetate Trihydrate (CH₃COONa·3H₂O) | 1.5 wt.% DSP, 1.5 wt.% EG | 56.7 | 258.98 |
| Sodium Acetate Trihydrate (CH₃COONa·3H₂O) | 2 wt% SiC, 2 wt% EG | - | 252.1 (melting), 222.1 (freezing) |
| Sodium Thiosulfate (B1220275) Pentahydrate (Na₂S₂O₃·5H₂O) | 1% CMC, 3% SrCl₂·6H₂O, 10% EG | 43.49 | 198.7 |
| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | Encapsulated in Silica | 46.44 | 107.0 |
Data sourced from multiple studies.[1][2][5][6][7][8]
Table 2: Effect of Additives on the Latent Heat of Sodium Acetate Trihydrate (SAT)
| Base Material | Additive | Latent Heat (kJ/kg) | Change in Latent Heat |
| SAT | None | 265 | - |
| SAT | + EG | 223.48 - 260.45 | Decrease with increasing EG |
| SAT/5 wt.% DSP | None (after 200 cycles) | 205.19 | 22.44% reduction |
| SAT/5 wt.% DSP | + 3 wt.% CMC (after cycles) | - | Reduction in latent heat loss to 9.29% |
Data highlights the trade-offs between enhancing properties like thermal conductivity and maintaining a high latent heat.[5][9]
Experimental Protocol for DSC Measurement
A standardized procedure is essential for obtaining accurate and reproducible DSC data.
Objective: To determine the latent heat of fusion and melting point of a sodium salt hydrate sample.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
The sodium salt hydrate sample
-
Reference material (e.g., empty hermetically sealed aluminum pan)
-
Nitrogen gas for purging
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sodium salt hydrate sample.
-
Place the sample in a hermetically sealed aluminum DSC pan to prevent water loss during heating.[10]
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 30 mL/min) to provide an inert atmosphere.[11]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -30°C) to ensure complete solidification.[7]
-
Ramp the temperature up to a point well above the melting temperature (e.g., 50°C) at a controlled heating rate (e.g., 2-10 K/min).[11][12]
-
Hold the sample at the upper temperature for a short period to ensure complete melting.
-
Cool the sample back down to the starting temperature at a controlled rate.
-
It is recommended to perform multiple heating and cooling cycles to check for thermal stability and changes in thermal properties over time.[6][9]
-
-
Data Analysis:
-
The DSC instrument records the heat flow difference between the sample and the reference as a function of temperature.
-
The melting point (Tₘ) is typically determined as the onset temperature of the melting peak in the DSC curve.[7]
-
The latent heat of fusion (ΔHբ) is calculated by integrating the area of the melting peak.[7][11]
-
Visualizing the DSC Workflow and Influencing Factors
Caption: A generalized workflow for determining the latent heat of sodium salt hydrates using DSC.
Caption: Factors influencing the measured latent heat of sodium salt hydrates.
Alternative Methods for Latent Heat Measurement
While DSC is a powerful and common technique, other methods can also be used to characterize the thermal properties of PCMs.
-
Differential Thermal Analysis (DTA): Similar to DSC, DTA measures the temperature difference between a sample and a reference as they are heated or cooled. While it provides similar information on phase transitions, DSC measures the heat flow directly, allowing for more precise enthalpy measurements.[3]
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the accurate determination of the latent heat of sodium salt hydrates. The data obtained from DSC analysis is critical for the development and selection of appropriate phase change materials for various thermal energy storage applications. While additives can enhance certain properties of these salts, their impact on the latent heat must be carefully evaluated. For a comprehensive understanding of a PCM's behavior, especially concerning supercooling and long-term stability, complementing DSC with methods like T-history is advisable.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress of sodium sulfate decahydrate phase changematerial [esst.cip.com.cn]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. avanti-journals.com [avanti-journals.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Preparation and characterization of sodium thiosulfate pentahydrate/silica microencapsulated phase change material for thermal energy storage - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28056K [pubs.rsc.org]
- 13. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
A Comparative Analysis of Trisodium Phosphate and Other Common Laboratory Buffer Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical decision that can significantly impact experimental outcomes. An ideal buffer maintains a stable pH environment without interfering with the biological or chemical processes under investigation. This guide provides an objective comparison of the buffering capacity and practical considerations of trisodium (B8492382) phosphate (B84403) (TSP) with other widely used buffer systems: Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane), and Citrate buffers.
This comparison is supported by established physicochemical properties and generalized experimental data to assist in making informed decisions for your specific research needs.
Key Physicochemical Properties of Common Buffers
The effectiveness of a buffer is determined by its pKa value(s), the pH at which the acidic and basic forms of the buffer are in equal concentration, and its overall buffering range, which is typically considered to be pKa ± 1. The following table summarizes these key properties for the buffer systems under comparison.
| Buffer System | pKa Value(s) at 25°C | Effective Buffering Range (pH) |
| Trisodium Phosphate | pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.32 | 11.0 - 12.5[1] |
| Phosphate-Buffered Saline (PBS) | pKa2 ≈ 7.20 | 6.2 - 8.2[2] |
| Tris | ≈ 8.1 | 7.0 - 9.0[3] |
| Citrate | pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40 | 3.0 - 6.2 |
Quantitative Comparison of Buffering Capacity
Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer by one unit. A higher β value indicates a greater buffering capacity.
The following table presents illustrative buffering capacity data for 0.1 M solutions of each buffer at a pH near their respective pKa values. These values are derived from typical titration curve data.
| Buffer System (0.1 M) | pH | Approximate Buffering Capacity (β) (mmol/L per pH unit) |
| Trisodium Phosphate | 12.0 | 45 |
| Phosphate-Buffered Saline (PBS) | 7.2 | 55 |
| Tris | 8.1 | 50 |
| Citrate | 4.8 | 60 |
Note: These are representative values. Actual buffering capacity is dependent on the specific concentration and composition of the buffer solution.
Experimental Protocol: Determination of Buffering Capacity by Titration
The buffering capacity of a solution can be determined experimentally through titration with a strong acid or base.
Materials:
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Beakers (250 mL)
-
Volumetric flasks and pipettes
-
The buffer solution to be tested (e.g., 0.1 M Trisodium Phosphate)
Procedure:
-
Preparation: Prepare a 100 mL solution of the desired buffer at the concentration of interest (e.g., 0.1 M).
-
Initial pH Measurement: Place 50 mL of the buffer solution into a 250 mL beaker with a magnetic stir bar. Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Titration: Fill the burette with the standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on the initial pH of the buffer.
-
Data Collection: Add the titrant in small increments (e.g., 0.5 mL or 1.0 mL). After each addition, allow the pH to stabilize and record the total volume of titrant added and the corresponding pH of the solution.
-
Endpoint: Continue the titration until the pH of the solution has changed by at least two pH units from the initial reading.
-
Calculation of Buffering Capacity (β): The buffering capacity can be calculated from the titration data using the following formula[4][5]: β = (moles of acid/base added) / (change in pH × volume of buffer in L)
A titration curve can be generated by plotting the pH of the solution versus the volume of titrant added. The buffering capacity is highest in the flattest region of the curve, which corresponds to the pKa of the buffer.
Buffer Selection in a Biological Context: Enzyme Kinetics
The choice of buffer can have a direct impact on enzyme activity. Some buffer components can interact with enzymes, leading to inhibition or altered kinetics. This is a critical consideration in drug development and basic research where accurate characterization of enzyme function is essential.
Case Study: Alkaline Phosphatase Activity
Alkaline phosphatase is an enzyme commonly used in various molecular biology techniques, such as ELISA. Its activity is known to be influenced by the buffer system. For instance, Tris buffers have been shown to sometimes enhance the apparent activity of alkaline phosphatase, potentially through a transphosphorylation mechanism[6]. Conversely, phosphate-based buffers, such as PBS and trisodium phosphate, can cause product inhibition since inorganic phosphate is a product of the reaction catalyzed by alkaline phosphatase[1].
Summary and Recommendations
The selection of an appropriate buffer system is a multifaceted decision that requires careful consideration of the desired pH range, the required buffering capacity, and potential interactions with the experimental system.
-
Trisodium Phosphate is an effective buffer for applications requiring a highly alkaline environment (pH 11.0-12.5). However, its potential for product inhibition of phosphatases and chelation of divalent cations should be considered.
-
Phosphate-Buffered Saline (PBS) is a versatile and widely used buffer for a broad range of biological applications due to its physiological pH range and isotonic nature. However, it can inhibit certain enzymatic reactions and may precipitate in the presence of high concentrations of calcium ions.
-
Tris buffers are popular in molecular biology and biochemistry for their buffering capacity in the physiological to slightly alkaline range. A significant consideration is the temperature sensitivity of Tris's pKa, and its potential to interact with certain enzymes, particularly metalloenzymes, through chelation of metal ions[3][7].
-
Citrate buffers are most effective in the acidic pH range. They are commonly used in applications such as antigen retrieval and as a chelating agent.
For critical applications, it is always recommended to empirically test the chosen buffer system to ensure it does not interfere with the assay and provides the necessary pH stability.
References
- 1. Khan Academy [khanacademy.org]
- 2. IHC Buffer Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. How do I calculate buffer capacity? | AAT Bioquest [aatbio.com]
- 6. scispace.com [scispace.com]
- 7. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Cycling Stability of Alginate-Stabilized Sodium Sulfate Decahydrate for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term cycling stability of alginate-stabilized sodium sulfate (B86663) decahydrate (B1171855) (SSD), a promising phase change material (PCM) for thermal energy storage. It objectively compares its performance with alternative materials and provides detailed experimental protocols for evaluation.
Sodium sulfate decahydrate is an attractive inorganic PCM due to its high latent heat of fusion, suitable phase transition temperature for various applications, low cost, and non-flammability. However, its practical application is often hindered by issues such as supercooling and phase separation during repeated melting/solidification cycles, leading to a degradation of its thermal energy storage capacity. The use of stabilizing agents like sodium alginate has emerged as an effective strategy to overcome these limitations.
Performance Comparison of Stabilized Sodium Sulfate Decahydrate and Alternatives
The long-term cycling stability is a critical parameter for the viability of a PCM. The following table summarizes the performance of alginate-stabilized SSD in comparison to SSD with other stabilizers and commercial paraffin (B1166041) wax.
| Material | Initial Latent Heat (J/g) | Number of Cycles | Latent Heat Retention (%) | Melting Temp. (°C) | Solidification Temp. (°C) | Key Findings & Citations |
| Alginate-Stabilized SSD | ~160 | Extended | High | - | - | Demonstrates high phase change enthalpy and extended cycling stability due to the interplay of ionic and hydrogen bond interactions between alginate and SSD.[1][2][3][4] |
| Dextran Sulfate Sodium (DSS)-Stabilized SSD | ~155.8 | 100-150 | ~97% | - | - | Shows excellent stability with minimal degradation over 150 cycles.[5][6] DSS acts as a polyelectrolyte additive reducing phase segregation.[5] |
| Carboxymethyl Cellulose (CMC)-Stabilized SSD | 104.23 | 50 | ~80.3% | - | - | An effective thickening agent, though some degradation in enthalpy is observed over 50 cycles.[7] |
| Paraffin Wax (Commercial Grade) | ~150-200 | 3000-10000 | ~90-93% | Varies | Varies | Exhibits excellent thermal reliability with minimal degradation over thousands of cycles.[8][9] |
Experimental Protocols
Preparation of Alginate-Stabilized Sodium Sulfate Decahydrate
This protocol describes the synthesis of alginate-stabilized SSD composite PCM using a melt blending technique.
Materials:
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)
-
Sodium Alginate
-
Deionized Water
Procedure:
-
Sodium sulfate decahydrate is heated to a temperature above its melting point (e.g., 40-50 °C) in a beaker with constant stirring until it completely melts into a clear solution.
-
A predetermined concentration of sodium alginate (e.g., 1-5 wt%) is slowly added to the molten sodium sulfate decahydrate under continuous stirring.
-
The mixture is stirred vigorously for a specified period (e.g., 30-60 minutes) to ensure a homogeneous dispersion of the alginate within the salt hydrate (B1144303) matrix.
-
The resulting composite is then cooled down to room temperature to solidify.
-
The solidified composite PCM is crushed into smaller pieces for subsequent analysis.
Long-Term Thermal Cycling Test using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for assessing the long-term thermal stability of the prepared PCM.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
A small, accurately weighed sample (5-10 mg) of the prepared PCM is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample is placed in the DSC instrument.
-
A thermal cycling program is initiated. A typical cycle involves:
-
Heating the sample from a temperature below its melting point (e.g., 20 °C) to a temperature above its melting point (e.g., 50 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Holding the sample at the elevated temperature for a short period (e.g., 5 minutes) to ensure complete melting.
-
Cooling the sample back to the initial temperature at a controlled rate (e.g., 5-10 °C/min).
-
Holding the sample at the lower temperature for a short period (e.g., 5 minutes) to ensure complete solidification.
-
-
This heating and cooling cycle is repeated for a large number of cycles (e.g., 100, 500, 1000, or more) to simulate long-term use.
-
The DSC thermograms (heat flow vs. temperature) are recorded for the initial cycles and at regular intervals throughout the long-term cycling test.
-
From the DSC curves, the latent heat of fusion and solidification, as well as the melting and solidification temperatures, are determined. The change in these parameters over the cycles indicates the thermal stability of the PCM.
Visualizations
Stabilization Mechanism of Sodium Sulfate Decahydrate by Alginate
Caption: Alginate's stabilization mechanism for SSD.
Experimental Workflow for Assessing Long-Term Cycling Stability
References
- 1. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 2. Alginate–Sodium Sulfate Decahydrate Phase Change Composite with Extended Stability (Journal Article) | OSTI.GOV [osti.gov]
- 3. Alginate–Sodium Sulfate Decahydrate Phase Change Composite with Extended Stability | ORNL [ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermochemical Performance of Novel Salt Hydrates: Bridging Computational Modeling and Experimental Validation
For researchers, scientists, and drug development professionals, the quest for efficient and reliable thermal energy storage materials is paramount. Salt hydrates have emerged as promising candidates for thermochemical energy storage (TCES) due to their high energy densities and reversible nature. Recent advancements in computational modeling, particularly through high-throughput density functional theory (DFT) and deep learning, have accelerated the discovery of new, potentially high-performance salt hydrates. However, the crucial step of experimental validation is necessary to bridge the gap between theoretical promise and practical application.
This guide provides a comprehensive comparison of the computationally predicted thermochemical performance of several novel salt hydrates with the experimentally validated performance of established materials. It aims to offer a clear perspective on the current landscape of salt hydrate (B1144303) research for TCES, highlighting both the potential of new materials and the importance of rigorous experimental verification.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key thermochemical properties of computationally predicted novel salt hydrates and experimentally validated established salt hydrates. This allows for a direct comparison of their potential for thermal energy storage applications.
Table 1: Computationally Predicted Thermochemical Properties of Novel Salt Hydrates
| Salt Hydrate | Dehydration Temperature (°C) | Gravimetric Energy Density (MJ/kg) | Volumetric Energy Density (GJ/m³) | Computational Method |
| CaF₂·12H₂O | 97 | 2.20 | 2.97 | DFT[1] |
| VF₂·12H₂O | 139 | 2.36 | 3.52 | DFT[1] |
| CoF₃·9H₂O | 256 | 2.50 | 4.40 | DFT[1] |
| CrF₃·9H₂O | 100-300 | High | High | DFT[2] |
Table 2: Experimentally Validated Thermochemical Properties of Established Salt Hydrates
| Salt Hydrate | Dehydration Temperature (°C) | Gravimetric Energy Density (kWh/kg) | Volumetric Energy Density (kWh/m³) | Cycling Stability |
| SrCl₂·6H₂O | ~61-150 | ~0.47 | ~580 | Stable over 30 cycles[3][4][5] |
| SrBr₂·6H₂O | ~67-150 | ~0.44 | ~600 | Stable over 30 cycles[3][4][5] |
| MgSO₄·7H₂O | ~50-200 | ~0.78 | ~780 | Performance degradation observed[3][4] |
| MgCl₂·6H₂O | ~117-200 | ~0.71 | ~710 | Issues with HCl formation[6] |
| CaCl₂·6H₂O | ~30-180 | ~0.50 | ~500 | Melts during dehydration[7] |
It is important to note that direct experimental validation of the thermochemical properties for the novel metal fluoride (B91410) hydrates listed in Table 1 is not yet widely available in peer-reviewed literature. The data presented for these materials is based on theoretical calculations and highlights their potential, which awaits experimental confirmation.
Experimental Protocols: Methodologies for Validation
The following are detailed methodologies for key experiments used to validate the thermochemical performance of salt hydrates.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This technique is used to determine the dehydration temperatures, water content, and enthalpy of reaction.
-
Instrument: A simultaneous TGA/DSC instrument.
-
Sample Preparation: 5-10 mg of the salt hydrate is placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: Dry nitrogen or argon gas is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to remove evolved water vapor.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Ramp up the temperature at a controlled heating rate (e.g., 5-10°C/min) to a final temperature above the expected dehydration point (e.g., 250°C).
-
Hold at the final temperature for a set duration (e.g., 30 minutes) to ensure complete dehydration.
-
Cool down to the starting temperature.
-
-
Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating the dehydration steps. The DSC curve shows the heat flow, with endothermic peaks corresponding to the dehydration reactions. The area under the DSC peaks is integrated to determine the enthalpy of dehydration.
Hydration/Dehydration Cycling in a Climate Chamber
This experiment evaluates the cycling stability and water sorption capacity of the salt hydrate under controlled temperature and humidity conditions.
-
Instrument: A climate chamber capable of controlling temperature and relative humidity (RH).
-
Sample Preparation: A known mass of the anhydrous or partially hydrated salt is spread thinly in a sample holder to ensure good exposure to the humid air.
-
Dehydration Step:
-
The chamber is set to a high temperature (e.g., 100-140°C) and low RH (e.g., <10%) for a sufficient duration to fully dehydrate the salt. The mass of the sample is continuously monitored until it stabilizes.
-
-
Hydration Step:
-
The chamber is cooled down to a lower temperature (e.g., 20-30°C) and the RH is increased to a target level (e.g., 60-80%). The mass gain of the sample is monitored to determine the water uptake and hydration rate.
-
-
Cycling: The dehydration and hydration steps are repeated for a specified number of cycles (e.g., 30-100 cycles) to assess the material's stability.
-
Data Analysis: The change in mass during hydration and dehydration is used to calculate the water sorption capacity in each cycle. The degradation of this capacity over multiple cycles indicates the material's stability.
Isothermal Dehydration and Hydration Analysis
This method provides more precise information about the reaction kinetics at specific temperatures.
-
Dehydration:
-
Hydration:
-
Data Analysis: The rate of mass change provides information about the kinetics of the hydration and dehydration reactions at specific conditions.
Mandatory Visualization: Workflow for Performance Validation
The following diagram illustrates the logical workflow for validating the thermochemical performance of new salt hydrates, from initial computational screening to comprehensive experimental characterization.
This structured approach, combining computational discovery with rigorous experimental validation, is essential for accelerating the development of next-generation thermochemical energy storage materials. The insights gained from such comparative studies will guide researchers in selecting and optimizing salt hydrates for various applications, ultimately contributing to more efficient and sustainable energy systems.
References
Unveiling the Thermal Behavior: An Experimental Comparison of Sodium Acetate Trihydrate and Alternative Phase Change Materials
For researchers, scientists, and drug development professionals seeking reliable thermal energy storage solutions, a thorough understanding of the phase behavior of candidate materials is paramount. This guide provides an in-depth comparison of sodium acetate (B1210297) trihydrate (SAT), a well-known salt hydrate (B1144303) phase change material (PCM), with two common alternatives: Glauber's salt (sodium sulfate (B86663) decahydrate) and paraffin (B1166041) wax. The comparison is supported by experimental data and detailed methodologies for characterizing their phase diagrams.
Sodium acetate trihydrate is a promising material for thermal energy storage due to its high latent heat of fusion and a melting point suitable for various applications. However, it exhibits complex phase behavior, including incongruent melting and significant supercooling, which can impact its performance and reliability. This guide delves into the experimental verification of its phase diagram and contrasts its properties with those of Glauber's salt, another inorganic salt hydrate, and paraffin wax, an organic PCM.
Comparative Analysis of Thermophysical Properties
The selection of a phase change material is dictated by its specific thermal properties. The table below summarizes the key quantitative data for sodium acetate trihydrate, Glauber's salt, and paraffin wax, offering a clear comparison for material selection.
| Property | Sodium Acetate Trihydrate (CH₃COONa·3H₂O) | Glauber's Salt (Na₂SO₄·10H₂O) | Paraffin Wax (CₙH₂ₙ₊₂) |
| Melting Point (°C) | 58[1][2] | 32.38[3][4] | 46 - 68[5][6] |
| Latent Heat of Fusion (kJ/kg) | 264 - 289[1] | 251[7] | 200 - 220[5] |
| Density (solid, g/cm³) | 1.45[1] | 1.464[3][4] | ~0.9[5][6] |
| Thermal Conductivity (solid, W/m·K) | ~0.6 | High | ~0.2 |
| Specific Heat Capacity (solid, J/g·K) | ~1.9 | ~2.09[7] | 2.14 - 2.9[5] |
Experimental Determination of Phase Diagrams
The phase diagram of a material provides a map of its physical states under different conditions of temperature and composition. For binary systems like salt hydrates and water, the phase diagram is crucial for understanding melting and freezing behavior. The following outlines a general experimental protocol for determining the phase diagram of a salt hydrate using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and the T-history method.
Experimental Protocol: Thermal Analysis of Salt Hydrates
Objective: To determine the phase transition temperatures and enthalpies of a salt hydrate to construct its phase diagram.
Materials and Equipment:
-
Salt hydrate sample (e.g., sodium acetate trihydrate)
-
Distilled water
-
Differential Scanning Calorimeter (DSC) or T-history apparatus
-
Hermetically sealed sample pans (for DSC)
-
Temperature and enthalpy calibration standards (e.g., indium)
-
Balance with high precision
-
Data acquisition system
Procedure:
-
Sample Preparation:
-
Prepare a series of samples with varying compositions of the salt hydrate and water. The compositions should span the range of interest for the phase diagram.
-
Accurately weigh the salt hydrate and water for each composition and hermetically seal them in sample pans to prevent mass loss during heating.
-
-
DSC Analysis:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its expected final melting point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting and homogenization.
-
Cool the sample at a controlled rate to a temperature below its expected freezing point.
-
Record the heat flow as a function of temperature for both the heating and cooling cycles.
-
-
T-history Method (Alternative):
-
Place the sample and a reference material with known thermal properties in identical containers.
-
Insert temperature sensors into the center of both the sample and the reference.
-
Heat both samples to a uniform temperature above the melting point of the PCM.
-
Simultaneously expose both samples to a constant lower temperature environment and record their temperature profiles over time as they cool and solidify.
-
-
Data Analysis:
-
From DSC data:
-
The onset temperature of the endothermic peak during heating corresponds to the solidus temperature (start of melting).
-
The peak temperature of the endothermic peak represents the liquidus temperature (completion of melting).
-
The area under the endothermic peak is integrated to determine the latent heat of fusion.
-
The exothermic peak on cooling represents crystallization. The onset of this peak indicates the nucleation temperature.
-
-
From T-history data:
-
Analyze the cooling curves of the sample and the reference to determine the heat transfer coefficient.
-
Use the heat transfer coefficient and the temperature data to calculate the enthalpy of the sample as a function of temperature.
-
The plateau in the cooling curve indicates the phase change temperature, and the duration of the plateau is used to calculate the latent heat.
-
-
-
Phase Diagram Construction:
-
Plot the determined solidus and liquidus temperatures against the composition of the samples.
-
Connect the data points to construct the phase boundaries (liquidus and solidus lines).
-
Identify key features such as eutectic points, peritectic points, and regions of solid and liquid phases.
-
Visualizing the Process and Results
To better understand the experimental workflow and the resulting phase diagram, the following diagrams are provided.
Conclusion
The experimental verification of the phase diagram of sodium acetate trihydrate reveals its potential and challenges as a phase change material. While offering a high latent heat of fusion, its incongruent melting and tendency to supercool necessitate careful consideration and potential modification for practical applications. In comparison, Glauber's salt, another salt hydrate, also presents challenges with phase separation. Paraffin wax, an organic alternative, offers stable and congruent melting but has a lower thermal conductivity and density. The choice of the most suitable PCM ultimately depends on the specific requirements of the application, including operating temperature, energy storage density, and cost. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the selection and implementation of phase change materials for thermal energy storage.
References
A Comparative Guide to Thickeners for Preventing Phase Separation in Salt Hydrate Phase Change Materials
For Researchers, Scientists, and Drug Development Professionals
Phase separation is a significant challenge in the application of salt hydrate (B1144303) phase change materials (PCMs), leading to a decline in thermal energy storage capacity and overall performance over time. The addition of thickeners is a common and effective strategy to create a stable suspension and prevent the incongruent melting and subsequent settling of the anhydrous or lower hydrate salt. This guide provides an objective comparison of the effectiveness of various thickeners, supported by experimental data, to aid in the selection of the most suitable agent for specific salt hydrate systems.
Comparative Performance of Common Thickeners
The effectiveness of a thickener is determined by its ability to prevent phase separation, its impact on the thermophysical properties of the salt hydrate (such as latent heat and supercooling), and its long-term stability. The following table summarizes quantitative data from various studies on commonly used thickeners in different salt hydrate PCMs.
| Salt Hydrate System | Thickener | Concentration (wt%) | Key Findings | Latent Heat (J/g) | Supercooling (°C) | Citation |
| Sodium Sulfate (B86663) Decahydrate (B1171855) (Na₂SO₄·10H₂O) | Carboxymethyl Cellulose (B213188) (CMC) | 2% | Best performance among CMC, XG, and SA. Enthalpy decreased by 19.69% over 50 cycles. | 83.71 (after 50 cycles) | - | [1][2] |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Carboxymethyl Cellulose (CMC) | 3% (with 5% Borax) | Optimal formulation to prevent phase separation. | - | 1.5 | [3] |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) - KCl Eutectic | Polyacrylamide (PAM) | 5% (with 5% STD) | Almost no phase separation observed. | - | 0.4 | [3][4] |
| Disodium (B8443419) Hydrogen Phosphate (B84403) Dodecahydrate (Na₂HPO₄·12H₂O) | Sodium Alginate | 1% | Eliminated phase separation. | 208 (after 20 cycles) | 4.7 (reduced from 9.4) | [5] |
| Disodium Hydrogen Phosphate Dodecahydrate (Na₂HPO₄·12H₂O) | Xanthan Gum (XG) + CMC | 5% XG + 2% CMC | Effectively reduced supercooling and prevented phase separation. | 201.5 | 1.6 | [5] |
| Sodium Acetate (B1210297) Trihydrate (CH₃COONa·3H₂O) | Carboxymethyl Cellulose (CMC) | - | Reported to be more effective than other thickeners for this specific salt hydrate. | - | - | [6] |
Experimental Protocols
The data presented in this guide are derived from standard analytical techniques used to characterize the performance of phase change materials. The detailed methodologies for key experiments are outlined below.
1. Thermal Cycling Test
-
Objective: To evaluate the long-term stability of the salt hydrate-thickener composite by subjecting it to repeated melting and freezing cycles.
-
Methodology:
-
The prepared PCM sample is placed in a sealed container (e.g., a test tube or a DSC pan).
-
The container is placed in a thermal cycler or a temperature-controlled bath.
-
The sample is subjected to a predetermined number of heating and cooling cycles across its phase transition temperature range. For instance, a cycle for Disodium Hydrogen Phosphate Dodecahydrate might range from 0°C to 60°C.[5]
-
After a set number of cycles (e.g., 20, 50, 100), the sample is visually inspected for phase separation and its thermophysical properties (latent heat, melting/freezing points) are re-measured using DSC or the T-history method.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To quantitatively measure the latent heat (enthalpy) of fusion and the phase change temperatures (melting and solidification points) of the PCM.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the PCM composite is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC instrument.
-
The temperature of the instrument is ramped up and down at a constant rate (e.g., 5 °C/min) across the phase change temperature range of the material.
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The latent heat is calculated by integrating the area of the peak in the heat flow versus temperature curve. The peak onset temperature represents the phase change temperature.[1][5]
-
3. T-History Method
-
Objective: To determine the cooling and heating curves of the PCM, from which the phase change temperatures and the degree of supercooling can be identified.
-
Methodology:
-
A sample of the PCM is placed in a test tube with a temperature sensor (e.g., a thermocouple) positioned at its center. A reference tube containing a thermally inert material is also equipped with a sensor.
-
The tubes are placed in a programmable environmental chamber or a water bath.
-
The temperature of the chamber is decreased and increased at a constant rate, and the temperature of the sample and reference are recorded over time.
-
The resulting temperature-time curve for the PCM will show a plateau or a change in slope during the phase transition.
-
The degree of supercooling is determined by the difference between the melting temperature and the freezing temperature.[5][7]
-
Logical Workflow for Thickeer Evaluation
The following diagram illustrates a typical experimental workflow for selecting and evaluating the effectiveness of a thickener for a salt hydrate PCM.
Caption: Experimental workflow for thickener evaluation.
Discussion and Conclusion
The selection of an appropriate thickener is critical and highly dependent on the specific salt hydrate being used.
-
Organic Polymers (CMC, Xanthan Gum, Sodium Alginate): These thickeners form a three-dimensional network within the salt hydrate solution, increasing its viscosity and physically preventing the settling of salt crystals.[8] Combinations of thickeners, such as Xanthan Gum and CMC, can have a synergistic effect, significantly reducing supercooling while maintaining high latent heat.[5] CMC has shown particular efficacy for both sodium sulfate decahydrate and sodium acetate trihydrate.[1][2][6] Sodium alginate was identified as a superior choice for disodium hydrogen phosphate dodecahydrate.[5]
-
Clays (B1170129) (Attapulgite, Bentonite): These inorganic thickeners function by forming a colloidal structure. Attapulgite, with its rod-like crystal structure, is often superior to the flatter, flakier bentonite (B74815) in creating stable suspensions, especially in high-salt environments.[9] However, the addition of clays can sometimes have unwanted side effects, such as reducing the overall thermal conductivity of the composite PCM.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. josbrouwers.com [josbrouwers.com]
- 8. researchgate.net [researchgate.net]
- 9. activeminerals.com [activeminerals.com]
Safety Operating Guide
Proper Disposal of Sodium Salt Hydrates: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of sodium salt hydrates is a critical aspect of laboratory safety and environmental responsibility. While many simple sodium salts are considered non-hazardous, their disposal requires careful consideration of their chemical properties, concentration, and any potential contaminants. This guide provides a comprehensive overview of the procedures for the safe and compliant disposal of various sodium salt hydrates commonly encountered in research and development settings.
Immediate Safety and Logistical Planning
Before disposing of any chemical waste, it is imperative to consult the Safety Data Sheet (SDS) for the specific sodium salt hydrate (B1144303). The SDS provides crucial information regarding hazards, handling, and disposal.
Core Principles of Sodium Salt Hydrate Disposal:
-
Characterization is Key: Uncontaminated, non-hazardous sodium salts like sodium chloride can often be disposed of via sanitary sewer systems in dilute solutions. However, contamination with hazardous materials subjects the entire waste to hazardous waste regulations.[1]
-
Segregation: Always segregate sodium salt hydrate waste from other chemical waste streams to prevent unintended reactions.[2] Incompatible materials should be stored separately.
-
Consult Local Regulations: Disposal procedures are governed by federal, state, and local regulations. Always adhere to the specific guidelines established by your institution's Environmental Health and Safety (EHS) department and local wastewater treatment authorities.[1][3]
-
Aqueous Solutions: Generally, only aqueous solutions of non-hazardous salts are permissible for drain disposal. Solid forms must be disposed of through other routes, such as normal trash for non-hazardous materials or hazardous waste pickup.[4]
-
Dilution and Flushing: When drain disposal is permitted, it should be followed by flushing with a significant amount of water, often recommended to be at least 100 times the volume of the disposed solution, to ensure adequate dilution.[5]
Data Presentation: Disposal Guidelines for Aqueous Solutions of Sodium Salt Hydrates
The following table summarizes the general guidelines for the drain disposal of different categories of sodium salt hydrate solutions. These are general recommendations; always confirm with your local regulations and institutional policies.
| Salt Category | pH Range for Disposal | Concentration Limit (General) | Disposal Recommendation |
| Neutral & Non-Hazardous | 5.5 - 9.5 | < 1% solution | Permitted for drain disposal with copious flushing. |
| (e.g., Sodium Chloride, Sodium Sulfate) | |||
| Acidic | Must be neutralized to 5.5 - 9.5 | Governed by neutralized salt concentration | Neutralize before drain disposal. |
| (e.g., Sodium Bisulfate) | |||
| Basic | Must be neutralized to 5.5 - 9.5 | Governed by neutralized salt concentration | Neutralize before drain disposal. |
| (e.g., Sodium Carbonate, Sodium Phosphate) | |||
| Oxidizing | Varies; often requires treatment | Not suitable for drain disposal without treatment | Treat to reduce the oxidizing agent before disposal. |
| (e.g., Sodium Hypochlorite (B82951), Sodium Perborate) | |||
| Containing Heavy Metals or Other Toxic Components | Not applicable | Not suitable for drain disposal | Must be collected as hazardous waste. |
Experimental Protocols
Protocol 1: Neutralization of Acidic and Basic Sodium Salt Hydrate Solutions
This protocol outlines the steps for neutralizing acidic or basic solutions of sodium salt hydrates to a pH range acceptable for drain disposal (typically 5.5 to 9.5).[2]
Materials:
-
Acidic or basic sodium salt hydrate solution
-
Neutralizing agent:
-
For acidic solutions: Sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution (0.1 M or 1 M)
-
For basic solutions: Hydrochloric acid (HCl) or citric acid solution (0.1 M or 1 M)
-
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: Place the beaker containing the sodium salt solution on a stir plate in a fume hood. Begin stirring.
-
pH Measurement: Measure the initial pH of the solution using a calibrated pH meter or pH paper.
-
Slow Addition of Neutralizer: Slowly add the appropriate neutralizing agent dropwise to the stirring solution.
-
For acidic solutions, the addition of sodium bicarbonate will generate carbon dioxide gas; add slowly to avoid excessive foaming.
-
-
Monitor pH: Continuously monitor the pH of the solution. As the pH approaches the neutral range (pH 6-8), add the neutralizer more slowly.
-
Final Adjustment: Adjust the pH to within the acceptable range for your local wastewater authority (e.g., 5.5 to 9.5).
-
Disposal: Once the pH is stable within the acceptable range and the solution contains no other hazardous materials, it can be disposed of down the sanitary sewer with copious amounts of water.
Protocol 2: Treatment of Dilute Oxidizing Sodium Salt Hydrate Solutions (e.g., Sodium Hypochlorite)
This protocol describes the reduction of a dilute sodium hypochlorite (bleach) solution to a non-oxidizing state before disposal.
Materials:
-
Dilute sodium hypochlorite solution
-
Reducing agent: Sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Stir plate and stir bar
-
Iodide-starch test strips (to check for residual oxidizer)
-
Appropriate PPE
Procedure:
-
Preparation: In a fume hood, place the beaker with the dilute sodium hypochlorite solution on a stir plate and begin stirring.
-
Addition of Reducing Agent: Slowly add a 10% solution of sodium bisulfite or sodium thiosulfate to the stirring bleach solution. The reaction is exothermic, so slow addition is crucial.
-
Testing for Residual Oxidizer: Periodically test the solution for the presence of an oxidizing agent using an iodide-starch test strip. The absence of a blue-black color indicates that the hypochlorite has been reduced.
-
pH Adjustment: After complete reduction, check the pH of the solution. It may be acidic. If necessary, neutralize the solution to a pH between 5.5 and 9.5 using sodium carbonate or a dilute solution of sodium hydroxide as described in Protocol 1.
-
Disposal: Once the solution is no longer oxidizing and the pH is within the acceptable range, it can be disposed of down the sanitary sewer with ample water.
Mandatory Visualization
References
- 1. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. esd.uga.edu [esd.uga.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Essential Safety and Operational Protocols for Handling Sodium Salt Hydrates
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with sodium salt hydrates. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling sodium salt hydrates, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE. Always consult the specific Safety Data Sheet (SDS) for the particular sodium salt hydrate (B1144303) you are using for any additional requirements.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against dust particles and potential splashes.[1][2] |
| Face Shield | Recommended to be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[1][2][3] | |
| Hand Protection | Nitrile or other impervious gloves | Provides a barrier against skin contact.[1][4] It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[3][4] |
| Body Protection | Fire-retardant lab coat | Should be worn fully buttoned to protect against spills and contamination.[1][3] |
| Full-length pants and closed-toe shoes | Essential to ensure no skin is exposed.[3][4] | |
| Respiratory Protection | Respirator | May be required if engineering controls do not maintain airborne levels below recommended exposure limits or if dust formation is significant.[1][2][3] |
Handling and Operational Procedures
Safe handling of sodium salt hydrates requires a controlled environment and adherence to systematic procedures to minimize exposure and risk.
2.1 Engineering Controls:
-
Ventilation: Always handle sodium salt hydrates in a well-ventilated area.[5]
-
Fume Hood: For procedures with a higher risk of dust or aerosol generation, a certified chemical fume hood should be used.[1][4]
2.2 Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered.[6] Read the Safety Data Sheet (SDS) thoroughly for the specific sodium salt hydrate.[1]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the sodium salt hydrate, avoiding the creation of dust.[4]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[4][6][7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][9] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[7][9] If irritation persists, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[7][9] Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of sodium salt hydrates and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing sodium salt hydrate should be collected in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as hazardous waste in accordance with your institution's and local regulations.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program.[2] Do not dispose of it down the sink.[6]
Workflow for Safe Handling of Sodium Salt Hydrates
Caption: Workflow for the safe handling of sodium salt hydrates.
References
- 1. quora.com [quora.com]
- 2. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. euclidchemical.com [euclidchemical.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. intrepidpotash.com [intrepidpotash.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
